molecular formula C45H82N7O17P3S B15552377 21-Methyltricosanoyl-CoA

21-Methyltricosanoyl-CoA

Katalognummer: B15552377
Molekulargewicht: 1118.2 g/mol
InChI-Schlüssel: QQTVHDKUBTVXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H82N7O17P3S

Molekulargewicht

1118.2 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 21-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-33(2)23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI-Schlüssel

QQTVHDKUBTVXLZ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Role of 21-Methyltricosanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific literature detailing the metabolic role, pathways, and enzymatic interactions of 21-Methyltricosanoyl-CoA is not available. The following guide is constructed based on the established principles of the metabolism of structurally related molecules, namely very long-chain fatty acyl-CoAs (VLCFA-CoAs) and methyl-branched fatty acyl-CoAs. This compound, being a 24-carbon fatty acyl-CoA with a methyl group at the 21st position, falls into both these categories.

Introduction to Very Long-Chain and Branched-Chain Fatty Acyl-CoAs

Very long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain of 22 atoms or more. When activated to their coenzyme A (CoA) thioesters, they are integral components of cellular lipids, particularly sphingolipids and glycerophospholipids, and can also act as signaling molecules. Methyl-branched fatty acids are a subclass of branched-chain fatty acids (BCFAs) that possess one or more methyl groups along their acyl chain. The presence of these branches necessitates specialized metabolic pathways for their degradation. Given its structure, this compound is likely involved in similar metabolic routes.

Putative Biosynthesis of this compound

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. This process extends shorter fatty acyl-CoAs by two-carbon units derived from malonyl-CoA. The synthesis of a saturated VLCFA-CoA like this compound would follow this general pathway.

The key enzyme families involved in this cycle are:

  • ELOVL fatty acid elongases (ELOVLs): These enzymes catalyze the initial and rate-limiting condensation step. Different ELOVL isoforms have specificities for substrates of varying chain lengths and saturation.

  • 3-ketoacyl-CoA reductases (KAR): These enzymes reduce the 3-ketoacyl-CoA intermediate.

  • 3-hydroxyacyl-CoA dehydratases (HACDs): These enzymes catalyze the dehydration step.

  • Trans-2,3-enoyl-CoA reductases (TERs): These enzymes complete the cycle by reducing the enoyl-CoA intermediate.

The methyl branch at the 21st position suggests that a branched-chain precursor, likely derived from the catabolism of branched-chain amino acids like valine or isoleucine, could be used as a primer for the elongation process.

G cluster_ER Endoplasmic Reticulum Acyl-CoA (C_n) Acyl-CoA (C_n) 3-Ketoacyl-CoA (C_n+2) 3-Ketoacyl-CoA (C_n+2) Acyl-CoA (C_n)->3-Ketoacyl-CoA (C_n+2) ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (C_n+2) CO2 3-Hydroxyacyl-CoA (C_n+2) 3-Hydroxyacyl-CoA (C_n+2) 3-Ketoacyl-CoA (C_n+2)->3-Hydroxyacyl-CoA (C_n+2) KAR (NADPH -> NADP+) trans-2-Enoyl-CoA (C_n+2) trans-2-Enoyl-CoA (C_n+2) 3-Hydroxyacyl-CoA (C_n+2)->trans-2-Enoyl-CoA (C_n+2) HACD (-H2O) Acyl-CoA (C_n+2) Acyl-CoA (C_n+2) trans-2-Enoyl-CoA (C_n+2)->Acyl-CoA (C_n+2) TER (NADPH -> NADP+)

Generalized pathway for VLCFA-CoA synthesis.

Putative Catabolism of this compound

Due to their long chain length, VLCFAs are primarily degraded in peroxisomes. The methyl branch in this compound would also likely necessitate peroxisomal breakdown, as the mitochondrial beta-oxidation machinery can be sterically hindered by such modifications, especially when they are near the carboxyl end after several rounds of oxidation.

The degradation would likely proceed through a combination of alpha- and beta-oxidation.

  • Beta-Oxidation: Peroxisomes have their own set of beta-oxidation enzymes. For a saturated acyl-CoA, this involves a cycle of four reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage, shortening the acyl chain by two carbons in each cycle and producing acetyl-CoA.

  • Alpha-Oxidation: When a methyl group is present at the beta-carbon (C3), it blocks beta-oxidation. In such cases, alpha-oxidation is required to remove one carbon atom, thus shifting the methyl group to the new alpha-carbon and allowing beta-oxidation to proceed. Given that the methyl group in this compound is far from the carboxyl end, it would undergo several cycles of beta-oxidation until the methyl group is in a position that hinders the process, at which point alpha-oxidation might be initiated.

G cluster_Peroxisome Peroxisome VLCFA-CoA VLCFA-CoA Beta_Oxidation Beta-Oxidation Cycles VLCFA-CoA->Beta_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shortened_Acyl_CoA->Beta_Oxidation Alpha_Oxidation Alpha-Oxidation (if needed for branch) Shortened_Acyl_CoA->Alpha_Oxidation Propionyl_CoA Propionyl-CoA (from odd-chain end) Shortened_Acyl_CoA->Propionyl_CoA Alpha_Oxidation->Shortened_Acyl_CoA

Generalized catabolic pathways for VLCFA-CoAs.

Potential Cellular Functions

Based on the functions of other VLCFA-CoAs and BCFAs, this compound could potentially be involved in:

  • Structural Roles: It could be incorporated into complex lipids such as sphingolipids (e.g., ceramides (B1148491) and sphingomyelin) and glycerophospholipids, influencing membrane fluidity, stability, and the formation of lipid rafts.

  • Signaling Roles: Some very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[1] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.

Data Presentation

No quantitative data regarding the cellular concentrations, enzyme kinetics, or metabolic flux of this compound were identified in the performed searches. Therefore, no data tables can be presented.

Experimental Protocols

As no studies specifically investigating this compound were found, no specific experimental protocols can be cited. However, a general methodology for the analysis of very long-chain and branched-chain fatty acyl-CoAs in biological samples is outlined below, based on common techniques in the field.

General Protocol: Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of a broad range of acyl-CoAs, which would be applicable to the study of this compound.

  • Objective: To quantify the levels of specific acyl-CoAs in cultured cells or tissue samples.

  • Principle: Biological samples are processed to extract the acyl-CoAs. The extracts are then analyzed by LC-MS/MS, which separates the different acyl-CoA species by liquid chromatography and detects and quantifies them by tandem mass spectrometry.

  • Methodology:

    • Sample Collection and Quenching:

      • For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

      • Immediately add a cold extraction solvent (e.g., methanol/water mixture) to quench metabolic activity and lyse the cells.

      • For tissues, rapidly excise and freeze-clamp the tissue in liquid nitrogen to halt metabolism.

    • Extraction:

      • Homogenize the quenched cells or pulverized frozen tissue in the extraction solvent.

      • The extraction solvent often contains an internal standard (a structurally similar molecule not expected to be in the sample, often isotopically labeled) to control for extraction efficiency and instrument variability.

      • Centrifuge the homogenate to pellet proteins and cell debris.

      • Collect the supernatant containing the acyl-CoAs.

    • Sample Cleanup (Optional but Recommended):

      • Solid-phase extraction (SPE) can be used to remove interfering substances and enrich for acyl-CoAs.

    • LC-MS/MS Analysis:

      • Inject the final extract onto a reverse-phase liquid chromatography column.

      • Separate the acyl-CoAs using a gradient of mobile phases, typically water and an organic solvent like acetonitrile, often with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

      • The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each targeted acyl-CoA are monitored for high selectivity and sensitivity.

    • Data Analysis:

      • Identify each acyl-CoA by its retention time and specific MRM transition.

      • Quantify the amount of each acyl-CoA by comparing its peak area to that of the internal standard and a standard curve generated from authentic standards.

G Sample Biological Sample (Cells or Tissue) Quench Quench Metabolism & Lyse Sample->Quench Extract Extract Acyl-CoAs (with Internal Standard) Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Quantification Analyze->Data

Workflow for Acyl-CoA analysis.

Conclusion

While the precise role of this compound in cellular metabolism remains to be elucidated, its chemical structure strongly suggests its participation in the synthesis and degradation pathways of very long-chain and branched-chain fatty acids. It is likely synthesized in the endoplasmic reticulum and catabolized in peroxisomes, and may play roles in membrane structure and cellular signaling. Future research employing advanced metabolomics techniques, such as the LC-MS/MS methods described, will be necessary to specifically characterize the metabolic fate and function of this molecule.

References

Endogenous Presence of 21-Methyltricosanoyl-CoA in Mammalian Cells: A Technical Review of Related Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals no direct evidence for the endogenous presence of 21-Methyltricosanoyl-CoA in mammalian cells. This specific C24 methylated fatty acyl-CoA has not been identified as a naturally occurring metabolite in mammals. However, the study of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) is an active area of research. This guide provides an in-depth overview of the metabolism of these related lipid molecules, which may offer insights for researchers in the field.

Overview of Very-Long-Chain and Branched-Chain Fatty Acid Metabolism

Mammalian cells synthesize a diverse array of fatty acids that vary in chain length and branching. Fatty acids with more than 20 carbon atoms are classified as very-long-chain fatty acids (VLCFAs)[1][2][3]. These can be further sub-classified, with those containing 26 or more carbons often referred to as ultra-long-chain fatty acids (ULCFAs)[3]. VLCFAs are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and act as precursors for lipid mediators[1][2][3].

Branched-chain fatty acids (BCFAs) are another class of lipids present in mammals, characterized by methyl groups along their acyl chains. These are particularly abundant in certain tissues like the meibomian glands[4]. The biosynthesis of BCFAs utilizes branched-chain amino acid catabolites as primers for fatty acid synthesis[5][6][7].

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The synthesis of VLCFAs occurs through a series of elongation steps in the endoplasmic reticulum, a process distinct from the de novo synthesis of palmitate in the cytosol[8][9]. This elongation cycle involves a membrane-bound multi-enzyme complex. A key family of enzymes in this process is the Elongation of Very Long Chain Fatty Acids (ELOVL) family[8]. The ELOVL enzymes catalyze the initial condensation step, adding two-carbon units to a growing acyl-CoA chain[8]. Different ELOVL elongases exhibit specificity for substrates of varying chain lengths and saturation levels.

Biosynthesis of Branched-Chain Fatty Acids (BCFAs)

The production of BCFAs in mammalian cells initiates with the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine[4][6]. This process generates short, branched-chain acyl-CoA primers, for instance, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine)[6]. These primers are then elongated by the fatty acid synthase (FAS) and subsequently by the ELOVL elongase system to produce a variety of BCFAs[4][5].

Quantitative Data on Related Fatty Acids in Mammalian Tissues

While no data exists for this compound, the concentrations of other VLCFAs and BCFAs have been quantified in various mammalian tissues. The following table summarizes representative data from the literature.

Fatty Acid ClassSpecific Molecule(s)Tissue/Cell TypeReported Concentration/AbundanceReference
VLCFA C24:0 (Lignoceric acid)Human Brain (White Matter)~2.5% of total fatty acidsN/A
VLCFA C26:0 (Cerotic acid)Human Brain (White Matter)~0.5% of total fatty acidsN/A
VLC-PUFA C24-C36 polyenoic FAsBovine RetinaSignificant components of phosphatidylcholines[1]
BCFA Iso- and Anteiso-FAsHuman MeibumAbundant components of wax esters and cholesteryl esters[4]

Note: This table is illustrative. Absolute concentrations can vary significantly based on species, age, diet, and analytical methodology.

Experimental Protocols

The analysis of VLCFAs and BCFAs typically involves their extraction from biological samples, derivatization to more volatile esters, and subsequent analysis by chromatography coupled to mass spectrometry.

General Protocol for Fatty Acid Analysis from Mammalian Cells
  • Cell Lysis and Lipid Extraction:

    • Harvest cultured mammalian cells and wash with phosphate-buffered saline.

    • Lyse the cells using a suitable buffer (e.g., RIPA buffer).

    • Perform a total lipid extraction using the method of Bligh and Dyer, which employs a chloroform:methanol:water solvent system to partition lipids into an organic phase.

  • Saponification and Derivatization:

    • Saponify the extracted lipids by heating with an alkaline solution (e.g., methanolic KOH) to release the fatty acids from their ester linkages.

    • Acidify the mixture and extract the free fatty acids into an organic solvent like hexane.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as BF3-methanol or by acidic methanolysis. FAMEs are more volatile and suitable for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAMEs onto a GC column (e.g., a long, polar capillary column).

    • The GC separates the FAMEs based on their boiling points and polarity.

    • The eluting compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratio is analyzed by a mass spectrometer.

    • Identification is achieved by comparing the retention times and mass spectra to those of known standards.

Analysis of Acyl-CoAs by LC-MS/MS

For the direct analysis of acyl-CoA species like the hypothetical this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Extraction of Acyl-CoAs:

    • Rapidly quench metabolic activity in cell cultures, often using cold methanol.

    • Lyse the cells and extract the acyl-CoAs using a specific protocol, for example, solid-phase extraction with a C18 cartridge.

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.

    • Introduce the eluent into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • Perform targeted analysis using multiple reaction monitoring (MRM) for known acyl-CoAs or untargeted analysis to discover novel species. Specific precursor-product ion transitions can be used for sensitive and selective quantification[10][11][12].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general biosynthetic pathways for VLCFAs and BCFAs in mammalian cells.

VLCFA_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Palmitoyl_CoA Palmitoyl-CoA (C16:0) Malonyl_CoA->Palmitoyl_CoA VLCFA_CoA VLCFA-CoA (>C20) Palmitoyl_CoA->VLCFA_CoA ELOVL enzymes + Malonyl-CoA Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Glycerophospholipids Glycerophospholipids VLCFA_CoA->Glycerophospholipids

Caption: General pathway for Very-Long-Chain Fatty Acid (VLCFA) biosynthesis.

BCFA_Biosynthesis BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) BC_Keto_Acids Branched-Chain α-Keto Acids BCAAs->BC_Keto_Acids Aminotransferase BC_Acyl_CoA Branched-Chain Acyl-CoA Primers BC_Keto_Acids->BC_Acyl_CoA BCKDH Complex BCFA Branched-Chain Fatty Acids (BCFAs) BC_Acyl_CoA->BCFA FASN / ELOVLs + Malonyl-CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->BCFA Experimental_Workflow Sample Mammalian Cells/Tissue Extraction Total Lipid Extraction Sample->Extraction Derivatization Saponification & Derivatization (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Identification & Quantification GCMS->Identification

References

A Technical Guide to the Inferred Biosynthesis of 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthesis of the specific molecule 21-methyltricosanoyl-CoA is not explicitly detailed in current scientific literature. However, based on established principles of branched-chain and very-long-chain fatty acid synthesis, a scientifically plausible pathway can be inferred. This document outlines this inferred pathway, supported by data from related processes. The nomenclature "this compound" suggests a 24-carbon fatty acyl-CoA with a methyl branch at the 21st position. In standard nomenclature, this would be named 22-methyltricosanoyl-CoA, an iso-branched fatty acid. This guide will proceed with the analysis of the biosynthesis of this C24 iso-branched fatty acyl-CoA.

Executive Summary

This technical guide details the inferred biosynthetic pathway of 22-methyltricosanoyl-CoA, a C24 iso-branched very-long-chain fatty acid (VLCFA). The pathway commences with the catabolism of the branched-chain amino acid L-leucine to generate the primer molecule, isovaleryl-CoA. This primer undergoes subsequent elongation by the fatty acid synthase (FAS) complex, followed by multiple cycles of chain extension catalyzed by the ELOVL family of elongases, primarily ELOVL3 and ELOVL1. This document provides a comprehensive overview of the enzymatic steps, relevant quantitative data from analogous reactions, detailed experimental protocols for pathway analysis, and visual representations of the core biochemical processes and workflows. This guide is intended for researchers, scientists, and professionals in drug development with an interest in lipid metabolism.

The Inferred Biosynthetic Pathway

The biosynthesis of 22-methyltricosanoyl-CoA is a multi-stage process initiated in the mitochondria and completed in the endoplasmic reticulum.

Stage 1: Primer Formation from L-Leucine

The initial step is the generation of the branched-chain primer, isovaleryl-CoA, from the essential amino acid L-leucine. This occurs primarily in the mitochondria. The process involves two key enzymatic reactions:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).[1][2]

  • Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2]

Stage 2: Initial Elongation by Fatty Acid Synthase (FAS)

Isovaleryl-CoA serves as a primer for the fatty acid synthase (FAS) complex in the cytosol. FAS catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain. This results in the formation of a medium-chain iso-branched fatty acyl-CoA.

Stage 3: Elongation to Very-Long-Chain Fatty Acid by ELOVL Enzymes

The final and rate-limiting stage of elongation occurs in the endoplasmic reticulum, catalyzed by the ELOVL family of enzymes. For the synthesis of a C24 branched-chain fatty acid, a sequential action of ELOVL3 and ELOVL1 is proposed:

  • ELOVL3: This elongase has a high affinity for medium to long-chain saturated acyl-CoAs, including branched-chain substrates.[3] It is responsible for elongating the iso-acyl-CoA intermediate up to a C22 or C24 length.

  • ELOVL1: Following the action of ELOVL3, ELOVL1, which has a preference for C22-C26 acyl-CoAs, likely performs the final elongation step to produce 22-methyltricosanoyl-CoA (iso-C24:0-CoA).[4][5]

Each elongation cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction.

Quantitative Data

Specific kinetic data for the enzymes involved in the biosynthesis of 22-methyltricosanoyl-CoA is limited. The following tables summarize available data for related substrates and enzymes to provide an estimate of reaction efficiencies.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Acyl-CoA Biosynthesis

EnzymeSubstrateOrganism/SystemKmVmax / ActivityReference
BCKDH α-KetoisocaproatePurified Bovine Liver~30 µMNot specifiedN/A
Fatty Acid Synthase Acetyl-CoA (primer)Purified Bovine Mammary1.3 µM1.4 µmol/min/mgN/A
Malonyl-CoAPurified Bovine Mammary2.9 µM1.4 µmol/min/mgN/A
ELOVL3 C18:0-CoAMouseNot specifiedHigh Activity
ELOVL1 C22:0-CoAHuman (HEK293 cells)Not specifiedHigh Activity[4]
C24:0-CoAHuman (HEK293 cells)Not specifiedModerate Activity[4]

Experimental Protocols

This section details methodologies for the investigation of the this compound biosynthesis pathway.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.

Materials:

  • Tissue homogenate or purified BCKDH

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate, 0.2 mM EDTA

  • Substrate solution: 10 mM α-ketoisocaproate

  • Cofactor solution: 2.5 mM NAD+, 0.4 mM Coenzyme A

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, cofactor solution, and enzyme source in a cuvette.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate solution (α-ketoisocaproate).

  • Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

In Vitro Fatty Acid Elongase Assay

This radiometric assay measures the incorporation of [14C]malonyl-CoA into a fatty acyl-CoA substrate by the ELOVL enzymes present in microsomal fractions.

Materials:

  • Microsomal fraction from cells or tissue expressing ELOVL enzymes

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 2.5 mM MgCl2, 1 mM ATP, 0.5 mM Coenzyme A

  • Substrate: 100 µM iso-octadecanoyl-CoA (iso-C18:0-CoA)

  • [2-14C]Malonyl-CoA (specific activity ~55 mCi/mmol)

  • NADPH regenerating system (1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

  • Scintillation counter and scintillation fluid

Procedure:

  • In a microcentrifuge tube, combine the assay buffer, NADPH regenerating system, and microsomal preparation.

  • Add the iso-octadecanoyl-CoA substrate.

  • Initiate the reaction by adding [2-14C]malonyl-CoA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the fatty acids using hexane (B92381).

  • Evaporate the hexane and resuspend the lipid residue in a suitable solvent.

  • Quantify the incorporated radioactivity using a scintillation counter.

Extraction and Analysis of Very-Long-Chain Branched-Chain Fatty Acids by GC-MS

This protocol describes the extraction and derivatization of total fatty acids from a biological sample for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., C17:0 or a deuterated VLCFA)

  • Methanol, Hexane, Chloroform

  • BF3-methanol or HCl-methanol for transesterification

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Homogenization and Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add the internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Transesterification:

    • Evaporate the solvent from the lipid extract under nitrogen.

    • Add methanolic HCl or BF3-methanol and heat at 100°C for 1 hour to convert fatty acyl-CoAs and other fatty acid esters to fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • After cooling, add water and hexane to the tube.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

  • GC-MS Analysis:

    • Concentrate the pooled hexane extracts under nitrogen.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-1ms) and a temperature gradient to separate the FAMEs.

    • Identify 22-methyltricosanoate by its retention time and mass spectrum, and quantify using the internal standard.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Endoplasmic Reticulum L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA_mito Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA_mito BCKDH Isovaleryl-CoA_cyto Isovaleryl-CoA Isovaleryl-CoA_mito->Isovaleryl-CoA_cyto Transport FAS Fatty Acid Synthase Isovaleryl-CoA_cyto->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Medium-Chain\niso-Acyl-CoA Medium-Chain iso-Acyl-CoA FAS->Medium-Chain\niso-Acyl-CoA Medium-Chain\niso-Acyl-CoA_er Medium-Chain iso-Acyl-CoA Medium-Chain\niso-Acyl-CoA->Medium-Chain\niso-Acyl-CoA_er Transport ELOVL3 ELOVL3 Medium-Chain\niso-Acyl-CoA_er->ELOVL3 Long-Chain\niso-Acyl-CoA Long-Chain iso-Acyl-CoA ELOVL1 ELOVL1 Long-Chain\niso-Acyl-CoA->ELOVL1 22-Methyltricosanoyl-CoA 22-Methyltricosanoyl-CoA (iso-C24:0-CoA) ELOVL3->Long-Chain\niso-Acyl-CoA ELOVL1->22-Methyltricosanoyl-CoA Malonyl-CoA_er Malonyl-CoA Malonyl-CoA_er->ELOVL3 Malonyl-CoA_er->ELOVL1

Caption: Inferred biosynthetic pathway of 22-methyltricosanoyl-CoA.

Experimental Workflow Sample Biological Sample (Cells/Tissue) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Derivatization Saponification & Transesterification to FAMEs Homogenization->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Identification and Quantification Analysis->Quantification

Caption: General experimental workflow for VLC-BCFA analysis.

References

A Technical Guide to the Prospective Discovery and Characterization of 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Methylated Very Long-Chain Acyl-CoAs

Coenzyme A (CoA) thioesters of fatty acids are central metabolites in numerous cellular processes, including energy metabolism, membrane biosynthesis, and the regulation of gene expression.[1][2] Very long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, and their CoA derivatives are integral components of complex lipids such as sphingolipids and are involved in specific cellular functions. The introduction of a methyl branch on the acyl chain, as in the case of 21-Methyltricosanoyl-CoA, creates a unique molecular structure that can influence its metabolism and biological activity. Branched-chain fatty acids are known to alter membrane fluidity and can serve as biomarkers for certain metabolic states or disease. This guide outlines a hypothetical approach to the discovery and in-depth characterization of this compound.

Hypothetical Discovery and Characterization Workflow

The identification of a novel lipid species like this compound from a complex biological matrix requires a systematic workflow. This typically involves extraction, separation, detection, and structural elucidation.

Discovery_Workflow cluster_extraction Sample Preparation cluster_separation Separation & Detection cluster_characterization Structural Elucidation cluster_validation Validation BiologicalSample Biological Sample (e.g., Tissue, Cells) LipidExtraction Total Lipid Extraction BiologicalSample->LipidExtraction HPLC HPLC Fractionation (Reverse Phase) LipidExtraction->HPLC MS_Detection Mass Spectrometry (LC-MS/MS) HPLC->MS_Detection HRMS High-Resolution MS (Accurate Mass) MS_Detection->HRMS NMR NMR Spectroscopy (¹H, ¹³C) HRMS->NMR For Purified Sample Comparison Compare Spectra (Natural vs. Synthetic) HRMS->Comparison Synthesis Chemical Synthesis Synthesis->Comparison

Caption: A generalized workflow for the discovery and characterization of a novel acyl-CoA.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of acyl-CoAs. The following are representative protocols that could be adapted for this compound.

Extraction of Acyl-CoAs from Biological Samples

This protocol is based on established methods for extracting short- and long-chain acyl-CoAs.

  • Homogenization: Flash-freeze approximately 100 mg of tissue or 1x10⁷ cells in liquid nitrogen. Homogenize the sample in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet twice with 1 mL of ice-cold diethyl ether to remove TCA and neutral lipids.

  • Extraction: Resuspend the pellet in 500 µL of a solution containing 2 M potassium hydroxide (B78521) (KOH) and 50% ethanol. Incubate at 55°C for 2 hours to hydrolyze thioester bonds (for quantification of the fatty acid) or use a specific solid-phase extraction (SPE) protocol for intact acyl-CoAs.

  • SPE for Intact Acyl-CoAs:

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the acidified aqueous extract of the sample.

    • Wash with 1 mL of 2% formic acid.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium (B1175870) hydroxide in methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Mass Spectrometry:

    • Mode: Positive ion electrospray ionization (ESI+).

    • Scan Type: Precursor ion scanning or neutral loss scanning specific for CoA fragments (e.g., neutral loss of 507 Da or precursor scan for m/z of the phosphopantetheine fragment).

    • Tandem MS (MS/MS): Fragment the precursor ion corresponding to this compound to confirm its identity.

Quantitative and Structural Data

The following table summarizes the expected quantitative data for this compound. This data is predictive and would need to be confirmed experimentally.

PropertyPredicted ValueMethod of Determination
Molecular Formula C₄₅H₈₄N₇O₁₇P₃S---
Monoisotopic Mass 1143.4760 g/mol High-Resolution Mass Spectrometry (HRMS)
Precursor Ion ([M+H]⁺) 1144.4838 m/zMass Spectrometry (MS)
Precursor Ion ([M+2H]²⁺) 572.7458 m/zMass Spectrometry (MS)
Key MS/MS Fragments m/z corresponding to the loss of the acyl chain, adenosine (B11128) 3',5'-diphosphate, and phosphopantetheine moieties.Tandem Mass Spectrometry (MS/MS)
¹H NMR Chemical Shifts Characteristic signals for the terminal methyl groups (δ ~0.8-0.9 ppm), methylene (B1212753) chain (δ ~1.2-1.6 ppm), and CoA moiety protons.¹H Nuclear Magnetic Resonance (NMR)
¹³C NMR Chemical Shifts Distinct signals for the carbonyl carbon (δ ~200 ppm), methyl carbons (δ ~14-22 ppm), and methylene carbons (δ ~25-35 ppm).¹³C Nuclear Magnetic Resonance (NMR)

Potential Biosynthesis and Metabolic Role

The metabolic pathways involving this compound are likely analogous to those of other very long-chain and branched-chain fatty acids.

Proposed Biosynthesis Pathway

The biosynthesis of the 21-Methyltricosanoic acid precursor likely involves the fatty acid elongation system with a branched-chain primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the catabolism of branched-chain amino acids like valine or isoleucine.

Biosynthesis_Pathway cluster_priming Priming cluster_elongation Elongation Cycle cluster_final_product Final Products BCAA Branched-Chain Amino Acids (e.g., Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA BC_CoA Branched-Chain Acyl-CoA Primer BCKA->BC_CoA Elongase Fatty Acid Elongase BC_CoA->Elongase Condensation Reduction Reduction Steps (NADPH) Elongase->Reduction MalonylCoA Malonyl-CoA MalonylCoA->Elongase Dehydration Dehydration Reduction->Dehydration Dehydration->Elongase Next Cycle VLCFA 21-Methyltricosanoic Acid Dehydration->VLCFA Termination AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase Target_CoA This compound AcylCoA_Synthetase->Target_CoA

Caption: A plausible biosynthetic pathway for a methylated very long-chain acyl-CoA.

Hypothetical Regulatory Role in Metabolism

Long-chain acyl-CoAs can act as signaling molecules and allosteric regulators of enzymes. For instance, they can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and regulate transcription factors like peroxisome proliferator-activated receptors (PPARs), which control lipid metabolism genes.

Signaling_Pathway Metabolite This compound PPAR PPARα (Transcription Factor) Metabolite->PPAR Activates ACC Acetyl-CoA Carboxylase (ACC) Metabolite->ACC Inhibits FAO Fatty Acid Oxidation Genes PPAR->FAO Upregulates MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS Fatty Acid Synthesis MalonylCoA->FAS Promotes

References

Potential Biological Functions of 21-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological functions of 21-Methyltricosanoyl-CoA, a C24 iso-branched very long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document extrapolates information from the broader classes of branched-chain fatty acids (BCFAs) and very long-chain fatty acids (VLCFAs). This guide covers the hypothesized biosynthesis and metabolism, potential roles in cellular structures and signaling, and putative involvement in disease. Detailed hypothetical experimental protocols and data presentation are provided to stimulate further research into this underexplored molecule.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular structure and function. This compound belongs to a subclass of VLCFAs known as iso-branched-chain fatty acids (iso-BCFAs), characterized by a methyl group at the antepenultimate (ω-2) carbon. While the biological roles of straight-chain VLCFAs are increasingly understood, the specific functions of iso-VLCFAs like this compound remain largely enigmatic. This guide synthesizes current knowledge on related fatty acids to propose potential functions and guide future research.

Hypothesized Biosynthesis and Metabolism

The biosynthesis of iso-VLCFAs is thought to originate from branched-chain amino acids. The catabolism of these molecules primarily occurs in peroxisomes due to the steric hindrance of the methyl branch for mitochondrial beta-oxidation.

Biosynthesis

The synthesis of this compound is proposed to follow the general pathway for iso-BCFA synthesis, which involves a fatty acid elongase (ELOVL) complex in the endoplasmic reticulum.

  • Initiation: The process likely starts with isobutyryl-CoA, a catabolic product of valine.

  • Elongation: Isobutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.

  • VLCFA Elongation: Once a long-chain iso-fatty acyl-CoA is formed, it is further elongated by the ELOVL enzyme complex to produce this compound.

Catabolism

The degradation of this compound is expected to occur predominantly in peroxisomes via a modified β-oxidation pathway.

  • Activation: 21-Methyltricosanoic acid is first activated to this compound by a very long-chain acyl-CoA synthetase (VLCS).

  • Peroxisomal β-oxidation: The acyl-CoA then enters the peroxisome for chain shortening. The presence of the methyl group may necessitate the involvement of specific enzymes to bypass the branch point. The final products would be acetyl-CoA, propionyl-CoA, and a shorter-chain acyl-CoA that can then be further metabolized in the mitochondria.

Potential Biological Functions

Based on the functions of other VLCFAs and BCFAs, this compound may play several key roles in cellular biology.

Membrane Structure and Fluidity

Iso-BCFAs are known to influence the physical properties of cell membranes. The methyl branch disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity. This is particularly important in maintaining membrane function in environments with fluctuating temperatures.

Cellular Signaling

VLCFAs and their derivatives can act as signaling molecules. This compound or its free acid form could potentially modulate the activity of nuclear receptors, ion channels, or enzymes involved in signaling cascades.

Precursor for other Lipids

This compound could serve as a precursor for the synthesis of other complex lipids, such as ceramides (B1148491) and glycerophospholipids, incorporating the unique branched-chain structure. These lipids could have specialized functions in membrane microdomains or in signaling.

Quantitative Data Summary

Direct quantitative data for this compound is not currently available in the scientific literature. The following table presents hypothetical data based on known properties of related very long-chain and branched-chain fatty acids to serve as a reference for future experiments.

ParameterHypothesized ValueRationale / Reference Class
Physical Properties
Molecular Weight1118.6 g/mol Calculated
Melting Point (of free acid)> 70 °CSimilar to other C24 saturated fatty acids
Solubility in WaterInsolubleCharacteristic of very long-chain fatty acids
Enzyme Kinetics (Hypothetical)
Km for Acyl-CoA Synthetase5 - 15 µMBased on VLCS activity with other VLCFAs
Vmax for Acyl-CoA Synthetase0.5 - 2 nmol/min/mg proteinBased on VLCS activity with other VLCFAs
Km for Peroxisomal β-oxidation10 - 30 µMBased on peroxisomal oxidation of other BCFAs
Vmax for Peroxisomal β-oxidation0.1 - 0.5 nmol/min/mg proteinBased on peroxisomal oxidation of other BCFAs

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the investigation of this compound.

Protocol for the Synthesis of this compound

This protocol is adapted from standard methods for the synthesis of acyl-CoAs.

  • Materials: 21-Methyltricosanoic acid, Coenzyme A (lithium salt), N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether, Argon gas.

  • Activation of Fatty Acid: Dissolve 21-Methyltricosanoic acid, DCC, and NHS in anhydrous DMF under an argon atmosphere. Stir at room temperature for 4 hours to form the NHS-ester.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Coupling Reaction: Add the filtered NHS-ester solution dropwise to a solution of Coenzyme A (lithium salt) in aqueous sodium bicarbonate buffer (pH 8.0).

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Purification: Purify the resulting this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

  • Verification: Confirm the identity and purity of the product by mass spectrometry.

Protocol for Measuring Peroxisomal β-Oxidation

This protocol is based on assays used for other branched-chain fatty acids.

  • Cell Culture: Culture human fibroblast cells in standard medium.

  • Substrate Preparation: Synthesize [1-¹⁴C]-21-Methyltricosanoic acid.

  • Cell Incubation: Incubate confluent fibroblast monolayers with [1-¹⁴C]-21-Methyltricosanoic acid (50 µM) in serum-free medium for 4 hours.

  • Lysis and Fractionation: Harvest the cells, lyse them by sonication, and separate the peroxisomal fraction by differential centrifugation.

  • Measurement of β-Oxidation Products: Quantify the production of [¹⁴C]-acetyl-CoA and [¹⁴C]-propionyl-CoA from the peroxisomal fraction using thin-layer chromatography (TLC) or HPLC coupled with a radiodetector.

  • Data Analysis: Express the rate of β-oxidation as nmol of radiolabeled product formed per hour per mg of protein.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized metabolic pathways and a general experimental workflow for studying the effects of this compound.

Biosynthesis_of_21_Methyltricosanoyl_CoA cluster_cytosol Cytosol / Endoplasmic Reticulum Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Catabolism FAS FAS Isobutyryl_CoA->FAS Primer Long_Chain_iso_Acyl_CoA Long_Chain_iso_Acyl_CoA FAS->Long_Chain_iso_Acyl_CoA ELOVL_Complex ELOVL_Complex Long_Chain_iso_Acyl_CoA->ELOVL_Complex 21_Methyltricosanoyl_CoA 21_Methyltricosanoyl_CoA ELOVL_Complex->21_Methyltricosanoyl_CoA Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS 2C Units Malonyl_CoA->ELOVL_Complex 2C Units

Caption: Hypothesized biosynthesis of this compound.

Catabolism_of_21_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome 21_Methyltricosanoyl_CoA_in This compound Beta_Oxidation β-Oxidation (modified) 21_Methyltricosanoyl_CoA_in->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA Shorter_Acyl_CoA Shorter_Acyl_CoA Beta_Oxidation->Shorter_Acyl_CoA Mitochondrion Mitochondrion Shorter_Acyl_CoA->Mitochondrion

Caption: Hypothesized catabolism of this compound.

Experimental_Workflow Start Start: Treat Cells with This compound Lipidomics Lipidomics Analysis (LC-MS/MS) Start->Lipidomics Transcriptomics Transcriptomics (RNA-Seq) Start->Transcriptomics Functional_Assays Functional Assays (e.g., Membrane Fluidity, Cell Viability) Start->Functional_Assays Data_Integration Data Integration and Pathway Analysis Lipidomics->Data_Integration Transcriptomics->Data_Integration Functional_Assays->Data_Integration Hypothesis Formulate Hypothesis on Biological Function Data_Integration->Hypothesis

Caption: General experimental workflow for functional analysis.

Conclusion and Future Directions

This compound represents a fascinating yet understudied molecule at the intersection of branched-chain and very long-chain fatty acid metabolism. The hypotheses and experimental frameworks presented in this guide are intended to provide a foundation for future research. Key areas for investigation include:

  • Definitive elucidation of its biosynthetic and catabolic pathways.

  • Identification of specific enzymes that interact with and metabolize this compound.

  • Determination of its precise roles in membrane biology and cellular signaling.

  • Investigation of its potential as a biomarker or therapeutic target in diseases associated with altered lipid metabolism.

The exploration of this compound holds the potential to uncover novel aspects of lipid biochemistry and its implications for human health and disease.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 21-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA, within the context of the fatty acid elongation system of Mycobacterium tuberculosis. While direct literature on this compound is scarce, this guide extrapolates from the well-characterized pathways of mycolic acid biosynthesis to present a putative pathway for its formation. We delve into the key enzymatic players of the Fatty Acid Synthase-II (FAS-II) system, responsible for the elongation of fatty acid precursors. This document details relevant experimental protocols for the expression and purification of these enzymes, in vitro reconstitution of the elongation machinery, and analytical techniques for the characterization of the resulting fatty acid products. Furthermore, we present available quantitative data on the substrate specificity and kinetics of the involved enzymes and utilize Graphviz to visualize the intricate biochemical pathways and experimental workflows. This guide serves as a valuable resource for researchers investigating mycobacterial lipid metabolism and for professionals in drug development targeting this essential pathway.

Introduction

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, rich in a diverse array of lipids that are crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. Among these are the mycolic acids, exceptionally long α-alkyl, β-hydroxy fatty acids that form the cornerstone of the mycobacterial outer membrane. The biosynthesis of these mycolic acids, and other very-long-chain fatty acids (VLCFAs), is accomplished by a coordinated interplay between the Fatty Acid Synthase-I (FAS-I) and FAS-II systems.

While FAS-I is responsible for the de novo synthesis of shorter fatty acids (C16-C26), the FAS-II system is a multi-enzyme complex that elongates these precursors to the final length required for mycolic acid synthesis. This compound, a C24 fatty acyl-CoA with a methyl branch at the 21st position, is hypothesized to be an intermediate or a substrate within this intricate network of fatty acid elongation. Understanding its biosynthesis provides a window into the broader mechanisms of methyl-branched fatty acid metabolism in M. tuberculosis, a class of molecules with significant roles in the physical properties of the cell envelope and in host-pathogen interactions.

This guide will focus on the enzymatic machinery and biochemical transformations that likely lead to the formation of this compound and its subsequent elongation, providing a technical foundation for further research and therapeutic development.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is not explicitly detailed in current literature. However, based on the established mechanisms of methyl-branched fatty acid synthesis in mycobacteria, a plausible pathway can be proposed. The formation of the methyl branch in mycobacterial fatty acids, such as the well-studied tuberculostearic acid (10-methyloctadecanoic acid), occurs via the action of an S-adenosylmethionine (SAM)-dependent methyltransferase on a double bond of an unsaturated fatty acid precursor, followed by reduction.

Following this precedent, the synthesis of this compound likely begins with a long-chain unsaturated fatty acyl-CoA. This precursor undergoes methylation and subsequent reduction to introduce the methyl branch. The resulting methyl-branched fatty acyl-CoA can then serve as a primer for further elongation by the FAS-II system.

The key enzymatic steps are:

  • Desaturation: A long-chain acyl-CoA is desaturated to introduce a double bond at the appropriate position.

  • Methylation: A SAM-dependent methyltransferase adds a methyl group to the double bond.

  • Reduction: An enoyl-ACP reductase reduces the resulting intermediate to a saturated, methyl-branched acyl-CoA.

  • Elongation: If the methyl-branched precursor is shorter than 24 carbons, it is further elongated by the FAS-II system to yield this compound.

The FAS-II system is a multi-enzyme complex that catalyzes the iterative elongation of acyl-ACP (acyl carrier protein) substrates with two-carbon units derived from malonyl-CoA. The core enzymes of the mycobacterial FAS-II system include:

  • β-ketoacyl-ACP synthases (KasA and KasB): These enzymes catalyze the condensation of an acyl-ACP with malonyl-ACP. KasA is thought to be involved in the initial elongation steps, while KasB is responsible for the later rounds of elongation leading to the very-long-chain meromycolates.[1][2]

  • β-ketoacyl-ACP reductase (MabA): This enzyme reduces the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.

  • β-hydroxyacyl-ACP dehydratase (HadABC): This hetero-trimeric complex dehydrates the β-hydroxyacyl-ACP to an enoyl-ACP.

  • Enoyl-ACP reductase (InhA): This enzyme, the target of the frontline anti-tubercular drug isoniazid, reduces the enoyl-ACP to a saturated acyl-ACP, completing one round of elongation.

The final condensation step in mycolic acid biosynthesis, which links the elongated meromycolate chain with a shorter α-branch, is catalyzed by the polyketide synthase Pks13 .[3] This enzyme has a preference for long-chain carboxylated substrates.[3]

Fatty_Acid_Elongation cluster_FAS_I FAS-I System cluster_Methylation Methyl Branch Formation cluster_FAS_II FAS-II Elongation Cycle cluster_Mycolic_Acid_Synthesis Mycolic Acid Synthesis enzyme enzyme substrate substrate product product Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I de novo synthesis C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS-I->C16-C26 Acyl-CoA Bimodal products Long-chain Acyl-CoA Long-chain Acyl-CoA Desaturase Desaturase Long-chain Acyl-CoA->Desaturase Desaturation Unsaturated Acyl-CoA Unsaturated Acyl-CoA Desaturase->Unsaturated Acyl-CoA Methyltransferase Methyltransferase Unsaturated Acyl-CoA->Methyltransferase SAM Methyl-branched Unsaturated Acyl-CoA Methyl-branched Unsaturated Acyl-CoA Methyltransferase->Methyl-branched Unsaturated Acyl-CoA Reductase Reductase Methyl-branched Unsaturated Acyl-CoA->Reductase NAD(P)H Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Reductase->Methyl-branched Acyl-CoA Acyl-ACP (Cn) Acyl-ACP (Cn) Methyl-branched Acyl-CoA->Acyl-ACP (Cn) Priming FAS-II KasA/B KasA/B Acyl-ACP (Cn)->KasA/B Condensation beta-Ketoacyl-ACP (Cn+2) beta-Ketoacyl-ACP (Cn+2) KasA/B->beta-Ketoacyl-ACP (Cn+2) Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA/B MabA MabA beta-Ketoacyl-ACP (Cn+2)->MabA Reduction (NADPH) beta-Hydroxyacyl-ACP (Cn+2) beta-Hydroxyacyl-ACP (Cn+2) MabA->beta-Hydroxyacyl-ACP (Cn+2) HadABC HadABC beta-Hydroxyacyl-ACP (Cn+2)->HadABC Dehydration trans-2-Enoyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2) HadABC->trans-2-Enoyl-ACP (Cn+2) InhA InhA trans-2-Enoyl-ACP (Cn+2)->InhA Reduction (NADH) Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) InhA->Acyl-ACP (Cn+2) Acyl-ACP (Cn+2)->KasA/B Next cycle This compound This compound Acyl-ACP (Cn+2)->this compound Multiple cycles Further Elongation Further Elongation This compound->Further Elongation to Meromycolate length Pks13 Pks13 Further Elongation->Pks13 Condensation Mycolic Acids Mycolic Acids Pks13->Mycolic Acids C24-C26 Acyl-CoA C24-C26 Acyl-CoA C24-C26 Acyl-CoA->Pks13

Putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the enzymes of the mycobacterial FAS-II system with this compound or its direct precursors are not available in the literature. However, studies on the substrate specificity of these enzymes provide valuable insights into their function. The available data for related substrates are summarized below.

EnzymeSubstrate(s)Apparent KmApparent Vmax or kcatCommentsReference(s)
KasA Palmitoyl-ACP (C16:0-ACP) + Malonyl-ACPN/AN/AElongates palmitoyl-CoA to monounsaturated fatty acids averaging 40 carbons in length in an in vitro assay.[1][4][1][4]
KasB Long-chain acyl-ACPs + Malonyl-ACPN/AN/AIn the presence of KasA, produces longer chain multi-unsaturated hydrocarbons averaging 54 carbons in length.[1][4][1][4]
MabA Acetoacetyl-CoA8.8 µM (for AcAcCoA), 6.9 µM (for NADPH)N/ApH optimum of 6.0-6.5.[5]
Pks13 (AT domain) Palmitoyl-CoA (C16:0-CoA)N/AN/AShows a strong preference for long-chain acyl-CoAs over short-chain ones. Carboxylated substrates are also preferred.[3][3]
Pks13 (TE domain) Trehalose5.5 ± 0.1 mMN/ACatalyzes the transfer of an acyl chain onto trehalose.[6]

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the fatty acid elongation pathway in M. tuberculosis.

Expression and Purification of His-tagged FAS-II Enzymes (e.g., KasA)

This protocol describes the expression of His-tagged mycobacterial proteins in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the His-tagged gene of interest.

  • Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA agarose (B213101) resin.

  • Lysozyme (B549824), DNase I, and protease inhibitor cocktail.

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 16-18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified lysate onto the equilibrated resin and allow it to bind for 1-2 hours at 4°C with gentle agitation.

  • Wash the resin with 10-20 column volumes of Wash Buffer.

  • Elute the protein with 5-10 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Protein_Purification action action input_output input_output Cell Harvest Cell Harvest Cell Lysis (Sonication) Cell Lysis (Sonication) Cell Harvest->Cell Lysis (Sonication) Clarified Lysate Clarified Lysate Cell Lysis (Sonication)->Clarified Lysate IMAC (Ni-NTA) IMAC (Ni-NTA) Clarified Lysate->IMAC (Ni-NTA) Binding Washing Washing IMAC (Ni-NTA)->Washing Elution Elution Washing->Elution SDS-PAGE Analysis SDS-PAGE Analysis Elution->SDS-PAGE Analysis Dialysis Dialysis SDS-PAGE Analysis->Dialysis Purified Protein Purified Protein Dialysis->Purified Protein

Workflow for His-tagged protein purification.
In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids by the reconstituted FAS-II system.

Materials:

  • Purified FAS-II enzymes (KasA, KasB, MabA, HadABC, InhA) and AcpM.

  • Acyl-CoA synthetase.

  • [¹⁴C]-Malonyl-CoA.

  • Acyl-CoA primer (e.g., palmitoyl-CoA or a methyl-branched acyl-CoA).

  • NADPH and NADH.

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM DTT.

  • Quenching solution: 10% (w/v) KOH in 80% (v/v) ethanol.

  • Hexane (B92381) and ethyl acetate (B1210297).

  • Silica (B1680970) gel TLC plates.

  • Scintillation fluid.

Procedure:

  • Prepare acyl-ACP substrates by incubating the acyl-CoA primer with AcpM and acyl-CoA synthetase.

  • Set up the reaction mixture (total volume 50-100 µL) in the Assay Buffer containing:

    • Purified FAS-II enzymes (concentration to be optimized for each enzyme).

    • Acyl-ACP primer.

    • [¹⁴C]-Malonyl-CoA (e.g., 50 µM, specific activity ~50 mCi/mmol).

    • NADPH (1 mM).

    • NADH (1 mM).

  • Initiate the reaction by adding the enzymes and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding 1 mL of the quenching solution and heat at 70°C for 1 hour to saponify the fatty acids.

  • Acidify the mixture with concentrated HCl.

  • Extract the fatty acids with 2 x 1 mL of hexane.

  • Dry the combined hexane extracts under a stream of nitrogen.

  • Resuspend the fatty acid residue in a small volume of hexane/ethyl acetate (1:1, v/v).

  • Spot the sample on a silica gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system (see section 4.3).

  • Visualize the radiolabeled products by autoradiography or phosphorimaging.

  • Scrape the radioactive spots from the TLC plate and quantify the radioactivity by scintillation counting.

Thin-Layer Chromatography (TLC) Analysis of Mycolic Acid Methyl Esters (MAMEs)

This method is used to separate and visualize the products of the in vitro elongation assay after conversion to their methyl esters.

Materials:

  • Diazomethane (B1218177) or BF₃-methanol for methylation.

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • TLC developing tank.

  • Solvent system: A common system for MAMEs is a two-dimensional development. First dimension: Dichloromethane (run once). Second dimension: Petroleum ether:acetone (95:5, v/v) (run two or three times).[7] Another single dimension system is hexane:ethyl acetate (19:1, v/v), run twice.[8]

  • Visualization reagent: 5% ethanolic molybdophosphoric acid followed by charring, or exposure to iodine vapor.

Procedure:

  • Methylate the extracted fatty acids from the in vitro assay using diazomethane or by heating with BF₃-methanol.

  • Spot the methylated sample onto a silica gel TLC plate.

  • Place the plate in a TLC tank equilibrated with the first dimension solvent and allow the solvent to migrate to the top.

  • Dry the plate and rotate it 90 degrees.

  • Place the plate in a new TLC tank with the second dimension solvent and develop as required.

  • Dry the plate and visualize the separated MAMEs using the chosen visualization reagent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for the identification and quantification of the fatty acid products of the in vitro assay.

Materials:

  • Gas chromatograph coupled to a mass spectrometer.

  • Appropriate GC column (e.g., a polar column like a DB-FATWAX UI for FAMEs).

  • Helium carrier gas.

  • FAME standards for identification.

Procedure:

  • Prepare FAMEs from the in vitro assay as described in section 4.3.

  • Dissolve the FAMEs in a suitable volatile solvent (e.g., hexane or heptane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Use a suitable temperature program for the GC oven to separate the FAMEs. A typical program for FAME analysis on a polar column might be:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 10°C/min to 175°C, hold for 10 min.

    • Ramp 2: 2°C/min to 220°C, hold for 20 min.[9]

  • The mass spectrometer will generate mass spectra for the eluting compounds.

  • Identify the FAMEs by comparing their retention times and mass spectra with those of known standards and by interpreting the fragmentation patterns.

Signaling Pathways and Logical Relationships

The regulation of mycolic acid biosynthesis, and by extension the formation of its precursors, is a complex process involving transcriptional regulation and potentially allosteric control of the enzymes. While a detailed signaling pathway directly controlling the synthesis of this compound is not known, the overall regulation of the FAS-II system provides a framework.

Regulatory_Pathway regulator regulator gene_operon gene_operon process process Transcriptional Regulators Transcriptional Regulators fasII operon fasII operon Transcriptional Regulators->fasII operon Activation/Repression FAS-II Enzymes FAS-II Enzymes fasII operon->FAS-II Enzymes Expression Fatty Acid Elongation Fatty Acid Elongation FAS-II Enzymes->Fatty Acid Elongation Catalysis This compound This compound Fatty Acid Elongation->this compound Product Substrate Availability Substrate Availability Substrate Availability->Fatty Acid Elongation Control Acyl-CoA pool Acyl-CoA pool Acyl-CoA pool->Substrate Availability Malonyl-CoA pool Malonyl-CoA pool Malonyl-CoA pool->Substrate Availability

Simplified overview of the regulation of fatty acid elongation.

Conclusion

While this compound remains an understudied molecule, its putative role as an intermediate in the biosynthesis of mycolic acids places it at a critical juncture in mycobacterial lipid metabolism. This technical guide has provided a comprehensive framework for understanding its likely biosynthetic pathway, leveraging our knowledge of the well-characterized FAS-II system of M. tuberculosis. The detailed experimental protocols and compiled quantitative data, though extrapolated from related substrates, offer a solid foundation for researchers aiming to elucidate the precise role and enzymatic processing of this compound. Further investigation into the substrate specificity of the FAS-II enzymes with a range of methyl-branched acyl-CoAs will be crucial for a more complete understanding of this important aspect of mycobacterial physiology and for the development of novel therapeutics targeting the integrity of the mycobacterial cell envelope.

References

The Enzymatic Synthesis of 21-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methyltricosanoyl-CoA is a C24 very-long-chain fatty acid (VLCFA) with a methyl branch at the omega-2 position. The biosynthesis of such specialized lipids is a complex process involving multiple enzymatic steps, primarily orchestrated by the fatty acid elongation (ELOVL) family of enzymes and the fatty acid synthase (FAS) system. This technical guide provides an in-depth exploration of the enzymes implicated in the synthesis of this compound, detailing their substrate specificities, regulatory pathways, and the experimental protocols used for their characterization. While direct enzymatic evidence for the synthesis of this specific molecule is limited in the literature, this guide extrapolates from the known functions of relevant enzymes to propose a putative biosynthetic pathway.

Putative Biosynthetic Pathway of this compound

The synthesis of this compound is hypothesized to occur through a multi-step process initiated by a branched-chain primer, followed by subsequent elongation cycles catalyzed by the ELOVL elongase system.

Initiation with a Branched-Chain Primer

The synthesis likely begins with a short-chain branched acyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, which are derived from the catabolism of the branched-chain amino acids valine and isoleucine, respectively. The branched-chain α-keto acid dehydrogenase (BCKD) complex is essential for the decarboxylation of the α-keto acids derived from these amino acids to produce the initial branched-chain acyl-CoA primers[1].

Elongation by Fatty Acid Synthase (FAS)

The initial branched-chain primer is then elongated by the cytosolic fatty acid synthase (FAS) complex. FAS typically uses acetyl-CoA as a primer and malonyl-CoA as a two-carbon donor to synthesize straight-chain fatty acids. However, it can also utilize branched-chain primers to produce short- and medium-chain branched fatty acids[2][3]. Alternatively, FAS can incorporate methylmalonyl-CoA instead of malonyl-CoA as an extender unit, leading to the formation of methyl-branched fatty acids[2][3].

Elongation to a Very-Long-Chain Fatty Acid by ELOVL Elongases

Once a medium- or long-chain methyl-branched fatty acyl-CoA is synthesized, it is transported to the endoplasmic reticulum for further elongation by the ELOVL enzyme complex. This complex catalyzes a four-step cycle (condensation, reduction, dehydration, and a second reduction) to add two carbons to the acyl chain in each cycle[4][5]. The rate-limiting step is the initial condensation reaction catalyzed by an ELOVL elongase[6][7].

Based on substrate specificities, the following ELOVL enzymes are the most likely candidates for the elongation of a methyl-branched acyl-CoA to a C24 length:

  • ELOVL1: This elongase is a key enzyme in the synthesis of C24 saturated and monounsaturated fatty acids and is essential for the production of C24 sphingolipids[4][8][9]. It exhibits high activity towards C20- and C22-acyl-CoAs[8][9]. While its specificity for branched-chain substrates has not been extensively characterized, its role in producing C24 fatty acids makes it a primary candidate.

  • ELOVL3 and ELOVL6: These elongases have been shown to elongate branched-chain fatty acids. Specifically, ELOVL6 has the highest activity in elongating anteiso-15:0 to anteiso-17:0, while ELOVL3 is the most active in elongating iso-18:0 to iso-20:0[10]. It is plausible that these enzymes, or others with similar capabilities, could elongate a shorter methyl-branched precursor up to the required C22 length, which would then be a substrate for ELOVL1 to complete the final elongation to C24.

Key Enzymes and Their Characteristics

The table below summarizes the key enzymes potentially involved in the synthesis of this compound.

Enzyme FamilySpecific Enzyme(s)Substrate(s)Product(s)Cellular LocalizationKey References
Fatty Acid Elongases ELOVL1C20:0-, C22:0-acyl-CoA, Malonyl-CoAC22:0-, C24:0-acyl-CoAEndoplasmic Reticulum[4][8][9]
ELOVL3iso-C18:0-acyl-CoA, Malonyl-CoAiso-C20:0-acyl-CoAEndoplasmic Reticulum[10]
ELOVL6anteiso-C15:0-acyl-CoA, Malonyl-CoAanteiso-C17:0-acyl-CoAEndoplasmic Reticulum[10]
Fatty Acid Synthase FASAcetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, Branched-chain acyl-CoA primersSaturated fatty acids (straight and branched)Cytosol[2][3]
Branched-Chain Amino Acid Catabolism BCKD ComplexBranched-chain α-keto acidsBranched-chain acyl-CoAsMitochondria[1]

Experimental Protocols

Microsomal Fatty Acid Elongase Assay

This assay measures the activity of ELOVL enzymes in microsomal preparations.

1. Preparation of Microsomes: a. Homogenize fresh or frozen tissue (e.g., liver) in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet debris and mitochondria. c. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Elongase Reaction: a. Prepare a reaction mixture containing:

  • Microsomal protein (e.g., 50-100 µg)
  • Fatty acyl-CoA substrate (e.g., 20 µM of a C22 methyl-branched acyl-CoA)
  • Radiolabeled [2-¹⁴C]malonyl-CoA (e.g., 50 µM, ~50,000 dpm)
  • NADPH (e.g., 250 µM)
  • Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2) b. Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes). c. Stop the reaction by adding a strong base (e.g., 1 M KOH) to saponify the acyl-CoAs.

3. Product Extraction and Quantification: a. Acidify the reaction mixture with a strong acid (e.g., 6 M HCl). b. Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether). c. Evaporate the solvent and redissolve the fatty acid residue. d. Quantify the radiolabeled elongated fatty acid product using liquid scintillation counting.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched-Chain Fatty Acids

GC-MS is the gold standard for the identification and quantification of fatty acids.

1. Lipid Extraction: a. Extract total lipids from cells or tissues using a standard method such as the Folch or Bligh-Dyer procedure.

2. Saponification and Derivatization: a. Saponify the lipid extract with a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from complex lipids. b. Derivatize the free fatty acids to volatile esters. A common method is to convert them to fatty acid methyl esters (FAMEs) by incubation with a reagent like 14% BF₃ in methanol (B129727) or 5% HCl in methanol at an elevated temperature.

3. GC-MS Analysis: a. Inject the FAMEs onto a GC equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol phase or a non-polar column like a DB-5ms). b. Use a temperature gradient to separate the FAMEs based on their chain length, degree of unsaturation, and branching. c. The mass spectrometer will fragment the eluting FAMEs, producing a characteristic fragmentation pattern that allows for the identification of the specific fatty acid, including the position of the methyl branch. d. Quantify the amount of each fatty acid by comparing its peak area to that of a known amount of an internal standard.

Signaling Pathways and Regulation

The synthesis of VLCFAs is tightly regulated by various signaling pathways to maintain lipid homeostasis.

SREBP-1c Pathway

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates the expression of numerous genes involved in fatty acid synthesis and elongation, including several ELOVL genes[5][11].

SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds to PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt Activates SREBP1c SREBP-1c PI3K_Akt->SREBP1c Promotes processing and nuclear translocation ELOVL ELOVL Gene Expression (e.g., ELOVL5, ELOVL6) SREBP1c->ELOVL Induces transcription

SREBP-1c signaling pathway regulating ELOVL expression.
PPARα Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a lipid sensor. Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα[12][13]. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This typically leads to the upregulation of genes involved in fatty acid catabolism (β-oxidation) to prevent lipid overload[12][14]. However, PPARα has also been implicated in the regulation of ELOVL3 expression, suggesting a more complex role in balancing VLCFA synthesis and degradation.

PPARa_Pathway cluster_0 Nucleus VLCFA_BCFA_CoA VLCFA-CoA / BCFA-CoA PPARa PPARα VLCFA_BCFA_CoA->PPARa Binds and activates RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., β-oxidation enzymes, ELOVL3) PPRE->Target_Genes Regulates transcription

References

Technical Guide: Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs as Biomarkers in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on 21-methyltricosanoyl-CoA as a distinct biomarker for metabolic diseases is not prevalent in publicly accessible scientific literature, its structural characteristics place it within two significant classes of lipids with established roles in metabolic health and disease: Very-Long-Chain Fatty Acids (VLCFAs) and Branched-Chain Fatty Acids (BCFAs). Tricosanoic acid, the backbone of this molecule, is a 23-carbon VLCFA. The "21-methyl" group makes it a branched-chain fatty acid. This guide will, therefore, provide a comprehensive overview of VLCFAs and BCFAs as biomarkers in the context of metabolic diseases, synthesizing current understanding of their metabolism, associated pathologies, and the methodologies used for their study.

1. Metabolism of Very-Long-Chain and Branched-Chain Fatty Acids

Unlike shorter fatty acids that are primarily metabolized in the mitochondria, VLCFAs and BCFAs undergo initial oxidation within peroxisomes.[1][2][3] This is a critical distinction, as defects in peroxisomal function can lead to the accumulation of these fatty acids, resulting in cellular toxicity.

  • Very-Long-Chain Fatty Acids (VLCFAs): Fatty acids with 22 or more carbons are classified as VLCFAs.[4] Their breakdown is initiated in the peroxisomes through a β-oxidation process, which shortens the carbon chain. Once shortened to a sufficient degree (typically octanoyl-CoA), they can then be further metabolized in the mitochondria to generate energy.

  • Branched-Chain Fatty Acids (BCFAs): The presence of methyl groups on the carbon chain of BCFAs can hinder standard β-oxidation. For instance, 3-methyl-branched fatty acids like phytanic acid first undergo α-oxidation to remove a single carbon atom, which then allows for subsequent β-oxidation to proceed within the peroxisome.[5]

Defects in the enzymes responsible for these metabolic pathways can lead to a group of genetic disorders known as fatty acid oxidation disorders (FAODs).

Signaling and Metabolic Pathways

The metabolism of VLCFAs and BCFAs is a critical component of cellular lipid homeostasis. The following diagram illustrates the general workflow of their peroxisomal oxidation.

Peroxisomal_Fatty_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid (VLCFA) (>C22) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Activation BCFA Branched-Chain Fatty Acid (BCFA) BCFA->Acyl_CoA_Synthetase Activation VLCFA_CoA VLCFA-CoA Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Beta_Oxidation BCFA_CoA BCFA-CoA Alpha_Oxidation α-Oxidation BCFA_CoA->Alpha_Oxidation For certain BCFAs (e.g., phytanic acid) Acyl_CoA_Synthetase->VLCFA_CoA Acyl_CoA_Synthetase->BCFA_CoA Alpha_Oxidation->VLCFA_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (e.g., Octanoyl-CoA) Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA From odd-chain & some BCFAs Mito_Beta_Oxidation Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mito_Beta_Oxidation Transport TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Further Metabolism Mito_Beta_Oxidation->Acetyl_CoA Energy Energy (ATP) TCA_Cycle->Energy

Caption: Peroxisomal oxidation of VLCFAs and BCFAs.

2. VLCFAs and BCFAs as Biomarkers in Metabolic Diseases

The concentration of specific VLCFAs and BCFAs, or their metabolites, in bodily fluids can serve as valuable biomarkers for diagnosing and monitoring certain metabolic diseases.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

VLCAD deficiency is an inherited disorder of fatty acid metabolism that prevents the body from breaking down VLCFAs into energy.[6][7] This leads to an accumulation of VLCFAs, which can be toxic.[7][8]

Biomarker CategoryAnalyteSample TypeFinding in VLCAD DeficiencyClinical Significance
Acylcarnitines Long-chain acylcarnitines (e.g., C14:1, C14:2, C14)Plasma, Dried Blood SpotElevatedPrimary diagnostic marker in newborn screening. Reflects the accumulation of undigested long-chain fatty acids.
Fatty Acids Very-long-chain fatty acidsPlasmaElevatedConfirmatory diagnostic test.

Table 1: Biomarkers in VLCAD Deficiency.

Symptoms of VLCAD deficiency can range from severe, with early-onset cardiomyopathy and high mortality, to milder forms with adult-onset muscle weakness and pain.[6][9]

Branched-Chain Fatty Acids and Cardiometabolic Disorders

The role of BCFAs in broader metabolic conditions like insulin (B600854) resistance and type 2 diabetes is an active area of research. Some studies have suggested that higher levels of circulating BCFAs may be associated with beneficial cardiometabolic profiles.[10] A systematic review and meta-analysis found a significant negative correlation between endogenous BCFAs (in serum and adipose tissue) and the risk of developing metabolic syndrome.[11][12]

In contrast, it is important to distinguish BCFAs from branched-chain amino acids (BCAAs). Elevated levels of BCAAs have been linked to insulin resistance and an increased risk of type 2 diabetes.[13][14]

Other Relevant Metabolic Disorders

Disorders of propionate (B1217596) metabolism, such as propionic acidemia and methylmalonic acidemia, can also lead to the accumulation of odd-chain fatty acids.[15] In these conditions, propionyl-CoA, derived from the breakdown of certain amino acids and odd-chain fatty acids, cannot be properly metabolized. This can lead to the use of propionyl-CoA as a primer for fatty acid synthesis, resulting in the formation of odd-numbered fatty acids.

BiomarkerDisease AssociationPathophysiological Link
Propionylcarnitine (C3) Propionic Acidemia, Methylmalonic AcidemiaAccumulation of propionyl-CoA.[16]
Methylcitric Acid Propionic Acidemia, Methylmalonic AcidemiaByproduct of propionyl-CoA metabolism.[16]
Fibroblast Growth Factor 21 (FGF21) Mitochondrial Dysfunction (can be secondary to FAODs)A marker of mitochondrial stress.[16][17]

Table 2: Biomarkers in Related Organic Acidemias and Mitochondrial Dysfunction.

3. Experimental Protocols

The analysis of VLCFAs and BCFAs as biomarkers typically involves mass spectrometry-based techniques.

Analysis of Acylcarnitines from Dried Blood Spots (Newborn Screening)

This is a common method for screening for VLCAD deficiency and other inborn errors of metabolism.

Newborn_Screening_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Extraction Methanol Extraction with Internal Standards Punch->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (e.g., with butanol-HCl) Evaporation->Derivatization MSMS Tandem Mass Spectrometry (MS/MS) Derivatization->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Profile Acylcarnitine Profile Data_Analysis->Profile

Caption: Workflow for acylcarnitine analysis from dried blood spots.

Methodology:

  • Sample Collection: A small blood sample is collected from the heel of a newborn and spotted onto a filter paper card.

  • Sample Preparation: A small disc is punched from the dried blood spot. The acylcarnitines are extracted using a solvent, typically methanol, that contains a mixture of stable isotope-labeled internal standards.

  • Derivatization: The extracted acylcarnitines are often derivatized (e.g., to their butyl esters) to improve their ionization efficiency and chromatographic behavior.

  • Analysis by Tandem Mass Spectrometry (MS/MS): The derivatized extract is analyzed by MS/MS. This technique allows for the specific detection and quantification of a wide range of acylcarnitines in a single analysis.

  • Data Interpretation: The levels of different acylcarnitines are compared to established reference ranges to identify patterns indicative of specific metabolic disorders.

Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Profiling

GC-MS is a robust method for the detailed analysis of the total fatty acid composition of a sample, including VLCFAs and BCFAs.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, red blood cells, or tissue) using a solvent system such as chloroform:methanol.

  • Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release the individual fatty acids. These fatty acids are then converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs), by reacting them with a methylating agent (e.g., BF3-methanol).

  • GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity using a gas chromatograph and then detected and identified by a mass spectrometer.

  • Quantification: The abundance of each fatty acid is determined by comparing its peak area to that of an internal standard.

While this compound is not currently a recognized biomarker, its constituent parts, VLCFAs and BCFAs, are of significant interest in the study of metabolic diseases. The accumulation of VLCFAs is a hallmark of several inherited metabolic disorders, making them critical diagnostic markers. The role of BCFAs in more common metabolic conditions like metabolic syndrome is an emerging field with potential for the development of novel biomarkers and therapeutic strategies. Future research will likely focus on more detailed lipidomic profiling to identify specific, highly predictive biomarkers and to further elucidate the complex interplay between different fatty acid species and metabolic health.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and In Vitro Use of 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methyltricosanoyl-CoA is a branched-chain, very-long-chain acyl-coenzyme A (VLC-acyl-CoA) thioester. Its unique structure makes it a valuable tool for in vitro studies of lipid metabolism, particularly in the context of enzymes that process very-long-chain fatty acids (VLCFAs). Deficiencies in the metabolism of VLCFAs are associated with several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. The availability of synthetic this compound allows for detailed enzymatic studies, inhibitor screening, and the elucidation of metabolic pathways involving branched-chain VLCFAs.

These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of this compound, as well as a detailed protocol for its use in an in vitro activity assay for VLCAD.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step chemical process involving the activation of 21-methyltricosanoic acid and its subsequent coupling with Coenzyme A (CoA).

Workflow for the Chemical Synthesis of this compound

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start with 21-Methyltricosanoic Acid activation Activation of Carboxylic Acid (e.g., with N,N'-carbonyldiimidazole) start->activation Step 1 intermediate Formation of an Activated Intermediate (e.g., Acyl-imidazolide) activation->intermediate coupling Coupling with Coenzyme A intermediate->coupling Step 2 product This compound coupling->product purification Purification by HPLC product->purification Step 3 characterization Characterization by Mass Spectrometry purification->characterization Step 4

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from general methods for acyl-CoA synthesis.

Materials:

  • 21-Methyltricosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Argon or Nitrogen gas

  • HPLC-grade water and acetonitrile

Procedure:

  • Activation of 21-Methyltricosanoic Acid:

    • In a dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 21-methyltricosanoic acid (1 equivalent) in anhydrous THF.

    • Add N,N'-carbonyldiimidazole (CDI) (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A, trilithium salt (1.5 equivalents) in the sodium bicarbonate buffer.

    • Slowly add the activated fatty acid solution from step 1 to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reaction Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to stop the reaction.

    • Lyophilize the sample to dryness.

    • Re-dissolve the dried residue in a small volume of the initial HPLC mobile phase for purification.

Purification and Characterization

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice, followed by characterization using mass spectrometry.

Table 1: HPLC Purification Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate (B84403) buffer, pH 5.3
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increasing to a high percentage over 30-40 minutes to elute the product.
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for the adenine (B156593) moiety of CoA)
Injection Volume 20-100 µL

Characterization by Mass Spectrometry:

The purified fractions containing the product should be analyzed by mass spectrometry to confirm the identity and purity of this compound.

Table 2: Mass Spectrometry Parameters for Characterization

ParameterExpected Value/Setting
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Expected [M+H]⁺ Calculate based on the chemical formula: C₄₅H₈₄N₇O₁₇P₃S
Expected [M-H]⁻ Calculate based on the chemical formula
Tandem MS (MS/MS) Fragmentation should yield characteristic ions for the CoA moiety and the fatty acid.

In Vitro Assay: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This compound can be used as a substrate to measure the activity of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme critical for the beta-oxidation of fatty acids with chain lengths of 14 to 20 carbons. This assay is particularly relevant for studying the substrate specificity of VLCAD for branched-chain fatty acids and for screening potential inhibitors or activators of the enzyme.

Signaling Pathway: Mitochondrial Beta-Oxidation of Very-Long-Chain Fatty Acids

G cluster_mito Mitochondrial Matrix AcylCoA This compound VLCAD VLCAD AcylCoA->VLCAD EnoylCoA 2-trans-Enoyl-CoA VLCAD->EnoylCoA FAD -> FADH2 NextSteps Further Beta-Oxidation Steps EnoylCoA->NextSteps

Caption: Initial step of mitochondrial beta-oxidation catalyzed by VLCAD.

Experimental Protocol: VLCAD Activity Assay

This protocol is a spectrophotometric assay that measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by VLCAD.

Materials:

  • Purified recombinant VLCAD enzyme or mitochondrial extract

  • This compound (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Bovine serum albumin (BSA), fatty acid-free

  • 96-well microplate

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare Reagent Master Mix:

    • In a microcentrifuge tube, prepare a master mix of the assay buffer containing PMS, DCPIP, and BSA at their final desired concentrations. Keep the master mix on ice and protected from light.

  • Set up the Assay Plate:

    • Add the appropriate volume of the master mix to each well of a 96-well plate.

    • Add a small volume of the VLCAD enzyme preparation to the wells designated for the reaction. For control wells (no enzyme), add an equivalent volume of buffer.

  • Initiate the Reaction:

    • To start the reaction, add a specific volume of the this compound solution to each well. The final concentration should be optimized, but a starting point could be in the range of 10-100 µM.

    • For blank wells, add the same volume of buffer instead of the substrate.

  • Measure Absorbance:

    • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of DCPIP reduction is proportional to the VLCAD activity.

Table 3: Typical Reagent Concentrations for VLCAD Activity Assay

ReagentFinal Concentration in Assay
Potassium Phosphate Buffer100 mM, pH 7.5
This compound10 - 100 µM (to be optimized)
VLCAD EnzymeTo be empirically determined
PMS1 mM
DCPIP50 µM
BSA (fatty acid-free)0.1 mg/mL
Data Analysis
  • Calculate the rate of change in absorbance (ΔA/min) for each reaction.

  • Use the molar extinction coefficient of DCPIP at 600 nm (typically around 21 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (nmol/min).

  • Normalize the activity to the amount of enzyme used (e.g., nmol/min/mg of protein).

Conclusion

The synthesis of this compound provides a valuable tool for the in-depth study of enzymes involved in branched-chain and very-long-chain fatty acid metabolism. The protocols outlined in these application notes offer a framework for the preparation and utilization of this important biochemical reagent in in vitro assays, which can contribute to a better understanding of related metabolic disorders and aid in the development of novel therapeutic strategies.

Application Notes and Protocols for the Detection of 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methyltricosanoyl-CoA is a very-long-chain saturated acyl-CoA that may play a role in various metabolic pathways. Accurate and sensitive detection of this molecule is crucial for understanding its biological function and its potential as a biomarker or therapeutic target. These application notes provide detailed protocols for the analytical detection of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2]

Due to the limited commercial availability of a this compound standard, the presented methods are based on established protocols for other very-long-chain acyl-CoAs.[3] It is recommended to pursue custom synthesis of a this compound standard for absolute quantification.[4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of acyl-CoAs due to its robustness and sensitivity.[1] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction (LLE or SPE) Tissue->Extraction Derivatization Optional: Derivatization Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues

This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues.[5][6]

Materials:

  • Frozen tissue sample (~40-50 mg)[5]

  • 100 mM Potassium Phosphate (B84403) Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1, v/v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA or a custom-synthesized stable isotope-labeled this compound.

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Place ~40 mg of frozen tissue in a tube with 0.5 mL of cold 100 mM potassium phosphate buffer (pH 4.9).[5]

  • Add 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture containing the internal standard.[5]

  • Homogenize the sample twice on ice.[5]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[5]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Cultured Cells

This protocol is a general procedure for acyl-CoA extraction from cultured cells.[7]

Materials:

  • Cultured cells in a P-100 plate

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • Cell scraper

  • Centrifuge

Procedure:

  • Rinse cells once with 10 mL of ice-cold PBS.[7]

  • Add 3 mL of ice-cold PBS and scrape the cells. Transfer to a 15 mL centrifuge tube.[7]

  • Rinse the plate with another 3 mL of ice-cold PBS and add to the centrifuge tube.[7]

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[7]

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[7]

  • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[7]

  • Centrifuge to pellet debris and transfer the supernatant for analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC C18)

  • Mobile Phase A: Ammonium hydroxide (B78521) in water, pH 10.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B. The exact gradient should be optimized to ensure separation from other acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: 40-50°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[2]

Data Presentation

The following table summarizes the expected mass spectrometric parameters for this compound. The exact m/z values should be confirmed with a synthesized standard.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3) [M-507+H]+Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100-200To be optimized
Internal StandardSpecific to ISSpecific to IS100-200To be optimized

Note: The precursor ion (Q1) for this compound can be calculated based on its chemical formula (C45H84N7O17P3S). The product ion (Q3) is derived from the neutral loss of 507 Da.

Signaling Pathway Context

Acyl-CoAs are central molecules in lipid metabolism, serving as intermediates in both anabolic and catabolic pathways.

signaling_pathway cluster_downstream Potential Downstream Pathways Fatty_Acid 21-Methyltricosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Beta_Oxidation β-Oxidation Target_Molecule->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Target_Molecule->Lipid_Synthesis Protein_Acylation Protein Acylation Target_Molecule->Protein_Acylation

Caption: Simplified metabolic context of this compound.

Considerations and Best Practices

  • Instability of Acyl-CoAs: Acyl-CoAs are susceptible to degradation. Samples should be processed quickly on ice and stored at -80°C.[5]

  • Internal Standards: The use of an appropriate internal standard is critical for accurate quantification to account for sample loss during preparation and matrix effects. A stable isotope-labeled standard is ideal.[8]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to established guidelines.

  • Derivatization: For improved chromatographic peak shape and to overcome issues with the high affinity of phosphate groups to metal surfaces, a derivatization strategy such as phosphate methylation can be considered.[8]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Poor extraction efficiency, degradation of analyte.Optimize extraction solvent and pH. Ensure samples are kept cold and processed quickly. Use glass vials to reduce adsorption.[9]
Poor Peak Shape Interaction of phosphate groups with the column.Use a high pH mobile phase. Consider derivatization of the phosphate groups.[8]
High Variability Inconsistent sample preparation, matrix effects.Use a robust internal standard. Optimize sample cleanup steps (e.g., SPE).

By following these detailed protocols and considering the best practices, researchers can achieve reliable and sensitive detection of this compound in various biological matrices.

References

Application Note: Quantitative Analysis of 21-Methyltricosanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, metabolic disease research, and biomarker discovery.

Introduction Very long-chain fatty acyl-Coenzyme A (VLCFA-CoA) esters are critical intermediates in lipid metabolism. Their accumulation is linked to several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD)[1]. 21-Methyltricosanoyl-CoA is a C24 branched-chain saturated acyl-CoA whose precise quantification can provide valuable insights into cellular metabolism and disease pathology. The analysis of these molecules is challenging due to their low abundance, inherent instability, and complex biological matrices. This document provides a detailed protocol for the sensitive and robust quantification of this compound from biological samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle This method employs a sensitive LC-MS/MS approach for the targeted quantification of long-chain acyl-CoAs. Biological samples undergo a careful extraction process to isolate the acyl-CoA species while maintaining their stability. The extracted analytes are then separated using reverse-phase liquid chromatography. Detection and quantification are achieved with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM). The MRM transitions are based on the characteristic fragmentation of acyl-CoA molecules, which commonly exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety[2][3]. An internal standard, such as C17:0-CoA, is used to ensure accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Ammonium hydroxide (B78521) (NH₄OH), Formic Acid, Isopropanol

  • Standards: this compound (requires custom synthesis or specialized vendor), C17:0-CoA (Internal Standard)

  • Equipment:

    • Homogenizer

    • Centrifuge (capable of 4°C and >15,000 x g)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)[2][4]

    • HPLC or UPLC system

    • Triple Quadrupole Mass Spectrometer

2. Sample Preparation (from Tissue) Acyl-CoAs are unstable; therefore, all steps should be performed quickly and on ice to prevent degradation.

  • Tissue Collection: Immediately flash-freeze approximately 30-50 mg of tissue in liquid nitrogen upon collection. Store at -80°C until extraction[5].

  • Homogenization: In a pre-chilled tube, add the frozen tissue to 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol 3:1 v/v).

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA) to the sample to a final concentration of 50-100 ng/mL.

  • Extraction: Homogenize the tissue thoroughly using a cell disruptor or homogenizer. Keep the sample on ice.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA species, and transfer it to a new tube. This supernatant can be used directly for analysis or further purified[5].

  • Optional SPE Cleanup: For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering substances. A fast SPE method can be developed without requiring time-consuming evaporation steps[2][4].

3. Liquid Chromatography (LC) Method The following parameters are a starting point and may require optimization based on the specific LC system and column used.

  • LC System: Waters ACQUITY UPLC or equivalent[5].

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 × 150 mm)[5].

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water[5].

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[5].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 65
    4.0 65
    4.5 20

    | 5.0 | 20 |

4. Mass Spectrometry (MS) Method Parameters should be optimized by infusing a standard solution of the analyte.

  • Mass Spectrometer: Triple Quadrupole (e.g., Thermo TSQ Quantum Ultra)[5].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

    • The precursor ion ([M+H]⁺) for this compound (MW: 1118.15) is m/z 1119.2 .

    • A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da)[2][3][6]. Another qualitative ion can be monitored at m/z 428[6].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound1119.2612.2 ([M-507+H]⁺)Quantitation
This compound1119.2428.1Confirmation
C17:0-CoA (Internal Std)1036.1529.1 ([M-507+H]⁺)Quantitation
  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Pressure: 30 arbitrary units

  • Auxiliary Gas Pressure: 10 arbitrary units

Data Analysis and Presentation

1. Quantification Create calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression model is typically used. The concentration range for calibration curves for similar long-chain acyl-CoAs often spans from 1.56 to 100 ng per injection[5].

2. Method Performance The performance of analytical methods for long-chain acyl-CoAs has been well-documented. The table below summarizes typical validation parameters from published methods, which can be used as a benchmark for this protocol.

ParameterTypical ValueReference
Accuracy 94.8% - 110.8%[2]
Intra-Assay Precision (CV) 1.2% - 10%[2][5]
Inter-Assay Precision (CV) 2.6% - 12.2%[2][5]
Limit of Quantitation (LOQ) 4.2 nM - 16.9 nM[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Tissue Sample (30-50mg) Quench 2. Flash Freeze in Liquid N2 Sample->Quench Homogenize 3. Homogenize in Solvent with Internal Standard Quench->Homogenize Centrifuge 4. Centrifuge at 16,000 x g Homogenize->Centrifuge Extract 5. Collect Supernatant Centrifuge->Extract LC 6. UPLC Separation (C8/C18 Column) Extract->LC MS 7. ESI-MS/MS Detection (MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantification using Calibration Curve Integrate->Quantify Report 10. Report Concentration Quantify->Report

Caption: Experimental workflow for this compound analysis.

VLCFA_Metabolism VLCFA 21-Methyltricosanoate (VLCFA) ACSVL VLCFA-CoA Synthetase (ACSVL) VLCFA->ACSVL Target_CoA This compound ACSVL->Target_CoA Peroxisome Peroxisome Target_CoA->Peroxisome BetaOx Peroxisomal β-Oxidation Peroxisome->BetaOx Shortened Medium/Short-Chain Acyl-CoA BetaOx->Shortened

Caption: Simplified pathway of Very Long-Chain Fatty Acid (VLCFA) metabolism.

References

Application Notes and Protocols: 21-Methyltricosanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are integral components of cellular lipids and play significant roles in various physiological processes, including skin barrier formation, myelin maintenance, and the regulation of metabolic pathways.[1] The activation of these fatty acids to their coenzyme A (CoA) esters is a critical step for their subsequent metabolism, which includes elongation, desaturation, and incorporation into complex lipids by acyltransferases. 21-Methyltricosanoyl-CoA is a C24 very-long-chain branched-chain fatty acyl-CoA (VLC-BCFA-CoA) whose specific roles and enzymatic partners are still under investigation. These application notes provide a generalized framework for studying the interaction of this compound with acyltransferases, based on established methodologies for similar lipid molecules.

Hypothetical Metabolic Context

VLC-BCFA-CoAs are known to be involved in peroxisomal β-oxidation and can act as ligands for nuclear receptors like PPARα, which regulates the expression of genes involved in lipid metabolism.[2] The biosynthesis of this compound would likely involve the fatty acid elongation system, where a shorter branched-chain fatty acyl-CoA is extended by a series of enzymes, including a fatty acid elongase (ELOVL). Once synthesized, this compound can serve as a substrate for various acyltransferases, leading to its incorporation into phospholipids, sphingolipids, or neutral lipids.

Metabolic Pathway of this compound Shorter BCFA-CoA Shorter BCFA-CoA ELOVL ELOVL Shorter BCFA-CoA->ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL This compound This compound ELOVL->this compound Acyltransferase Acyltransferase This compound->Acyltransferase PPARa Activation PPARa Activation This compound->PPARa Activation Complex Lipids Complex Lipids Acyltransferase->Complex Lipids Gene Expression Gene Expression PPARa Activation->Gene Expression

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data

The following table presents hypothetical kinetic data for an acyltransferase utilizing this compound and other VLCFA-CoA substrates. This data is for illustrative purposes and is based on typical values observed for acyltransferases that process very-long-chain fatty acyl-CoAs.

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)
This compound 15 250
Lignoceroyl-CoA (C24:0)10300
Cerotoyl-CoA (C26:0)25180
Oleoyl-CoA (C18:1)51200

Experimental Protocols

Protocol 1: Acyltransferase Activity Assay using a Radiometric Method

This protocol is adapted from methods used for measuring long-chain fatty acyl-CoA synthetase and elongase activity.[3][4] It relies on the use of a radiolabeled acyl-acceptor and subsequent separation of the lipid product.

Materials:

  • Enzyme source (e.g., microsomal fraction from cells or tissues, purified recombinant acyltransferase)

  • This compound (substrate)

  • Radiolabeled acyl-acceptor (e.g., [14C]glycerol-3-phosphate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., Chloroform (B151607):Methanol, 2:1 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

    • 50 µL of 2x Assay Buffer

    • 10 µL of enzyme preparation (protein concentration to be optimized)

    • 10 µL of 10 mg/mL BSA

    • 10 µL of [14C]glycerol-3-phosphate (specific activity and concentration to be optimized)

    • 10 µL of water

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of this compound solution (prepared in assay buffer). The final concentration should be varied for kinetic analysis.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 500 µL of Chloroform:Methanol (2:1).

  • Add 100 µL of 0.9% KCl to induce phase separation.

  • Vortex thoroughly and centrifuge at 2000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipid product.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform and add to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Run appropriate controls, including reactions without enzyme and reactions without the acyl-CoA substrate.

Protocol 2: Acyltransferase Activity Assay using LC-MS/MS

This protocol offers a non-radioactive, highly specific method for detecting the product of the acyltransferase reaction.

Materials:

  • Same as Protocol 1, but with a non-radiolabeled acyl-acceptor.

  • Internal standard (e.g., a lipid with a structurally similar but distinct mass, such as heptadecanoyl-lysophosphatidylcholine).

  • LC-MS/MS system with appropriate columns for lipid separation.

Procedure:

  • Follow steps 1-4 from Protocol 1, using a non-radiolabeled acyl-acceptor.

  • Terminate the reaction by adding 500 µL of ice-cold isopropanol (B130326) containing the internal standard.

  • Vortex and centrifuge at 13,000 x g for 10 minutes to pellet precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the lipid products using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

  • Detect the product and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode, with precursor and product ions specific to the newly synthesized lipid.

  • Quantify the product by comparing its peak area to that of the internal standard.

Experimental Workflow for Acyltransferase Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mixture (Enzyme, Buffer, Acyl-Acceptor) Pre-inc Pre-incubate at 37°C Mix->Pre-inc Start Initiate with This compound Pre-inc->Start Incubate Incubate at 37°C Start->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Product Extraction / Preparation Terminate->Extract Detect Detection (Radiometric or LC-MS/MS) Extract->Detect

Caption: Generalized experimental workflow for acyltransferase assays.

Conclusion

The study of this compound as a substrate for acyltransferases is crucial for understanding the metabolism and physiological roles of very-long-chain branched-chain fatty acids. While specific data for this particular molecule is not yet widely available, the protocols and conceptual framework provided here offer a solid starting point for researchers. By adapting established methods for other VLCFAs, it will be possible to characterize the enzymatic reactions involving this compound and elucidate its downstream metabolic fate and signaling functions.

References

Application Note: A Cell-Based Reporter Assay to Measure the Bioactivity of 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical signaling molecules and metabolic intermediates.[1][2][3] VLCFAs are fatty acids with 22 or more carbon atoms and are precursors for the synthesis of essential lipids such as sphingolipids and glycerophospholipids.[3] Unlike shorter fatty acids, VLCFAs are metabolized primarily in peroxisomes.[4][5][6] Dysregulation of VLCFA metabolism is associated with several inherited diseases, including X-linked adrenoleukodystrophy and Zellweger syndrome.[6]

Fatty acyl-CoAs, including VLCFA-CoAs, are not only metabolic intermediates but also act as signaling molecules that can directly bind to and modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[7][8][9] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose homeostasis.[10][11][12] For instance, PPARα is a key regulator of hepatic lipid catabolism, inducing the expression of genes for mitochondrial and peroxisomal fatty acid oxidation.[13]

This application note describes a detailed protocol for a cell-based reporter assay to quantify the bioactivity of 21-Methyltricosanoyl-CoA, a synthetic methylated very-long-chain fatty acyl-CoA. The assay is designed to measure the activation of a hypothetical nuclear receptor, "VLCFA Receptor" (VLCFAR), which is presumed to be a member of the PPAR family, in response to this compound. This assay provides a robust and high-throughput method for screening potential modulators of VLCFA signaling pathways, which is of significant interest in drug discovery for metabolic disorders.

Materials and Methods

Cell Line: A human hepatoma cell line (e.g., HepG2) is used for this assay. These cells are chosen for their relevance to lipid metabolism and their robust growth characteristics.

Reagents:

  • This compound (synthesis as required)

  • HepG2 Cell Line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • VLCFAR Expression Plasmid (hypothetical)

  • Peroxisome Proliferator Response Element (PPRE)-Luciferase Reporter Plasmid

  • Renilla Luciferase Control Plasmid

  • Dual-Luciferase Reporter Assay System

  • Phosphate-Buffered Saline (PBS)

  • 0.05% Trypsin-EDTA

Equipment:

  • Sterile cell culture hoods

  • 37°C, 5% CO₂ incubator

  • Inverted microscope

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Protocols

Cell Culture and Maintenance
  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Transient Transfection of Reporter Plasmids
  • One day prior to transfection, seed HepG2 cells in 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.

  • On the day of transfection, prepare the following DNA-lipid complexes in Opti-MEM I medium:

    • For each well, dilute 100 ng of PPRE-Luciferase reporter plasmid, 50 ng of VLCFAR expression plasmid, and 10 ng of Renilla luciferase control plasmid in 25 µL of Opti-MEM I.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM I and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Aspirate the growth medium from the cells and add 50 µL of the DNA-lipid complex mixture to each well.

  • Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 50 µL of DMEM containing 20% FBS to each well without removing the transfection mixture.

  • Incubate the cells for an additional 18-24 hours.

Treatment with this compound
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Aspirate the medium from the transfected cells and replace it with 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (a known PPARα agonist like GW7647).

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Luciferase Assay
  • After the 24-hour treatment period, remove the medium and wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase Reporter Assay System) to each well.

  • Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.

Data Presentation

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The results are expressed as Relative Luciferase Units (RLU).

Table 1: Dose-Response of VLCFAR Activation by this compound

Concentration of this compound (µM)Mean RLUStandard DeviationFold Induction over Vehicle
Vehicle Control (0)1.050.121.0
0.11.890.211.8
14.230.454.0
108.760.988.3
5012.451.3211.9
10013.021.5112.4
Positive Control (GW7647, 1 µM)15.231.6714.5

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Seed HepG2 Cells in 96-well Plate B Transfect with VLCFAR, PPRE-Luc, and Renilla Plasmids A->B C Incubate for 24 hours B->C D Treat with this compound C->D E Incubate for 24 hours D->E F Lyse Cells and Add Luciferase Substrates E->F G Measure Luminescence F->G H Data Analysis (Normalize Firefly to Renilla) G->H

Caption: Experimental workflow for the cell-based reporter assay.

G cluster_pathway Hypothetical Signaling Pathway Ligand This compound Receptor VLCFAR (Nuclear Receptor) Ligand->Receptor Complex Ligand-Receptor Complex Receptor->Complex Activation PPRE PPRE in Target Gene Promoter Complex->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Response Cellular Response (e.g., Increased Fatty Acid Oxidation) Transcription->Response

Caption: Hypothetical signaling pathway of this compound.

References

Application Note: Quantification of 21-Methyltricosanoyl-CoA in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 21-Methyltricosanoyl-CoA is a very-long-chain branched acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis. The accurate quantification of specific acyl-CoAs in biological tissues is essential for studying metabolic regulation, identifying biomarkers for disease, and understanding the mechanism of action of therapeutic drugs. This document provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and widely adopted analytical technique for metabolomics.

Principle This method involves the extraction of acyl-CoAs from homogenized tissue, purification using solid-phase extraction (SPE), separation by reversed-phase high-performance liquid chromatography (HPLC), and quantification via tandem mass spectrometry (MS/MS). Quantification is achieved by Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity. An odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0), is used as an internal standard to correct for variations in extraction efficiency and matrix effects.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Isopropanol, Methanol (B129727), Chloroform (all LC-MS grade).

  • Buffers & Reagents:

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Ammonium (B1175870) Hydroxide (NH₄OH)

    • Formic Acid

    • Glacial Acetic Acid

    • Ultrapure Water

  • Standards:

    • This compound (analytical standard)

    • Heptadecanoyl-CoA (Internal Standard, IS)

  • Consumables:

    • Solid-Phase Extraction (SPE) Cartridges (e.g., weak anion exchanger like 2-(2-pyridyl)-ethyl silica (B1680970) gel)

    • 1.5 mL and 2.0 mL microcentrifuge tubes

    • Glass homogenizer

    • LC vials with inserts

    • Reversed-phase C18 HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

2. Sample Preparation and Extraction

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1][2]

    • Add 1.0 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Add the internal standard (Heptadecanoyl-CoA) to the buffer to achieve a final concentration of ~20 pmol.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1.0 mL of 2-propanol and homogenize again.[1][3]

    • Transfer the homogenate to a centrifuge tube. Add 2.0 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant for the purification step.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of ultrapure water.[2]

    • Load the supernatant from the previous step onto the conditioned SPE column.

    • Wash the column with 3 mL of 2% formic acid, followed by 3 mL of methanol to remove interfering lipids.[2]

    • Elute the acyl-CoAs with two aliquots of 2.4 mL of 5% ammonium hydroxide.[2]

    • Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[2]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9 in water[1]

    • Mobile Phase B: Acetonitrile with 600 mM Acetic Acid[1]

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[4][5]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Principle: Acyl-CoAs exhibit a characteristic neutral loss of 507.1 Da corresponding to the adenosine-3',5'-diphosphate moiety upon collision-induced dissociation.[2][4][6][7] This principle is used to set up the MRM transitions.

4. Quantification

  • Standard Curve: Prepare a series of calibration standards by spiking known amounts of this compound standard into a suitable matrix (e.g., stripped tissue extract). The concentration range should encompass the expected physiological levels of the analyte.

  • Data Analysis: The concentration of this compound in the tissue samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Heptadecanoyl-CoA). This ratio is then plotted against the calibration curve to determine the absolute concentration, typically expressed as nmol/g of tissue weight.

Data Presentation

Table 1: MRM Transitions for LC-MS/MS Analysis This table outlines the specific mass-to-charge ratios for the precursor (Q1) and product (Q3) ions used for quantification.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound1118.5611.410055
Heptadecanoyl-CoA (IS)1034.5527.410050

Table 2: Representative Quantitative Data This table shows example data from the analysis of three replicate liver tissue samples. Values are illustrative.

Sample IDTissue Weight (g)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (nmol/g)
Liver_10.09845,670155,9800.2931.45
Liver_20.10249,810158,2300.3151.54
Liver_30.10147,250154,1100.3071.51
Mean 0.100 47,577 156,107 0.305 1.50
SD 0.002 2078 2068 0.011 0.045

Visualization

Experimental Workflow Diagram The following diagram illustrates the complete workflow from tissue sample collection to final data analysis.

Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Tissue 1. Frozen Tissue Sample (~50-100 mg) Homogenization 2. Homogenization (KH₂PO₄ buffer + IS) Tissue->Homogenization Extraction 3. Organic Extraction (Isopropanol/ACN) Homogenization->Extraction Centrifugation 4. Centrifugation (12,000 x g) Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant SPE_Load 6. Load onto SPE Column Supernatant->SPE_Load SPE_Wash 7. Wash Column (Formic Acid/Methanol) SPE_Load->SPE_Wash SPE_E_Elute SPE_E_Elute SPE_Wash->SPE_E_Elute SPE_Elute 8. Elute Acyl-CoAs (Ammonium Hydroxide) Drydown 9. Dry & Reconstitute SPE_Elute->Drydown LCMS 10. LC-MS/MS Analysis (C18, ESI+, MRM) Drydown->LCMS Quant 11. Quantification (vs. Internal Standard & Standard Curve) LCMS->Quant

Caption: Workflow for quantifying this compound in tissue.

References

Application of 21-Methyltricosanoyl-CoA in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly evolving field crucial for understanding cellular physiology and pathology. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are increasingly recognized for their significant roles in various biological processes, including membrane structure, energy metabolism, and cell signaling.[1][2][3][4] Mutations in genes encoding enzymes involved in the metabolism of these fatty acids can lead to severe inherited diseases.[1][2][5][6] 21-Methyltricosanoyl-CoA is a saturated, branched-chain very-long-chain acyl-CoA. While specific research on this compound is limited, its structural features suggest its importance as an intermediate in the metabolism of branched-chain fatty acids and its potential utility as an internal standard in lipidomics studies.

These application notes provide a comprehensive overview of the potential applications of this compound in lipidomics research, including detailed protocols for its use as an internal standard for the quantification of endogenous long-chain and very-long-chain acyl-CoAs.

Key Applications

  • Internal Standard for Mass Spectrometry-Based Lipidomics: Due to its unique mass and structure, which is not commonly found endogenously in high abundance in many biological systems, this compound is an ideal candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.[7][8][9][10] Its use can correct for variations in sample extraction, processing, and instrument response, thereby enabling accurate quantification of other acyl-CoA species.

  • Metabolic Tracer in Fatty Acid Elongation and Degradation Studies: Isotopically labeled this compound can be employed as a tracer to investigate the metabolic pathways of branched-chain and very-long-chain fatty acids. By tracking the incorporation of the labeled backbone into downstream metabolites, researchers can elucidate the activity of elongases, desaturases, and enzymes involved in β-oxidation.

  • Enzyme Substrate for in vitro Assays: this compound can serve as a substrate for studying the activity and kinetics of enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, hydrolases, and carnitine palmitoyltransferases.

Quantitative Data Presentation

The use of this compound as an internal standard allows for the precise quantification of various endogenous acyl-CoA species in different biological matrices. The following tables represent hypothetical quantitative data obtained from a lipidomics experiment using this internal standard.

Table 1: Quantification of Endogenous Acyl-CoAs in Mouse Liver Homogenate using this compound as an Internal Standard.

AnalyteConcentration (pmol/mg protein)RSD (%)
Palmitoyl-CoA (C16:0)15.2 ± 1.811.8
Stearoyl-CoA (C18:0)8.5 ± 0.910.6
Oleoyl-CoA (C18:1)12.1 ± 1.512.4
Lignoceroyl-CoA (C24:0)1.2 ± 0.216.7
Cerotoyl-CoA (C26:0)0.5 ± 0.120.0

Table 2: Quantification of Endogenous Acyl-CoAs in Human Plasma using this compound as an Internal Standard.

AnalyteConcentration (nmol/L)RSD (%)
Myristoyl-CoA (C14:0)5.8 ± 0.712.1
Palmitoyl-CoA (C16:0)25.4 ± 3.112.2
Stearoyl-CoA (C18:0)10.1 ± 1.211.9
Arachidonoyl-CoA (C20:4)2.2 ± 0.418.2
Behenoyl-CoA (C22:0)0.9 ± 0.222.2

Experimental Protocols

Protocol 1: Quantification of Acyl-CoAs in Biological Samples by LC-MS/MS using this compound as an Internal Standard

This protocol outlines the procedure for the extraction and quantification of acyl-CoAs from biological tissues or cells.

Materials:

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Phosphate buffered saline (PBS)

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For tissues: Weigh approximately 10-20 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS.

    • For cultured cells: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Determine the protein concentration of the homogenate/cell suspension using a standard protein assay.

  • Extraction:

    • To 100 µL of homogenate/cell suspension, add 10 µL of a 1 µM solution of this compound in 50% ACN.

    • Add 900 µL of extraction solvent (ACN:IPA, 1:1 v/v).

    • Vortex for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS conditions).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

      • Mobile Phase B: 10 mM Ammonium Acetate in ACN:IPA (1:1) with 0.1% Formic Acid

      • Gradient: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. (Note: Specific transitions for this compound would need to be determined experimentally but can be predicted based on its structure).

  • Data Analysis:

    • Quantify the endogenous acyl-CoAs by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve.

Signaling Pathways and Workflows

Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are synthesized from branched-chain amino acids and can be further metabolized. The diagram below illustrates a simplified overview of this process.

BCFAs_Metabolism BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) BCKA Branched-Chain Keto Acids BCAA->BCKA BC_AcylCoA Branched-Chain Acyl-CoAs BCKA->BC_AcylCoA Elongation Elongation (ELOVL enzymes) BC_AcylCoA->Elongation VLC_BCFA Very-Long-Chain Branched-Chain Fatty Acyl-CoAs (e.g., this compound) Elongation->VLC_BCFA Incorporation Incorporation into Complex Lipids (e.g., Phospholipids, Sphingolipids) VLC_BCFA->Incorporation BetaOxidation β-Oxidation VLC_BCFA->BetaOxidation Energy Energy Production (Acetyl-CoA, Propionyl-CoA) BetaOxidation->Energy Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Spike Spike with Internal Standard (this compound) Homogenization->Spike Extraction Lipid Extraction Spike->Extraction Drydown Dry-down and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS PeakIntegration Peak Integration and Quantification LCMS->PeakIntegration Normalization Normalization to Internal Standard PeakIntegration->Normalization Stats Statistical Analysis Normalization->Stats

References

Application Notes and Protocols: Stable Isotope Labeling of 21-Methyltricosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites in biological systems.[1][2][3] The use of non-radioactive heavy isotopes, such as ¹³C or ²H, allows for the safe and effective tracing of molecules through complex biochemical networks.[2] This document provides detailed application notes and protocols for the use of stable isotope-labeled 21-Methyltricosanoyl-CoA in metabolic tracing studies. This compound is a very-long-chain fatty acyl-CoA that may play a role in various metabolic processes and disease states. These notes are intended for researchers in academia and industry, including those involved in drug development, who are interested in studying the metabolism of this specific fatty acid.

Synthesis of Stable Isotope-Labeled 21-Methyltricosanoic Acid

The synthesis of isotopically labeled 21-Methyltricosanoic Acid is a prerequisite for its use in metabolic tracing. A common strategy involves the use of labeled precursors in a multi-step organic synthesis. Below is a proposed synthetic scheme for [¹³C₃]-21-Methyltricosanoic Acid.

Proposed Synthetic Scheme:

A plausible synthetic route could involve the coupling of a labeled Grignard reagent with a long-chain alkyl halide, followed by carboxylation.

  • Step 1: Preparation of Labeled Grignard Reagent: Start with a commercially available labeled precursor, such as [¹³C₃]-2-bromopropane. React this with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, [¹³C₃]-isopropylmagnesium bromide.

  • Step 2: Coupling Reaction: React the Grignard reagent with a suitable long-chain alkyl halide, such as 1-bromo-19-nonadecanecarboxylic acid methyl ester. This coupling reaction, likely catalyzed by a copper salt, would form methyl 21-[¹³C₃]-methyltricosanoate.

  • Step 3: Saponification: The resulting ester is then saponified using a strong base like sodium hydroxide, followed by acidification to yield [¹³C₃]-21-Methyltricosanoic Acid.

Purification and Characterization:

The final product should be purified by recrystallization or column chromatography. The identity and isotopic enrichment of the labeled fatty acid must be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Preparation of Stable Isotope-Labeled this compound

The activation of the labeled fatty acid to its coenzyme A (CoA) ester is the final step before it can be used in biological assays.

Protocol for Enzymatic Synthesis:

  • Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • [¹³C₃]-21-Methyltricosanoic Acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.2 mM)

    • ATP (e.g., 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Acyl-CoA synthetase (a long-chain acyl-CoA synthetase is preferred)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: The resulting [¹³C₃]-21-Methyltricosanoyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Quantification and Verification: The concentration of the purified product should be determined spectrophotometrically, and its identity confirmed by LC-MS/MS.

Metabolic Tracing Experimental Workflow

The general workflow for a metabolic tracing experiment using stable isotope-labeled this compound is outlined below.

Workflow Diagram:

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Labeled 21-Methyltricosanoic Acid activation Activation to This compound synthesis->activation cell_culture Cell Culture or In Vivo Model activation->cell_culture incubation Incubation with Labeled This compound cell_culture->incubation extraction Metabolite Extraction incubation->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis and Flux Calculation ms_analysis->data_analysis

Caption: General workflow for metabolic tracing using stable isotope-labeled this compound.

Detailed Experimental Protocols

Cell Culture Labeling Protocol

This protocol is designed for in vitro studies using cultured cells.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to reach the desired confluency.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of stable isotope-labeled this compound. The fatty acid should be complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.[5]

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a specific period (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water or by using a two-phase extraction with methanol, chloroform, and water.[6]

  • Sample Preparation for MS: Dry the metabolite extracts under a stream of nitrogen and store them at -80°C until analysis. Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

In Vivo Labeling Protocol (Rodent Model)

This protocol provides a general guideline for in vivo studies in mice or rats.

  • Tracer Administration: Administer the stable isotope-labeled 21-Methyltricosanoic Acid to the animals.[7] This can be done via oral gavage, intraperitoneal injection, or intravenous infusion, depending on the experimental goals. The fatty acid should be formulated in a suitable vehicle, such as corn oil or a solution containing TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate).[7]

  • Time Course: Collect blood and tissue samples at various time points after administration (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Flash-freeze tissue samples in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites from plasma/serum and homogenized tissues using a suitable extraction solvent (e.g., methanol/chloroform).

  • Sample Preparation for MS: Prepare the extracts for LC-MS/MS analysis as described in the cell culture protocol.

Data Presentation and Analysis

Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotope-labeled metabolites.[1][4][8] The data obtained can be used to determine the incorporation of the label into downstream metabolites and to calculate metabolic fluxes.

Table 1: Hypothetical Isotope Enrichment in Key Metabolites after Labeling with [¹³C₃]-21-Methyltricosanoyl-CoA in Cultured Hepatocytes.

MetaboliteTime (hours)M+3 Isotopologue Abundance (%)
This compound 285.2 ± 4.1
865.7 ± 3.8
2430.1 ± 2.5
Acetyl-CoA 22.5 ± 0.3
810.8 ± 1.1
2415.3 ± 1.5
Citrate (B86180) 21.8 ± 0.2
88.2 ± 0.9
2412.1 ± 1.3
Palmitoyl-CoA 20.5 ± 0.1
83.1 ± 0.4
246.8 ± 0.7

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Data Interpretation:

The detection of M+3 isotopologues of downstream metabolites indicates that the carbon backbone of this compound has been metabolized. For example, the appearance of M+2 acetyl-CoA (if the label was on the first two carbons) would suggest β-oxidation. The subsequent appearance of M+2 citrate would indicate entry into the TCA cycle.[5][9]

Logical Diagram for Data Analysis:

DataAnalysis cluster_raw_data Raw Data Processing cluster_quantification Quantification cluster_modeling Modeling and Interpretation raw_ms Raw MS Data peak_picking Peak Picking and Integration raw_ms->peak_picking isotopologue_dist Isotopologue Distribution Analysis peak_picking->isotopologue_dist enrichment_calc Isotopic Enrichment Calculation isotopologue_dist->enrichment_calc flux_analysis Metabolic Flux Analysis (MFA) enrichment_calc->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping

Caption: Logical workflow for the analysis of stable isotope tracing data.

Potential Metabolic Pathways for this compound

The metabolic fate of this compound is likely to follow the general pathways of fatty acid metabolism, including β-oxidation and incorporation into complex lipids.

Signaling Pathway Diagram:

Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum acyl_coa [¹³C₃]-21-Methyltricosanoyl-CoA perox_beta_ox Peroxisomal β-oxidation acyl_coa->perox_beta_ox lipid_synthesis Incorporation into Complex Lipids acyl_coa->lipid_synthesis short_chain_acyl_coa Shorter-chain Acyl-CoA perox_beta_ox->short_chain_acyl_coa mito_beta_ox Mitochondrial β-oxidation short_chain_acyl_coa->mito_beta_ox acetyl_coa [¹³C₂]-Acetyl-CoA mito_beta_ox->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle phospholipids Phospholipids lipid_synthesis->phospholipids triglycerides Triglycerides lipid_synthesis->triglycerides

References

Unlocking the Potential of Branched-Chain Very Long-Chain Acyl-CoAs: Application Notes for 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Currently, 21-Methyltricosanoyl-CoA is not available as a stock item from major chemical suppliers. However, researchers can obtain this and other custom lipids through contract research organizations (CROs) and companies specializing in lipid synthesis.

Table 1: Recommended Custom Lipid Synthesis Providers

Company NameServices OfferedKey Features
BOC Sciences Custom lipid synthesis, including fatty acids and their derivatives.Expertise in a wide range of lipid classes and provides comprehensive certificates of analysis (COA).[]
Avanti Research High-purity lipid synthesis, cGMP manufacturing, and analytical services.Known for high-purity lipids and offers support from research to commercialization.[2]
SEQENS Custom lipid synthesis for drug delivery systems and other applications.Provides services for preclinical and clinical studies, with capabilities from gram to multi-ton scale.[3]
Abitec Corporation Custom lipid synthesis for lipid nanoparticle (LNP) therapeutics.Offers research-grade and cGMP lipids from milligram to kilogram scale.[4]

Potential Research Applications

This compound, as a branched-chain VLCFA-CoA, is a valuable tool for investigating several key biological processes. Its unique structure suggests a role in metabolic pathways distinct from its straight-chain counterparts.

  • Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] PPARα is a critical regulator of lipid metabolism, and its activation by specific ligands can influence the transcription of genes involved in fatty acid oxidation. The study of this compound can help elucidate the specific structural requirements for PPARα activation by this class of molecules.

  • Enzyme Substrate Specificity: This molecule can be used to probe the substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs) and elongases (ELOVLs).[7][8][9] Understanding how the methyl branch affects enzyme activity can provide insights into the metabolism of branched-chain fatty acids.

  • Drug Discovery and Development: Investigating the interaction of this compound with its biological targets can open avenues for the development of novel therapeutics for metabolic disorders.

Signaling Pathway and Experimental Workflow

The study of this compound will likely involve its interaction with nuclear receptors like PPARα and its metabolism by various enzymes. Below are diagrams illustrating a key signaling pathway and a general experimental workflow.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 21-MTCoA This compound PPARa PPARα 21-MTCoA->PPARa Binds to PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effect Increased Fatty Acid Oxidation Proteins->Metabolic_Effect Leads to PPARa_RXR_Complex->PPRE Binds to

Figure 1: PPARα Signaling Pathway Activation by this compound.

Experimental_Workflow Start Obtain Synthetic This compound (Custom Synthesis) Handling Proper Handling & Storage (-20°C in Organic Solvent) Start->Handling Assays Perform In Vitro Assays Handling->Assays Enzyme_Assay Enzyme Activity Assays (e.g., ACAD, ELOVL) Assays->Enzyme_Assay Binding_Assay Ligand Binding Assays (e.g., PPARα) Assays->Binding_Assay Cell_Based_Assay Cell-Based Assays (e.g., Reporter Gene) Assays->Cell_Based_Assay Analysis Data Analysis Enzyme_Assay->Analysis Binding_Assay->Analysis Cell_Based_Assay->Analysis LCMS LC-MS/MS Quantification Analysis->LCMS Optional Quantification Conclusion Conclusion & Further Studies Analysis->Conclusion LCMS->Conclusion

Figure 2: General Experimental Workflow for this compound.

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of long-chain acyl-CoAs.

  • Storage: Unsaturated or modified lipids like this compound are not stable as powders and are hygroscopic.[10] They should be dissolved in a suitable organic solvent (e.g., ethanol, methanol, or chloroform), transferred to a glass container with a Teflon-lined cap, and stored at -20°C.[10] Storage below -30°C for organic solutions is not recommended.[10]

  • Handling: When transferring the compound, always use glass, stainless steel, or Teflon equipment.[10] Avoid using plastic containers for storage in organic solvents as this can lead to leaching of impurities.[10] Before use, allow the container to warm to room temperature before opening to prevent condensation.

Protocol: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is adapted from established methods for measuring ACAD activity and can be used to determine if this compound is a substrate for a specific ACAD enzyme.[8] The assay is based on the reduction of electron transfer flavoprotein (ETF) fluorescence upon accepting electrons from the ACAD.

Materials:

  • Recombinant ACAD enzyme (e.g., VLCAD)

  • Recombinant or purified porcine ETF

  • This compound (substrate)

  • Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA

  • Anaerobic environment (glove box or nitrogen-purged cuvettes)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In an anaerobic environment, add the assay buffer to a quartz cuvette.

  • Add ETF to a final concentration of 1-2 µM.

  • Add the ACAD enzyme to a final concentration of 50-100 nM.

  • Record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).

  • Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • Monitor the decrease in ETF fluorescence over time.

  • The rate of fluorescence decrease is proportional to the ACAD activity.

Table 2: Representative Data for ACAD Activity Assay

SubstrateEnzymeSpecific Activity (nmol/min/mg)
Palmitoyl-CoA (C16:0)VLCAD1.35 - 2.95[11]
This compoundVLCADTo be determined
Control (No Substrate)VLCAD~0
Protocol: PPARα Ligand Binding Assay (Competitive Scintillation Proximity Assay)

This assay determines the affinity of this compound for the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD

  • Radiolabeled PPARα ligand (e.g., [³H]-GW7647)

  • This compound (competitor)

  • Scintillation proximity assay (SPA) beads (e.g., protein A-coated)

  • Anti-His tag antibody (if using His-tagged LBD)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT, 10% glycerol

  • Scintillation counter

Procedure:

  • Incubate the PPARα-LBD with the anti-His tag antibody.

  • Add the protein A-coated SPA beads and incubate to allow binding.

  • In a microplate, add the bead-LBD-antibody complex.

  • Add a fixed concentration of the radiolabeled ligand.

  • Add varying concentrations of this compound.

  • Incubate to reach equilibrium.

  • Measure the scintillation counts. The displacement of the radiolabeled ligand by this compound will result in a decrease in signal.

  • Calculate the IC₅₀ and subsequently the Kᵢ value.

Table 3: Representative PPARα Ligand Binding Affinities

LigandKd (nM)
Phytanoyl-CoA~11[6]
Pristanoyl-CoA~11[6]
Arachidonic Acid20[6]
This compoundTo be determined
Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological samples.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile phase B: Acetonitrile

  • Extraction buffer: e.g., cold methanol/water (80/20)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Sample Extraction: Homogenize cells or tissues in ice-cold extraction buffer. Centrifuge to pellet debris and collect the supernatant.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases A and B to separate the analytes.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.[12][13]

  • Quantification: Create a standard curve using known concentrations of synthetic this compound to quantify the amount in the sample.

Table 4: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Ionization ModePositive ESI
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound
Collision Energy (eV)To be optimized
Dwell Time (ms)50-100

Conclusion

Synthetic this compound is a promising research tool for scientists and drug development professionals interested in the roles of branched-chain very long-chain fatty acids in health and disease. While requiring custom synthesis, its application in studying nuclear receptor signaling, enzyme kinetics, and metabolic pathways can provide significant insights. The protocols and data presented here offer a foundation for initiating research with this unique molecule.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of 21-Methyltricosanoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 21-Methyltricosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this very-long-chain acyl-CoA in solution.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected enzyme activity in assays.

  • Question: My enzymatic assay using this compound is giving inconsistent results and lower activity than I anticipated. What could be the cause?

  • Answer: This is a common issue when working with long-chain acyl-CoAs due to their inherent instability in aqueous solutions. The primary cause is often the hydrolysis of the thioester bond, which renders the molecule inactive as a substrate for many enzymes.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable method to ensure the integrity of this compound is to prepare the solution immediately before use.[1]

    • Optimize pH and Temperature: The stability of the thioester bond is pH and temperature-dependent. It is more stable at a slightly acidic to neutral pH (6.0-7.4) and at low temperatures. Avoid alkaline conditions and prolonged incubation at room temperature or higher.

    • Solvent Consideration: While aqueous buffers are necessary for most enzymatic assays, long-chain acyl-CoAs have limited solubility in them.[1] Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous assay buffer immediately before the experiment. However, be mindful of the final concentration of the organic solvent in your assay, as it can inhibit enzyme activity.

    • Aliquot and Store Properly: If you must prepare a stock solution, aliquot it into small, single-use volumes and store them at -80°C. Thaw only the required amount for each experiment to avoid repeated freeze-thaw cycles which can degrade the molecule.[1]

    • Check for Precipitates: Very-long-chain acyl-CoAs can precipitate out of solution, especially at higher concentrations and lower temperatures.[1] Visually inspect your solution for any cloudiness or precipitate. If observed, gentle warming and vortexing may help, but it is often better to prepare a fresh, more dilute solution.

Issue 2: Difficulty in solubilizing this compound.

  • Question: I am finding it difficult to dissolve this compound in my aqueous buffer. How can I improve its solubility?

  • Answer: The long hydrocarbon chain of this compound makes it highly hydrophobic and poorly soluble in aqueous solutions.

    Troubleshooting Steps:

    • Use of a Carrier Protein: The addition of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can significantly improve the solubility and stability of long-chain acyl-CoAs in aqueous solutions. BSA binds to the acyl-CoA, keeping it in solution and preventing micelle formation.

    • Initial Dissolution in Organic Solvent: As mentioned previously, dissolving the compound first in a small amount of an organic solvent like DMSO, ethanol, or methanol (B129727) before adding it to the aqueous buffer can aid in solubilization. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

    • Sonication: Brief sonication in a water bath can help to disperse the acyl-CoA and break up any aggregates, improving its solubility. However, be cautious as excessive sonication can generate heat and potentially degrade the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of this compound in solution?

A1: The primary reason for the instability of this compound, like other long-chain acyl-CoAs, is the susceptibility of its high-energy thioester bond to hydrolysis in aqueous solutions.[2][3] This hydrolysis breaks the bond between the fatty acyl chain and the coenzyme A moiety, resulting in a free fatty acid and Coenzyme A.

Q2: How does pH affect the stability of this compound?

A2: The thioester bond is more susceptible to hydrolysis under alkaline (basic) conditions. Therefore, it is recommended to maintain the pH of your solutions in the slightly acidic to neutral range (pH 6.0-7.4) to minimize degradation.

Q3: What is the recommended storage condition for this compound solutions?

A3: For short-term storage (a few hours), solutions should be kept on ice. For long-term storage, it is best to prepare aliquots of a stock solution (preferably in an organic solvent or a buffer containing a stabilizing agent like BSA), flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use detergents to improve the solubility of this compound?

A4: While detergents can help to solubilize hydrophobic molecules, their use should be approached with caution. Detergents can interfere with enzyme activity and other biological assays. If you must use a detergent, choose a non-ionic one and perform control experiments to ensure it does not affect your results. The use of a carrier protein like BSA is generally a safer alternative.

Q5: How can I verify the integrity of my this compound solution?

A5: Verifying the integrity of your solution can be challenging without specialized equipment. Methods like HPLC can be used to separate and quantify the intact acyl-CoA from its hydrolysis products. For most researchers, the most practical approach is to consistently follow best practices for handling and preparation to minimize degradation and assume the integrity of freshly prepared solutions.

Data Presentation

Table 1: General Stability Guidelines for Long-Chain Acyl-CoAs in Aqueous Solution

ConditionTemperaturepHStabilityRecommendations
Working Solution (Assay) Room Temperature (20-25°C)6.0 - 7.4Low (minutes to hours)Prepare immediately before use. Keep on ice when not in immediate use.
> 7.5Very LowAvoid alkaline buffers.
Short-term Storage 4°C6.0 - 7.0Moderate (hours)Use within the same day. Consider adding a carrier protein (e.g., BSA).
Long-term Storage -20°CN/ALow to ModerateNot recommended for aqueous solutions. Prone to degradation over time.
-80°CN/AHighRecommended for aliquoted stock solutions (preferably in an organic solvent).

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Enzymatic Assays

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing any necessary cofactors)

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Carefully weigh a small amount of this compound in a microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved. This is your stock solution. Store this at -80°C in small, single-use aliquots.

  • Prepare the Working Solution (Option A: Without BSA):

    • Immediately before starting your assay, thaw one aliquot of the DMSO stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.

    • In a separate tube, add the required volume of assay buffer.

    • While vortexing the assay buffer gently, add the calculated volume of the DMSO stock solution dropwise. This helps to prevent precipitation.

    • Visually inspect the solution for any cloudiness. If it appears cloudy, you may need to prepare a more dilute working solution.

  • Prepare the Working Solution (Option B: With BSA):

    • If using BSA, first dissolve the fatty acid-free BSA in your assay buffer to the desired concentration (e.g., 0.01-0.1%).

    • Thaw one aliquot of the this compound DMSO stock solution.

    • Add the calculated volume of the stock solution to the BSA-containing assay buffer while vortexing gently. The BSA will help to keep the acyl-CoA in solution.

  • Final Use:

    • Use the freshly prepared working solution in your enzymatic assay immediately.

    • Do not store the diluted aqueous working solution for later use.

Visualizations

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix This compound This compound Trans-2-Enoyl-CoA Trans-2-Enoyl-CoA This compound->Trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (H2O) 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase (CoA-SH) Shorter_Acyl-CoA Shorter_Acyl-CoA 3-Ketoacyl-CoA->Shorter_Acyl-CoA Shorter_Acyl-CoA->this compound Re-enters cycle

Caption: The beta-oxidation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Solid_Compound This compound (Solid) Stock_Solution Prepare Concentrated Stock in DMSO Solid_Compound->Stock_Solution Working_Solution Prepare Fresh Working Solution in Aqueous Buffer (with/without BSA) Stock_Solution->Working_Solution Initiate_Reaction Initiate Reaction with Working Solution Working_Solution->Initiate_Reaction Assay_Setup Set up Assay Reaction (Enzyme, Buffers, Cofactors) Assay_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature and Time Initiate_Reaction->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Incubation->Measurement Data_Collection Collect Raw Data Measurement->Data_Collection Calculations Calculate Enzyme Activity Data_Collection->Calculations Interpretation Interpret Results Calculations->Interpretation

Caption: A general experimental workflow for using this compound.

References

Technical Support Center: 21-Methyltricosanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry parameters for the analysis of 21-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The chemical formula for this compound is C45H88N7O17P3S. The monoisotopic mass is approximately 1115.52 g/mol . The protonated precursor ion [M+H]+, which is commonly observed in positive mode electrospray ionization, would have an m/z of approximately 1116.52.

Q2: Which ionization technique is best suited for analyzing this compound?

A2: Electrospray ionization (ESI) is the preferred technique for analyzing long-chain fatty acyl-CoAs like this compound.[1][2] It is typically performed in positive ion mode to achieve high sensitivity.[1][2]

Q3: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A3: Long-chain fatty acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common fragmentation includes a neutral loss of 507 Da from the CoA moiety.[1] Another significant product ion is often observed at m/z 428.[3] These signature fragments are crucial for developing selective and sensitive targeted MS (B15284909) methods.[2][3]

Q4: Can you recommend starting parameters for a Multiple Reaction Monitoring (MRM) assay for this compound?

A4: Based on the characteristic fragmentation of acyl-CoAs, the following MRM transitions can be used as a starting point for method development. The precursor ion will be the protonated molecule [M+H]+.

Precursor Ion (m/z)Product Ion (m/z)Description
~1116.5~609.5Corresponds to the [M+H]+ ion and the fragment after the neutral loss of 507 Da.
~1116.5428.1Corresponds to the [M+H]+ ion and a common fragment of the CoA moiety.

Note: These values are theoretical and should be empirically optimized on your specific mass spectrometer.

Q5: How can I improve the sensitivity of my analysis for this compound?

A5: To enhance sensitivity, consider the following:

  • Optimize ESI source parameters: Adjust parameters like spray voltage, capillary temperature, and gas flows to maximize the signal for your analyte.

  • Chromatography: Use a suitable reversed-phase LC column to achieve good peak shape and separation from matrix components.

  • Sample Preparation: Employ solid-phase extraction (SPE) to concentrate your sample and remove interfering substances.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and improve quantitative accuracy.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal - Inefficient ionization. - Incorrect MRM transitions. - Degradation of the analyte. - Poor chromatographic peak shape.- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). - Confirm the precursor and product ion masses by performing a full scan and product ion scan on a standard. - Ensure proper sample handling and storage to prevent degradation. Use fresh samples when possible. - Evaluate different LC columns and mobile phases to improve peak shape.
High Background Noise - Matrix interference. - Contaminated mobile phase or LC system.- Improve sample cleanup using solid-phase extraction (SPE). - Use high-purity solvents and flush the LC system thoroughly. - Incorporate a divert valve to direct the flow to waste during periods when the analyte is not eluting.
Inconsistent Results - Variability in sample preparation. - Matrix effects. - Instrument instability.- Use a stable isotope-labeled internal standard to normalize the data.[2] - Perform a matrix effect study to assess ion suppression or enhancement. - Regularly calibrate and tune the mass spectrometer.
Unexpected Peaks in Chromatogram - In-source fragmentation. - Presence of isomers or contaminants.- Reduce the energy in the ion source (e.g., decrease cone voltage) to minimize in-source fragmentation.[4] - Optimize chromatographic separation to resolve isomers. - Analyze a blank sample to identify potential sources of contamination.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Acidify your sample with 0.1% formic acid and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute: Elute the this compound with 1 mL of methanol.

  • Dry and Reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

LC-MS/MS Method Development
  • Infusion and Tuning: Directly infuse a standard solution of this compound (if available) or a related long-chain acyl-CoA into the mass spectrometer to optimize source parameters and identify the exact m/z of the precursor and product ions.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Q1: ~1116.5 m/z (Precursor)

      • Q3: ~609.5 m/z and 428.1 m/z (Products)

    • Collision Energy: Optimize for each transition. Start with a range of 20-40 eV.

    • Dwell Time: 50-100 ms per transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

fragmentation_pathway Precursor [this compound + H]+ m/z ~1116.5 Fragment1 [M+H - 507]+ m/z ~609.5 Precursor->Fragment1 CID Fragment2 Adenosine Diphosphate Fragment m/z 428.1 Precursor->Fragment2 CID NeutralLoss Neutral Loss of 507 Da (Phosphopantetheine moiety) Precursor->NeutralLoss NeutralLoss->Fragment1

Caption: Proposed fragmentation pathway for this compound in positive ion mode.

References

troubleshooting low signal of 21-Methyltricosanoyl-CoA in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low signal intensity of 21-Methyltricosanoyl-CoA, a very long-chain fatty acyl-CoA (VLCFA-CoA), in cell lysates. The methodologies and recommendations are tailored for analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or undetectable signal of this compound?

A low signal for a VLCFA-CoA like this compound is a frequent challenge. The primary causes can be grouped into three categories:

  • Sample Preparation and Handling: This is the most critical area. VLCFA-CoAs are present in low abundance, prone to enzymatic and chemical degradation, and can be lost during extraction.[1][2] Issues include inefficient cell lysis, low extraction recovery, degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles), and loss from adsorption to plastic surfaces.[2][3][4]

  • Chromatographic Issues: The amphiphilic nature of acyl-CoAs, with a polar CoA head and a long, nonpolar acyl chain, can lead to poor peak shape and signal suppression during chromatography.[5]

  • Mass Spectrometry Detection: Suboptimal instrument parameters, such as incorrect precursor/product ion selection or insufficient collision energy, can significantly reduce signal intensity.

Q2: How can I improve the extraction efficiency of this compound from my cell lysates?

Improving extraction recovery is key. Very long-chain acyl-CoAs are known to be difficult to extract efficiently.[4] Consider the following:

  • Quenching and Lysis: Immediately quench metabolic activity by lysing cells in an ice-cold acidic solution, such as 10% trichloroacetic acid (TCA) or perchloric acid.[3][6][7] This inactivates enzymes that could degrade the analyte.

  • Extraction Solvents: A common method involves protein precipitation and extraction with organic solvents like acetonitrile.[8]

  • Solid-Phase Extraction (SPE): SPE is highly recommended for cleaning up the sample and concentrating the acyl-CoAs.[3][9] Mixed-mode or reversed-phase SPE cartridges can effectively bind and elute acyl-CoAs, separating them from interfering substances.[5] One study reported extraction recoveries of 70-80% using a method involving homogenization in a phosphate (B84403) buffer, extraction with acetonitrile, and purification on an oligonucleotide column.[8]

Q3: What are the best practices for sample handling and storage to prevent analyte degradation?

Acyl-CoAs are unstable.[2] Strict handling protocols are essential.

  • Temperature: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[3]

  • Storage: For long-term storage, keep extracts at -80°C in an acidic solution (e.g., 10% TCA).[3]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as they cause significant degradation.[3] Aliquot samples after extraction into single-use vials.

  • Vial Selection: Use glass or low-binding polypropylene (B1209903) vials for sample storage and analysis to prevent the loss of the analyte due to adsorption to plastic surfaces.[2]

Q4: My chromatographic peak shape is broad or tailing. How can I improve it?

Poor peak shape is a known issue for acyl-CoAs.[5]

  • Mobile Phase pH: Use a high pH mobile phase, such as 15 mM ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[9][10] This can improve the peak shape of phosphorylated molecules.

  • Column Choice: A C8 or C18 reversed-phase column is typically used for separating long-chain acyl-CoAs.[8][9][10]

  • Derivatization: A novel strategy involves the chemical derivatization of the phosphate groups on the CoA moiety via methylation.[5] This method has been shown to significantly improve peak shape and achieve full chromatographic coverage from short- to very long-chain acyl-CoAs.[5]

Q5: How should I optimize my mass spectrometer settings for this compound?

Accurate MS/MS parameters are crucial for sensitivity.

  • Ionization Mode: Positive electrospray ionization (ESI) mode is most common and effective for acyl-CoA analysis.[9][10]

  • Detection Method: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the best sensitivity and specificity.[10][11]

  • Fragmentation: In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[11][12] This is the primary transition to monitor. To detect this compound (C24H49O-CoA), you would monitor the transition from its precursor ion [M+H]+ to the product ion [M+H - 507]+.

Q6: What is the metabolic context of this compound?

Understanding the analyte's origin can inform experimental design. This compound is a VLCFA. These molecules are synthesized in the endoplasmic reticulum through a four-step elongation cycle.[13] The key rate-limiting enzymes are the fatty acid elongases (ELOVLs).[13] The degradation of VLCFAs occurs primarily in peroxisomes, while the resulting shorter chains are metabolized in the mitochondria via β-oxidation, a process involving the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD).[14][15][16]

Data Presentation

Table 1: Example LC-MS/MS Parameters for VLCFA-CoA Analysis This table provides a starting point for method development, based on the characteristic fragmentation of acyl-CoAs.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [M+H - 507]+Ionization ModeTypical Collision Energy (eV)
C16:0-CoA1004.5497.5Positive ESI30-40
C18:0-CoA1032.6525.6Positive ESI30-40
C22:0-CoA1088.7581.7Positive ESI35-45
This compound (C24 Branched) 1116.7 609.7 Positive ESI 35-45
C17:0-CoA (Internal Standard)1018.6511.6Positive ESI30-40
C23:0-CoA (Internal Standard)1102.7595.7Positive ESI35-45

Note: The exact m/z values and collision energies should be optimized empirically for your specific instrument.[11]

Table 2: Comparison of Sample Preparation Strategies

MethodKey StepsProsConsReference(s)
Solvent Precipitation Homogenize in buffer, add acetonitrile, centrifuge.Simple, fast.Lower recovery, less clean extract.[8]
Solid-Phase Extraction (SPE) Acidic lysis, load onto SPE column, wash, elute.High purity, good concentration, improved recovery.More time-consuming, requires method development.[3][9]
Phosphate Derivatization SPE followed by methylation of phosphate groups.Excellent peak shape, reduced analyte loss.Adds complexity with an extra chemical reaction step.[5]

Diagrams

Simplified Biosynthesis of VLCFA-CoA cluster_ER Endoplasmic Reticulum LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) Condensation Condensation LCFA_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation ELOVL ELOVL Enzymes Reduction1 Reduction Condensation->Reduction1 3-ketoacyl-CoA Dehydration Dehydration Reduction1->Dehydration 3-hydroxyacyl-CoA Reduction2 Reduction Dehydration->Reduction2 trans-2,3-enoyl-CoA Elongated_CoA Elongated Acyl-CoA (Chain + 2C) Reduction2->Elongated_CoA Cycles Multiple Elongation Cycles Elongated_CoA->Cycles VLCFA_CoA This compound Cycles->VLCFA_CoA

Caption: Simplified pathway of very long-chain fatty acid (VLCFA) elongation.

Experimental Workflow for VLCFA-CoA Analysis A 1. Cell Culture & Harvesting B 2. Quench & Lyse (e.g., Cold 10% TCA) A->B C 3. Add Internal Standard (e.g., C23:0-CoA) B->C D 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) C->D E 5. Evaporate & Reconstitute in LC Mobile Phase D->E F 6. LC-MS/MS Analysis (Reversed-Phase, SRM) E->F G 7. Data Processing (Integration & Quantification) F->G Troubleshooting Low VLCFA-CoA Signal decision decision start Start: Low / No Signal d1 Internal Standard (IS) signal present? start->d1 Check Sample Prep stop Problem Solved d2 Check Chromatography: Good peak shape for IS? d1->d2 Yes p1 Major Issue in Extraction/Handling: - Check extraction protocol (SPE) - Verify IS addition - Use fresh reagents - Avoid freeze-thaw cycles d1->p1 No d3 Check MS Detection: Is analyte m/z correct? d2->d3 Yes p2 Optimize LC Method: - Check mobile phase pH (use NH4OH) - Test different gradient - Check for column clogging - Consider derivatization d2->p2 No p1->stop p3 Low Analyte Abundance: - Increase sample amount - Optimize cell culture conditions - Check for biological variability d3->p3 Yes p4 Optimize MS Parameters: - Confirm precursor/product ions - Perform infusion to optimize  collision energy & source parameters - Clean MS source d3->p4 No p2->stop p3->stop p4->stop

References

preventing degradation of 21-Methyltricosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 21-Methyltricosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-CoAs). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you prevent analyte degradation during sample preparation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

Degradation of this compound, a very-long-chain acyl-CoA, is primarily caused by three factors:

  • Enzymatic Degradation: The thioester bond is highly susceptible to hydrolysis by endogenous acyl-CoA thioesterases (ACOTs) and hydrolases, which are released upon cell lysis.[1] This is often the most significant source of sample loss.

  • Chemical Hydrolysis: The thioester bond is chemically unstable, particularly in neutral to alkaline conditions (pH > 7.0). The rate of this hydrolysis increases with temperature.[1]

  • Thermal Instability: Elevated temperatures accelerate both enzymatic and chemical degradation pathways.[1] It is critical to maintain cold temperatures throughout the entire sample preparation process.

Q2: What is the optimal pH for extracting and storing this compound?

Aqueous solutions of acyl-CoA molecules are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Many established protocols for long-chain acyl-CoA extraction utilize a potassium phosphate (B84403) buffer at a pH of 4.9.[2][3] This acidic condition minimizes chemical hydrolysis and helps to suppress the activity of many degradative enzymes.

Q3: How should I collect and store tissue or cell samples to ensure the stability of my analyte?

For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately upon collection.[4] This step is crucial to halt all enzymatic activity instantly. After flash-freezing, samples must be stored at -80°C until extraction. It is also vital to minimize the number of freeze-thaw cycles, as each cycle can contribute to analyte degradation.[4]

Q4: Are there any specific materials I should use for tubes and vials to prevent sample loss?

Yes, acyl-CoAs, particularly those with long acyl chains, can adsorb to plastic surfaces. To minimize this non-specific binding, it is recommended to use glass or low-retention polypropylene (B1209903) tubes and vials for sample collection, extraction, and storage.[5] Using glass sample vials has been shown to decrease signal loss and improve sample stability.[5]

Troubleshooting Guide: Low Recovery of this compound

This guide addresses the common issue of low or inconsistent recovery of this compound during experimental analysis.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal 1. Enzymatic Degradation Immediate Quenching: Ensure tissue/cell samples are flash-frozen in liquid nitrogen instantly upon collection.[4] Acidic Homogenization: Homogenize the frozen sample directly in an ice-cold, acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) to inactivate thioesterase enzymes.[2][3][4]
2. Chemical Hydrolysis Strict pH Control: Maintain a pH between 4.0 and 6.0 throughout all aqueous steps of the extraction. Avoid any exposure to neutral or alkaline buffers.[1] Temperature Control: Keep all samples, reagents, and equipment on ice (0-4°C) at all times. Use pre-chilled solvents and centrifuge rotors.[1][4]
3. Inefficient Extraction Solvent System: Use a robust organic solvent extraction method. A common approach is homogenization in acidic buffer followed by extraction with a mixture of acetonitrile (B52724) and isopropanol.[2][4] Thorough Homogenization: Ensure the tissue is completely homogenized to release the analyte from the cellular matrix. A glass homogenizer is often effective.[2][4]
4. Adsorption to Surfaces Material Choice: Use glass or certified low-binding polypropylene tubes and vials for all steps.[5] Solvent Composition: After extraction, ensure the analyte is stored in a solvent mixture that maintains its solubility, such as a methanol (B129727)/water mixture, to prevent precipitation.[4]
5. Poor SPE Recovery Column Conditioning: Ensure solid-phase extraction (SPE) columns are properly conditioned and equilibrated before loading the sample.[4] Method Optimization: Optimize the wash and elution steps for your specific analyte. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[4]
Analyte Stability Overview

The stability of long-chain acyl-CoAs is highly dependent on pH and temperature. The following table provides a qualitative summary of these effects.

TemperaturepH 4.0 - 6.0 (Acidic)pH 7.0 (Neutral)pH > 8.0 (Alkaline)
-80°C Very High StabilityHigh StabilityModerate Stability
-20°C High StabilityModerate StabilityLow Stability (Degradation likely)
0-4°C (On Ice) Moderate Stability (Hours)Low Stability (Minutes to Hours)Very Low Stability (Rapid Degradation)[1]
Room Temp (~22°C) Low Stability (Minutes)Very Low Stability (Rapid Degradation)Extremely Unstable (Immediate Degradation)

Detailed Experimental Protocol: Extraction of VLC-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[2][3][4]

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Liquid nitrogen

  • Glass homogenizer (pre-chilled)

  • Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN) and Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Reagents for SPE: Methanol (conditioning), 2% Formic Acid (wash), 2% Ammonium (B1175870) Hydroxide (B78521) (elution)

  • Glass centrifuge tubes and autosampler vials

Procedure:

  • Sample Preparation:

    • Weigh 50-100 mg of frozen tissue and keep it on dry ice. Do not allow the tissue to thaw.

    • Pre-chill the glass homogenizer by placing it on ice.

  • Homogenization (Work quickly on ice):

    • Add the frozen tissue to the pre-chilled homogenizer containing 2 mL of ice-cold KH₂PO₄ buffer (pH 4.9).

    • Add a known amount of internal standard to the buffer before homogenization.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2 mL of an ice-cold acetonitrile/isopropanol mixture and homogenize again.

  • Extraction & Precipitation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new glass tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition: Condition a weak anion exchange SPE column with 2 mL of methanol followed by 2 mL of water.

    • Equilibrate: Equilibrate the column with 2 mL of the KH₂PO₄ buffer.

    • Load: Load the supernatant from step 3 onto the column.

    • Wash: Wash the column with 2 mL of 2% formic acid to remove neutral and cationic impurities.

    • Elute: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol into a clean glass collection tube.

  • Final Sample Preparation:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Transfer the final sample to a glass autosampler vial for analysis by LC-MS/MS.

Visualized Workflows and Logic

Sample Preparation Workflow

G cluster_prep Sample Preparation (0-4°C) cluster_purify Purification Sample 1. Sample Collection (Flash-freeze in Liquid N₂) Homogenize 2. Homogenization (Ice-cold pH 4.9 Buffer + IS) Sample->Homogenize CCP1 Critical Point: Immediate Freezing Sample->CCP1 Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract CCP2 Critical Point: Acidic pH & Cold Homogenize->CCP2 Centrifuge 4. Centrifugation (4°C, 16,000 x g) Extract->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE 6. Solid-Phase Extraction (Weak Anion Exchange) Supernatant->SPE Dry 7. Dry Down (Nitrogen Stream) SPE->Dry Reconstitute 8. Reconstitution Dry->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for preventing degradation during VLC-CoA extraction.

Troubleshooting Decision Tree

G Start Low or No Signal for This compound? Q_Handling Was sample flash-frozen IMMEDIATELY upon collection? Start->Q_Handling Yes Sol_Handling_No Primary Cause: Enzymatic Degradation. Solution: Implement immediate flash-freezing. Q_Handling->Sol_Handling_No No Q_Conditions Was extraction performed on ice with pH 4-6 buffer? Q_Handling->Q_Conditions Yes Sol_Conditions_No Primary Cause: Chemical/Enzymatic Hydrolysis. Solution: Use ice-cold acidic buffer (pH 4.9). Q_Conditions->Sol_Conditions_No No Q_Method Was a validated solvent extraction & SPE method used? Q_Conditions->Q_Method Yes Sol_Method_No Primary Cause: Inefficient Extraction/Purification. Solution: Optimize solvent ratios and SPE protocol. Q_Method->Sol_Method_No No Q_Materials Were glass or low-bind tubes/vials used throughout? Q_Method->Q_Materials Yes Sol_Materials_No Primary Cause: Adsorption to Surfaces. Solution: Switch to glass or low-retention vials. Q_Materials->Sol_Materials_No No End Review LC-MS/MS parameters and internal standard recovery. Q_Materials->End Yes

Caption: Decision tree for troubleshooting low VLC-CoA recovery.

References

Technical Support Center: 21-Methyltricosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 21-Methyltricosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Q1: I am observing a low signal or no peak for this compound. What are the possible causes and solutions?

A1: Low or no signal can stem from several factors throughout the experimental process. Here is a systematic approach to troubleshoot this issue:

  • Sample Preparation:

    • Inefficient Extraction: Long-chain acyl-CoAs can be challenging to extract efficiently. Ensure that the homogenization and extraction solvents are appropriate and that the protocol is followed precisely. Consider evaluating different solid-phase extraction (SPE) cartridges and elution solvents.

    • Sample Degradation: Acyl-CoAs are susceptible to degradation.[1][2] Keep samples on ice or at 4°C throughout the preparation process. Minimize freeze-thaw cycles. For long-term storage, samples should be kept at -80°C.

    • Low Abundance: The target analyte may be present at very low concentrations in your sample. Consider increasing the starting sample amount if possible.

  • LC-MS/MS System:

    • Incorrect MRM Transitions: Verify that the precursor and product ion m/z values for this compound are correctly entered in the acquisition method. The theoretical monoisotopic mass of this compound (C45H82N7O17P3S) is 1117.48 g/mol . Common adducts in positive ion mode are [M+H]+ (1118.49 m/z) and [M+Na]+ (1140.47 m/z). A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.1 Da).[3]

    • Ion Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates, to ensure efficient ionization of this compound.

    • Chromatography: Poor peak shape or retention time shifts can lead to a decreased signal. Ensure the column is properly equilibrated and that the mobile phase composition is correct. A C18 reversed-phase column is commonly used for long-chain fatty acyl-CoA separation.[3][4][5]

Q2: I am observing significant peak tailing or fronting for my this compound peak. How can I improve the peak shape?

A2: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acyl-CoAs. Operating at a higher pH (around 10.5) with an additive like ammonium (B1175870) hydroxide (B78521) can improve peak shape for these molecules.[3][4][5]

  • Column Choice: While C18 columns are common, a C4 column might provide better peak shape for very long-chain acyl-CoAs.[6]

  • Gradient Elution: Optimize the gradient profile. A shallower gradient around the elution time of this compound can help to improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q3: I am seeing high background noise or interfering peaks in my chromatogram. What can I do to reduce them?

A3: High background and interfering peaks can mask the signal of your target analyte.

  • Sample Cleanup: The initial sample extraction and cleanup are critical. Ensure your SPE protocol is effective at removing interfering matrix components.

  • Chromatographic Separation: Improve the chromatographic resolution by optimizing the gradient, trying a different column, or adjusting the mobile phase.

  • Mass Spectrometry: Utilize highly selective multiple reaction monitoring (MRM) transitions. A neutral loss scan of 507 Da can also be used for profiling complex acyl-CoA mixtures and identifying potential interferences.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for this compound from biological tissues?

A1: A common and effective method involves homogenization of the tissue in an acidic buffer, followed by solid-phase extraction (SPE). A fast SPE method without time-consuming evaporation steps has been shown to be effective for long-chain acyl-CoAs.[4][5]

Q2: Which type of analytical column is best suited for the separation of this compound?

A2: A C18 reversed-phase column is a good starting point and has been successfully used for the separation of various long-chain acyl-CoAs.[3][4][5] For very hydrophobic molecules, a C4 column can also be considered.[6]

Q3: What are the typical mass spectrometry parameters for the analysis of this compound?

A3: Quantification is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3][4][5] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Chromatography
ColumnC18 Reversed-Phase[3][4][5]
Mobile Phase AAmmonium Hydroxide in Water (pH ~10.5)[3][4][5]
Mobile Phase BAcetonitrile[3][4][5]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[3][4][5]
Monitoring ModeMultiple Reaction Monitoring (MRM)[3][4][5]
Theoretical Precursor Ion [M+H]+ (m/z)1118.49[7]
Theoretical Product Ion (from Neutral Loss of 507.1 Da) (m/z)611.39[3]

Method Validation Parameters for a Similar Long-Chain Acyl-CoA Method

ParameterReported ValueReference
Accuracy94.8% to 110.8%[4][5]
Inter-run Precision2.6% to 12.2%[4][5]
Intra-run Precision1.2% to 4.4%[4][5]

Experimental Protocols

Detailed Methodology for this compound Quantification

This protocol is adapted from established methods for long-chain fatty acyl-CoA quantification.[3][4][5]

  • Sample Preparation (from Tissue)

    • Weigh approximately 100-200 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium hydroxide.

    • The eluate is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: ESI in positive mode.

    • MRM Transitions:

      • Quantifier: Precursor m/z 1118.5 -> Product m/z 611.4

      • Qualifier: A second, less intense product ion should be chosen for confirmation.

    • Data Analysis: Quantify the peak area of this compound and determine the concentration using a calibration curve prepared with a certified standard.

Visualizations

experimental_workflow tissue Tissue Homogenization (10% TCA) centrifuge Centrifugation tissue->centrifuge spe Solid-Phase Extraction (C18 Cartridge) centrifuge->spe Supernatant lcms LC-MS/MS Analysis (C18 Column, Positive ESI) spe->lcms Eluate data Data Analysis (Quantification) lcms->data logical_troubleshooting start Low/No Signal for This compound sample_prep Check Sample Preparation start->sample_prep lcms_params Check LC-MS/MS Parameters start->lcms_params extraction Inefficient Extraction? sample_prep->extraction degradation Sample Degradation? sample_prep->degradation mrm Incorrect MRM Transitions? lcms_params->mrm ionization Suboptimal Ion Source? lcms_params->ionization

References

Technical Support Center: Improving the Solubility of 21-Methyltricosanoyl-CoA for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of 21-Methyltricosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimental procedures involving this very long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) Coenzyme A head group and a very long, hydrophobic (water-fearing) 21-methyltricosanoyl tail. The long hydrocarbon chain leads to very low solubility in aqueous solutions, causing the molecules to aggregate and precipitate.[1]

Q2: What are the initial steps to solubilize this compound?

A2: A common starting point for solubilizing long-chain acyl-CoAs is to first dissolve the compound in a small amount of an organic solvent that is miscible with water, such as ethanol (B145695) or DMSO. This stock solution can then be diluted into the aqueous assay buffer. However, the final concentration of the organic solvent should be kept low to avoid interfering with the biological assay.

Q3: How do detergents help in solubilizing this compound?

A3: Detergents are amphipathic molecules that, at concentrations above their critical micelle concentration (CMC), form micelles.[2][3] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic tail of this compound can be incorporated into the hydrophobic core of the micelle, while the hydrophilic CoA head group remains exposed to the aqueous environment. This effectively solubilizes the acyl-CoA.[4][5]

Q4: What type of detergent should I use?

A4: The choice of detergent depends on the nature of your biological assay.

  • Non-ionic detergents like Triton™ X-100, Tween® 20, or n-dodecyl-β-D-maltoside (DDM) are generally considered mild and non-denaturing, making them suitable for assays where protein function must be preserved.[5][6][7]

  • Zwitterionic detergents such as CHAPS can be effective at breaking protein-protein interactions but are generally less denaturing than ionic detergents.[6]

  • Ionic detergents like SDS are highly effective at solubilizing but are also strongly denaturing and should be avoided if protein activity is to be maintained.[6]

For most enzymatic assays, starting with a non-ionic detergent is recommended.

Q5: What concentration of detergent should I use?

A5: The detergent concentration should be above its Critical Micelle Concentration (CMC) to ensure the formation of micelles.[2][3] However, excessively high concentrations can be detrimental to enzyme activity. It is recommended to test a range of detergent concentrations, starting from just above the CMC, to find the optimal concentration for both solubility and assay performance.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution in buffer The concentration of the acyl-CoA is above its solubility limit in the aqueous buffer.- Increase the concentration of the non-ionic detergent in the buffer. - Decrease the final concentration of this compound. - Ensure the stock solution is added to the buffer with vigorous vortexing to promote rapid mixing and micelle formation.
Low or no enzyme activity in the assay The detergent is inhibiting the enzyme.- Lower the detergent concentration to the minimum required for solubility (just above the CMC). - Screen different types of non-ionic or zwitterionic detergents. - Include a control with the enzyme and detergent alone (without this compound) to assess the direct effect of the detergent on enzyme activity.
Inconsistent assay results Incomplete solubilization or aggregation of this compound.- Prepare fresh dilutions of this compound for each experiment. - Use sonication to aid in the dispersion of the acyl-CoA in the detergent solution. - Visually inspect the solution for any cloudiness or precipitate before use.
Interference with downstream analysis (e.g., mass spectrometry) The presence of detergents can interfere with certain analytical techniques.- If possible, use a detergent that is compatible with your downstream application. - Consider methods for detergent removal, such as dialysis or the use of detergent-binding resins, after the assay is complete.[4]

Quantitative Data

Table 1: Properties of Common Detergents for Solubilization

DetergentTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)
CHAPS Zwitterionic614.94 - 8 mM
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.60.1 - 0.2 mM
Sodium Dodecyl Sulfate (SDS) Anionic288.46 - 8 mM
Triton™ X-100 Non-ionic~6250.2 - 0.9 mM
Tween® 20 Non-ionic~1228~0.06 mM

Data compiled from various sources. CMC values can be affected by temperature, pH, and ionic strength of the buffer.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Detergent

This protocol describes a general method for solubilizing this compound using a non-ionic detergent for use in a typical biological assay.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Assay Buffer (e.g., Tris-HCl, HEPES)

  • Non-ionic detergent (e.g., Triton™ X-100)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound:

    • Dissolve a known amount of this compound in a minimal volume of ethanol (or DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.

  • Prepare the assay buffer containing detergent:

    • To your chosen assay buffer, add the non-ionic detergent to a final concentration above its CMC (e.g., for Triton™ X-100, a starting concentration of 1 mM is reasonable). Mix thoroughly.

  • Dilute the this compound stock into the detergent-containing buffer:

    • While vigorously vortexing the detergent-containing buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

    • The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting the assay.

  • (Optional) Sonication:

    • If the solution appears cloudy or if you suspect incomplete solubilization, sonicate the mixture in a water bath sonicator for 5-10 minutes.

  • Final Inspection:

    • Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your biological assay.

Protocol 2: Optimization of Detergent Concentration

This protocol outlines a method to determine the optimal detergent concentration that maximizes the solubility of this compound while minimizing the impact on enzyme activity.

Materials:

  • Solubilized this compound (from Protocol 1)

  • Enzyme and other assay components

  • A series of assay buffers with varying concentrations of the chosen detergent (e.g., 0.1x, 1x, 5x, 10x, 50x CMC)

  • Plate reader or other detection instrument

Procedure:

  • Prepare a series of detergent concentrations:

    • Prepare your assay buffer with a range of detergent concentrations, both below and above the CMC.

  • Set up control reactions:

    • For each detergent concentration, set up a control reaction containing the enzyme and the buffer with detergent, but without this compound. This will measure the baseline activity of the enzyme in the presence of the detergent.

  • Set up experimental reactions:

    • For each detergent concentration, set up the experimental reaction containing the enzyme, the buffer with detergent, and the solubilized this compound.

  • Incubate and measure activity:

    • Incubate all reactions under standard assay conditions and measure the enzyme activity.

  • Analyze the results:

    • Subtract the baseline activity (from the control reactions) from the experimental reactions.

    • Plot the enzyme activity against the detergent concentration to identify the concentration that provides the highest activity, indicating optimal solubility with minimal enzyme inhibition.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Preparation cluster_solubilization Solubilization cluster_assay Biological Assay cluster_troubleshooting Troubleshooting prep_stock Prepare concentrated stock of this compound in Ethanol/DMSO dilute Add stock solution to detergent buffer with vigorous vortexing prep_stock->dilute prep_buffer Prepare assay buffer with non-ionic detergent (above CMC) prep_buffer->dilute sonicate Optional: Sonicate to aid dispersion dilute->sonicate add_to_assay Add solubilized acyl-CoA to biological assay sonicate->add_to_assay measure Measure enzyme activity or other endpoint add_to_assay->measure precipitate Precipitation? measure->precipitate If issues low_activity Low Activity? measure->low_activity If issues precipitate->dilute Adjust detergent/acyl-CoA concentration low_activity->prep_buffer Screen detergents/lower concentration

Caption: Workflow for Solubilizing this compound.

logical_relationship Decision Tree for Detergent Selection start Start: Need to solubilize this compound q1 Is protein structure/function critical? start->q1 non_ionic Use Non-ionic Detergent (e.g., Triton X-100, DDM) q1->non_ionic Yes ionic Use Ionic Detergent (e.g., SDS) - likely denaturing q1->ionic No zwitterionic Consider Zwitterionic Detergent (e.g., CHAPS) non_ionic->zwitterionic If solubility is poor optimize Optimize concentration (start above CMC) non_ionic->optimize zwitterionic->optimize ionic->optimize

Caption: Decision Tree for Detergent Selection.

References

common pitfalls in handling long-chain acyl-CoAs like 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with long-chain and very-long-chain acyl-CoAs (LC-CoAs), including branched-chain species like 21-Methyltricosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with long-chain acyl-CoAs inconsistent?

A1: Inconsistency in experiments involving Lc-CoAs often stems from their inherent chemical and physical properties. Key factors include:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH. Solutions should be prepared fresh, and prolonged storage, even frozen, can lead to degradation.[1]

  • Physical Instability: Lc-CoAs are amphiphilic molecules that form micelles in aqueous solutions above their critical micelle concentration (CMC).[1] This can significantly affect enzyme kinetics and the effective concentration of the monomeric substrate available to enzymes.

  • Low Abundance: Acyl-CoAs are typically found in low concentrations within cells, requiring highly sensitive extraction and detection methods.[2]

  • Handling Issues: These molecules are prone to adsorption onto glass and plastic surfaces. Careful handling and the use of appropriate containers are necessary to prevent loss of material.[1]

Q2: I'm observing low yields during the extraction of long-chain acyl-CoAs from my samples. What are the likely causes?

A2: Low recovery is a common pitfall. The primary causes include incomplete cell lysis, degradation of the acyl-CoAs during the procedure, and inefficient purification. To troubleshoot this, ensure thorough homogenization of the tissue, work quickly on ice to minimize enzymatic and chemical degradation, and optimize your solid-phase extraction (SPE) protocol, including column conditioning and elution steps.[3] Adding an internal standard, such as Heptadecanoyl-CoA, early in the extraction process is crucial for monitoring and normalizing recovery.[3][4]

Q3: What are the best practices for dissolving and handling very-long-chain acyl-CoAs like this compound?

A3: Very-long-chain acyl-CoAs (VLC-CoAs) have extremely low water solubility.

  • Solubilization: They are often insoluble or precipitate in assay solutions.[5] It is recommended to first dissolve the compound in a small amount of an organic solvent like methanol (B129727) or DMSO before diluting it into an aqueous buffer.[6][7] For cell culture experiments, conjugating the corresponding fatty acid to fatty-acid-free bovine serum albumin (BSA) is a common method to enhance solubility and delivery to cells.[7]

  • Micelle Formation: Be aware that like other Lc-CoAs, these molecules will form micelles. The CMC for stearoyl-CoA (C18:0) is in the low micromolar range, and it is expected to be even lower for longer acyl chains.[1] This means that at most working concentrations, the majority of the acyl-CoA will be in micellar form. Consider using detergents or modifying buffer conditions if monomeric forms are required for your experiment.

Q4: What is the recommended method for quantifying long-chain acyl-CoAs?

A4: The gold standard for the sensitive and specific quantification of Lc-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] These methods often use a C18 reversed-phase column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][10] A neutral loss scan of 507 Da is characteristic of the fragmentation of the CoA moiety and can be used to identify a wide range of acyl-CoA species in a sample.[4][8]

Q5: How should I store my biological samples and acyl-CoA standards to ensure stability?

A5: Due to their instability, immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles. Acyl-CoA standards, whether in powder or solution form, should also be stored at -80°C. While solutions can be stable for several weeks at this temperature, fresh preparations are always recommended for quantitative experiments.[1]

Troubleshooting Guide: Low Acyl-CoA Recovery

Potential CauseTroubleshooting Steps & Recommendations
Incomplete Cell Lysis / Extraction Ensure tissue is thoroughly homogenized; a glass homogenizer is often effective.[3] Optimize the ratio of extraction solvent to tissue weight. Use validated extraction methods, such as homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by organic solvent extraction with acetonitrile (B52724) or isopropanol.[3][11]
Analyte Degradation (Enzymatic/Chemical) Always work quickly and keep samples on ice or at 4°C throughout the procedure.[3] Use high-purity, pre-chilled solvents. The thioester bond is labile, so avoid harsh pH conditions.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column (weak anion exchange is common) is properly conditioned and not allowed to dry out before sample loading.[3] Optimize the wash steps to remove contaminants without eluting the analytes. Optimize the elution solvent and volume to ensure complete recovery from the column.
Loss Due to Adsorption Use low-adsorption polypropylene (B1209903) tubes and pipette tips where possible. Pre-rinsing surfaces with the solvent can sometimes help. Be aware that loss of material can occur during transfers between tubes.[1]
Sample Overload on HPLC/LC-MS Column If chromatographic peaks are broad or split, the column may be overloaded. Dilute the sample and reinject. Ensure the reconstitution solvent is compatible with the initial mobile phase.

Quantitative Data Summary

Table 1: Critical Micelle Concentration (CMC) of Common Long-Chain Acyl-CoAs

Data highlights the tendency of these molecules to aggregate at low micromolar concentrations.

Acyl-CoA SpeciesChain LengthCMC (µM)Buffer Conditions
Palmitoyl-CoAC16:07 - 250Dependent on pH and ionic strength[1]
Stearoyl-CoAC18:0~3 - 450 mM KH2PO4, pH 7.4[1]
Oleoyl-CoAC18:1~8 - 1050 mM KH2PO4, pH 7.4[1]

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction

Recovery can vary significantly based on tissue type and the specific protocol used.

Tissue TypeExtraction MethodReported RecoveryReference
Various (Rat)Acetonitrile extraction + SPE70-80%[11]
Liver (Rat)On-line SPE LC-MS/MS94.8 - 110.8% (Accuracy)[8][9]
General TissueSolvent Extraction + SPE90-111%[12]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for LC-CoA Analysis cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis Harvest 1. Sample Harvesting (Tissue/Cells) FlashFreeze 2. Flash Freeze & Store (-80°C) Harvest->FlashFreeze If not immediate use Homogenize 3. Homogenization (Acidic Buffer + IS) Harvest->Homogenize If processing immediately FlashFreeze->Homogenize Extract 4. Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract SPE 5. Solid-Phase Extraction (SPE) Extract->SPE Concentrate 6. Evaporation (Nitrogen Stream) SPE->Concentrate Reconstitute 7. Reconstitution (LC-MS Solvent) Concentrate->Reconstitute LCMS 8. LC-MS/MS Analysis (MRM / Neutral Loss Scan) Reconstitute->LCMS Data 9. Data Processing (Quantification) LCMS->Data troubleshooting_workflow Troubleshooting Low Acyl-CoA Yield start Low or No Signal in LC-MS/MS check_is Internal Standard (IS) Signal Present? start->check_is check_protocol Protocol Followed Strictly? check_is->check_protocol No cause_instrument Root Cause: Instrument/Method Issue check_is->cause_instrument Yes check_reagents Reagents & Solvents Fresh & High-Purity? check_protocol->check_reagents Yes cause_extraction Root Cause: Extraction/Purification Failure check_protocol->cause_extraction No check_reagents->cause_extraction Yes cause_degradation Root Cause: Analyte Degradation check_reagents->cause_degradation No action_optimize_extraction Action: Review & Optimize Homogenization, SPE Steps cause_extraction->action_optimize_extraction action_rerun_cold Action: Repeat Experiment, Strictly on Ice cause_degradation->action_rerun_cold action_check_ms Action: Check MS Tuning, Calibrate Instrument cause_instrument->action_check_ms metabolic_pathway Metabolic Fate of Long-Chain Acyl-CoAs cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FFA Long-Chain Fatty Acid (e.g., 21-Methyltricosanoic Acid) ACSL Acyl-CoA Synthetase (ACSL) FFA->ACSL LCCA Long-Chain Acyl-CoA (e.g., this compound) ACSL->LCCA TAG Triacylglycerol Synthesis (Energy Storage) LCCA->TAG Esterification PL Phospholipid Synthesis (Membranes) LCCA->PL Esterification BetaOx β-Oxidation LCCA->BetaOx via CPT System AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production

References

Validation & Comparative

Confirming the Identity of 21-Methyltricosanoyl-CoA Using Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of very-long-chain acyl-Coenzyme A (VLC-CoA) esters, such as 21-Methyltricosanoyl-CoA, is a critical task in lipidomics and the study of metabolic diseases. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) stands as the gold standard for this purpose, offering high sensitivity and structural specificity. This guide provides a comparative overview of tandem MS-based approaches for confirming the identity of this compound, complete with experimental protocols and data presentation.

Data Presentation: Predicted Fragmentation and Mass Spectrometry Parameters

The identity of an acyl-CoA in tandem mass spectrometry is primarily confirmed by observing characteristic fragmentation patterns. For this compound, the predicted molecular weight is 1118.16 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 1119.16.

Upon collision-induced dissociation (CID) in the tandem mass spectrometer, acyl-CoAs exhibit a well-established fragmentation pattern. The most characteristic fragmentation includes a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) and the formation of a product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0).

Table 1: Predicted Tandem MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss (Da)Fragment Identity
1119.16612.16507.0[M+H - 507]⁺ (Acyl-pantetheine moiety)
1119.16428.0-Adenosine 3',5'-diphosphate

Table 2: Comparison of High-Resolution Mass Spectrometry Platforms for Acyl-CoA Analysis

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution High (up to 60,000)Ultra-high (up to 500,000)
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 1 ppm)
Scan Speed FastSlower, but improving with new models
Dynamic Range GoodExcellent
Fragmentation Collision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)
Cost Generally lowerGenerally higher
Primary Advantage Fast acquisition speed suitable for complex LC separations.Superior resolution and mass accuracy, providing high confidence in elemental composition determination.

Experimental Protocols

Sample Preparation: Extraction of Very-Long-Chain Acyl-CoAs

A robust sample preparation protocol is crucial for the successful analysis of VLC-CoAs. Both solid-phase extraction (SPE) and liquid-liquid extraction have proven effective.

a) Solid-Phase Extraction (SPE) Protocol:

  • Homogenization: Homogenize tissue or cell pellets in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Deproteinization: Add a deproteinizing agent like 5-sulfosalicylic acid (SSA) to the homogenate.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous solution to remove polar interferences.

  • Elution: Elute the acyl-CoAs with a solvent mixture of higher organic content (e.g., acetonitrile/water with a small amount of acid).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction Protocol:

  • Homogenization: Homogenize the sample in an appropriate buffer.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent system such as a mixture of isopropanol (B130326) and acetonitrile.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Collection and Drying: Collect the organic phase containing the lipids and acyl-CoAs and dry it down.

  • Reconstitution: Reconstitute the dried extract in the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a) Liquid Chromatography Parameters:

  • Column: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with an ion-pairing agent like 15 mM ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is employed to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

b) Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan. In MRM, the transition from the precursor ion (m/z 1119.16 for this compound) to the characteristic product ion (m/z 612.16 or scanning for the neutral loss of 507.0 Da) is monitored.

  • Collision Energy: This needs to be optimized for the specific instrument and compound but typically ranges from 20 to 50 eV for acyl-CoAs.

  • Source Temperature: Optimized for efficient desolvation (e.g., 150 °C).

  • Desolvation Gas Flow: Adjusted to maximize signal intensity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the characteristic fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (SPE or LLE) Homogenization->Extraction Purification Purification & Concentration Extraction->Purification LC_Separation LC Separation Purification->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1: Precursor Ion Selection (m/z 1119.16) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Identification Identification (Fragmentation Pattern) Data_Acquisition->Identification

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_products CID Fragmentation Precursor [this compound + H]⁺ (m/z 1119.16) Product1 [Acyl-pantetheine + H]⁺ (m/z 612.16) Precursor->Product1 Product2 Adenosine 3',5'-diphosphate (m/z 428.0) Precursor->Product2 NeutralLoss Neutral Loss of 507.0 Da (3'-phosphoadenosine diphosphate)

Caption: Predicted fragmentation pathway for this compound in tandem MS.

A Comparative Analysis of 21-Methyltricosanoyl-CoA and Other Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acyl-CoA Effects Supported by Experimental Data.

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids that can be directed towards energy production through β-oxidation or utilized for the synthesis of complex lipids and signaling molecules. The biochemical function of an acyl-CoA is largely determined by the structure of its acyl chain, including its length and degree of saturation. This guide provides a comparative analysis of the predicted effects of a novel very-long-chain saturated acyl-CoA, 21-Methyltricosanoyl-CoA, with the well-characterized effects of acetyl-CoA (a short-chain acyl-CoA), palmitoyl-CoA (a long-chain saturated acyl-CoA), and oleoyl-CoA (a long-chain monounsaturated acyl-CoA).

Due to the limited availability of direct experimental data for this compound, its properties and effects are largely extrapolated from the known behavior of other very-long-chain acyl-CoAs (VLC-ACoAs). This comparison aims to provide a framework for researchers interested in the differential roles of acyl-CoAs in metabolic regulation and as potential therapeutic targets.

Structural and Functional Overview of Acyl-CoAs

Acyl-CoAs are thioester derivatives of coenzyme A, a feature that imparts a high-energy bond, making the acyl group readily transferable in various enzymatic reactions. The diversity in the length and saturation of the fatty acid chain leads to a wide array of functions.

Acyl-CoAChemical FormulaMolecular Weight ( g/mol )Chain Length & SaturationPrimary Metabolic Roles
This compound C45H82N7O17P3S1118.16Very-Long-Chain (C24), Saturated, BranchedPredicted to be a substrate for peroxisomal β-oxidation and a potential modulator of nuclear receptors like PPARα.
Acetyl-CoA C23H38N7O17P3S809.57Short-Chain (C2), SaturatedCentral hub of metabolism; enters the Krebs cycle for ATP production, precursor for fatty acid and cholesterol synthesis, and donates acetyl groups for protein acetylation.[1]
Palmitoyl-CoA C37H66N7O17P3S1005.95Long-Chain (C16), SaturatedMajor substrate for mitochondrial β-oxidation for energy production, precursor for the synthesis of complex lipids like ceramides (B1148491) and sphingolipids, and an allosteric regulator of enzymes.
Oleoyl-CoA C39H68N7O17P3S1032.00Long-Chain (C18), MonounsaturatedSubstrate for β-oxidation and incorporation into complex lipids such as triglycerides and phospholipids, influencing membrane fluidity.

Comparative Effects on Key Metabolic Pathways and Enzymes

The distinct structures of these acyl-CoAs dictate their interaction with and regulation of key metabolic enzymes and pathways.

Fatty Acid β-Oxidation
  • This compound (Predicted): As a VLC-ACoA, it is expected to be primarily metabolized via peroxisomal β-oxidation. This pathway is specialized for shortening very-long-chain and branched-chain fatty acids, which are then further oxidized in the mitochondria.

  • Acetyl-CoA: This is the end-product of each round of β-oxidation. It is not a substrate for this pathway but rather the product that fuels the Krebs cycle.

  • Palmitoyl-CoA: A primary substrate for mitochondrial β-oxidation, a major pathway for ATP production from fatty acids. The complete oxidation of one molecule of palmitoyl-CoA yields a significant amount of ATP.

  • Oleoyl-CoA: Also a substrate for mitochondrial β-oxidation, though its metabolism requires additional enzymatic steps to handle the double bond.

A computational model of mitochondrial fatty acid β-oxidation has shown that increasing concentrations of palmitoyl-CoA can lead to a decline in the metabolic flux, accumulation of intermediate acyl-CoA esters, and depletion of free Coenzyme A.[2]

Regulation of Acetyl-CoA Carboxylase (ACC)

ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.

  • This compound (Predicted): Long-chain acyl-CoAs are known inhibitors of ACC. It is predicted that this compound would also act as a feedback inhibitor of ACC, thus downregulating de novo fatty acid synthesis.

  • Acetyl-CoA: The primary substrate for ACC. Its availability is a key determinant of the rate of fatty acid synthesis.[3][4]

  • Palmitoyl-CoA: A known allosteric inhibitor of ACC. This feedback inhibition prevents the simultaneous synthesis and breakdown of fatty acids. In the presence of albumin, 1 µM palmitoyl-CoA can inhibit partially purified acetyl-CoA carboxylase by about 75%, and this inhibition is competitive with respect to citrate.[5]

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in lipid metabolism.

  • This compound (Predicted): Very-long-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα. It is therefore highly likely that this compound is a potent activator of PPARα, leading to the upregulation of genes involved in fatty acid transport and oxidation.

  • Acetyl-CoA: Not a known direct ligand for PPARα.

  • Palmitoyl-CoA: Saturated long-chain fatty acyl-CoAs are high-affinity ligands for PPARα, with Kd values in the nanomolar range (1-13 nM).[6]

  • Oleoyl-CoA: Unsaturated long-chain fatty acyl-CoAs are also high-affinity ligands for PPARα, with Kd values in the nanomolar range (1-14 nM).[6]

The activation of PPARα by these long-chain acyl-CoAs induces conformational changes in the receptor, a hallmark of ligand-activated nuclear receptors.[6]

Experimental Protocols

To facilitate further research into the comparative effects of this compound and other acyl-CoAs, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is designed to measure the activity of ACC in the presence of different acyl-CoA inhibitors.

Materials:

  • Purified or partially purified ACC enzyme

  • Acetyl-CoA

  • ATP

  • NaHCO3 (containing ¹⁴C)

  • Magnesium Chloride (MgCl₂)

  • Citrate

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • This compound, Palmitoyl-CoA, Oleoyl-CoA (dissolved in a suitable solvent)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Spectrophotometer or scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, citrate, DTT, and BSA.

  • Inhibitor Addition: Add varying concentrations of the acyl-CoA inhibitors (this compound, Palmitoyl-CoA, or Oleoyl-CoA) to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Add the ACC enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiation of Reaction: Start the reaction by adding a mixture of acetyl-CoA, ATP, and ¹⁴C-labeled NaHCO₃.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding cold TCA.

  • Quantification: Centrifuge to pellet the protein. The acid-stable radioactivity in the supernatant, representing the malonyl-CoA formed, is quantified by scintillation counting.

  • Data Analysis: Calculate the rate of ACC activity and determine the IC₅₀ and/or Ki values for each inhibitor.

Protocol 2: PPARα Reporter Gene Assay

This assay measures the ability of different acyl-CoAs to activate PPARα-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HepG2, COS-7)

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound, Palmitoyl-CoA, Oleoyl-CoA

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the acyl-CoAs. Include a vehicle control and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for each acyl-CoA.

Visualizing Metabolic Context and Experimental Design

The following diagrams, generated using Graphviz, illustrate the metabolic pathways involving the compared acyl-CoAs and a general workflow for their comparative analysis.

Acyl_CoA_Metabolism cluster_VLCFA Peroxisome cluster_LCFA Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal_Beta_Oxidation Substrate ACC Acetyl-CoA Carboxylase This compound->ACC Predicted Inhibition PPARa PPARα This compound->PPARa Predicted Activation Acetyl-CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA Product Acetyl-CoA->ACC Substrate Krebs_Cycle Krebs Cycle (Mitochondrion) Acetyl-CoA->Krebs_Cycle Fuel Palmitoyl-CoA Palmitoyl-CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Palmitoyl-CoA->Mitochondrial_Beta_Oxidation Substrate Palmitoyl-CoA->ACC Inhibition Palmitoyl-CoA->PPARa Activation Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->Mitochondrial_Beta_Oxidation Substrate Oleoyl-CoA->ACC Inhibition Oleoyl-CoA->PPARa Activation Mitochondrial_Beta_Oxidation->Acetyl-CoA Product Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Malonyl-CoA Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Caption: Metabolic fates of different Acyl-CoAs.

Experimental_Workflow cluster_Preparation Preparation cluster_Enzyme_Assay Enzyme Activity Assay (e.g., ACC) cluster_Cell_Assay Cell-Based Assay (e.g., PPARα Activation) cluster_Data_Comparison Data Comparison and Interpretation Acyl_CoAs Prepare Stock Solutions of: - this compound - Acetyl-CoA - Palmitoyl-CoA - Oleoyl-CoA Setup_Enzyme_Reaction Set up enzyme reactions with varying concentrations of each Acyl-CoA Acyl_CoAs->Setup_Enzyme_Reaction Treat_Cells Treat cells with varying concentrations of each Acyl-CoA Acyl_CoAs->Treat_Cells Measure_Activity Measure enzyme activity (e.g., radiolabel incorporation) Setup_Enzyme_Reaction->Measure_Activity Analyze_Enzyme_Data Calculate IC50 / Ki values Measure_Activity->Analyze_Enzyme_Data Compare_Results Compare the effects of the different Acyl-CoAs on enzyme activity and gene expression Analyze_Enzyme_Data->Compare_Results Transfect_Cells Transfect cells with PPARα and reporter plasmids Transfect_Cells->Treat_Cells Measure_Response Measure reporter gene activity (e.g., luciferase assay) Treat_Cells->Measure_Response Analyze_Cell_Data Calculate EC50 values Measure_Response->Analyze_Cell_Data Analyze_Cell_Data->Compare_Results Draw_Conclusions Draw conclusions about the structure-activity relationships of Acyl-CoAs Compare_Results->Draw_Conclusions

References

Validating the Role of 21-Methyltricosanoyl-CoA: A Comparative Guide to a Hypothetical Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Methyltricosanoyl-CoA is a C24 methyl-branched, very-long-chain acyl-CoA ester. While its direct metabolic pathway has not been experimentally elucidated, its unesterified form, 21-methyltricosanoic acid, has been correlated with cognitive function in older adults, suggesting a potential role in neuronal energy metabolism. This guide presents a hypothetical metabolic pathway for this compound, drawing comparisons with the well-established metabolism of a straight-chain very-long-chain fatty acid (VLCFA), Lignoceroyl-CoA (C24:0). The information herein is intended to provide a framework for future experimental validation.

Hypothetical Metabolic Pathway of this compound

Based on the general principles of methyl-branched and very-long-chain fatty acid metabolism, a plausible, yet unverified, pathway for this compound is proposed. This pathway involves biosynthesis via the fatty acid synthase (FAS) system with a methyl-branched precursor, followed by degradation through a combination of peroxisomal and mitochondrial beta-oxidation.

Biosynthesis:

The synthesis of methyl-branched fatty acids is known to be carried out by fatty acid synthase (FAS) utilizing methylmalonyl-CoA as an extender unit in place of malonyl-CoA.[1][2][3] The initial primer for the synthesis of an odd-numbered, methyl-branched fatty acid like 21-methyltricosanoic acid would likely be a branched-chain acyl-CoA derived from the catabolism of amino acids such as valine or isoleucine.[4] The subsequent elongation cycles would predominantly use malonyl-CoA, with a final incorporation of methylmalonyl-CoA to produce the 21-methyl branch.

Degradation:

Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are initially metabolized in peroxisomes because mitochondrial beta-oxidation enzymes are not active on these long-chain substrates.[5] Therefore, it is hypothesized that this compound first undergoes chain shortening in the peroxisome. The methyl branch at the C21 position would necessitate the involvement of specific enzymes to bypass this hindrance during beta-oxidation. The resulting shorter-chain acyl-CoA would then be transported to the mitochondria for complete oxidation.

Below is a DOT script visualizing the hypothetical pathway.

Hypothetical_Pathway cluster_biosynthesis Biosynthesis (Cytosol) cluster_degradation Degradation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Primer Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primer->Fatty Acid Synthase (FAS) 21-Methyltricosanoic Acid 21-Methyltricosanoic Acid Fatty Acid Synthase (FAS)->21-Methyltricosanoic Acid Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Acyl-CoA Synthetase Acyl-CoA Synthetase 21-Methyltricosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound 21-Methyltricosanoyl-CoA_perox This compound This compound->21-Methyltricosanoyl-CoA_perox Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Medium-Chain Methyl-Branched Acyl-CoA Medium-Chain Methyl-Branched Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain Methyl-Branched Acyl-CoA Medium-Chain Methyl-Branched Acyl-CoA_mito Medium-Chain Methyl-Branched Acyl-CoA Medium-Chain Methyl-Branched Acyl-CoA->Medium-Chain Methyl-Branched Acyl-CoA_mito 21-Methyltricosanoyl-CoA_perox->Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle Medium-Chain Methyl-Branched Acyl-CoA_mito->Mitochondrial Beta-Oxidation

A hypothetical metabolic pathway for this compound.

Comparison with Lignoceroyl-CoA (C24:0) Metabolism

To provide a framework for experimental design, the hypothetical pathway of this compound is compared to the established metabolic pathway of Lignoceroyl-CoA, a straight-chain C24:0 acyl-CoA.

FeatureThis compound (Hypothetical)Lignoceroyl-CoA (Established)
Biosynthesis Synthesized by Fatty Acid Synthase (FAS) using a branched-chain primer and methylmalonyl-CoA as an extender.Synthesized by elongation of shorter-chain fatty acids via the fatty acid elongation (ELOVL) system in the endoplasmic reticulum.
Initial Degradation Peroxisomal beta-oxidation is required for initial chain shortening.Peroxisomal beta-oxidation is the initial step of degradation.
Enzymatic Hurdles The 21-methyl group may require specific isomerase or reductase enzymes for continued beta-oxidation.No steric hindrance, proceeds via standard beta-oxidation enzymes.
Final Products of Beta-Oxidation Acetyl-CoA and Propionyl-CoA (from the methyl branch).Acetyl-CoA only.
Subcellular Location Biosynthesis in the cytosol; initial degradation in peroxisomes, followed by mitochondrial degradation.Biosynthesis in the endoplasmic reticulum; degradation in peroxisomes and mitochondria.

Below is a DOT script visualizing the established pathway for Lignoceroyl-CoA.

Lignoceroyl_CoA_Pathway cluster_biosynthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Fatty Acid Elongase (ELOVL) Fatty Acid Elongase (ELOVL) Palmitoyl-CoA (C16:0)->Fatty Acid Elongase (ELOVL) Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0) Fatty Acid Elongase (ELOVL)->Lignoceroyl-CoA (C24:0) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongase (ELOVL) Lignoceroyl-CoA_perox Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0)->Lignoceroyl-CoA_perox Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Octanoyl-CoA (C8:0) Octanoyl-CoA (C8:0) Peroxisomal Beta-Oxidation->Octanoyl-CoA (C8:0) Octanoyl-CoA_mito Octanoyl-CoA (C8:0) Octanoyl-CoA (C8:0)->Octanoyl-CoA_mito Lignoceroyl-CoA_perox->Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Octanoyl-CoA_mito->Mitochondrial Beta-Oxidation

The established metabolic pathway for Lignoceroyl-CoA (C24:0).

Experimental Protocols for Validation

To validate the hypothetical pathway of this compound, a series of experiments can be designed based on established methodologies for studying fatty acid metabolism.

1. In Vitro Enzyme Assays with Purified Fatty Acid Synthase (FAS)

  • Objective: To determine if FAS can synthesize 21-methyltricosanoic acid.

  • Methodology:

    • Purify recombinant mammalian FAS.

    • Set up reaction mixtures containing purified FAS, a branched-chain acyl-CoA primer (e.g., isobutyryl-CoA), malonyl-CoA, methylmalonyl-CoA, and NADPH.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and extract the fatty acids.

    • Analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify 21-methyltricosanoic acid.

  • Data Presentation:

Substrate Combination21-Methyltricosanoic Acid Detected (Yes/No)Relative Abundance (%)
Branched-chain primer + Malonyl-CoA
Branched-chain primer + Methylmalonyl-CoA
Branched-chain primer + Malonyl-CoA + Methylmalonyl-CoA

2. Stable Isotope Tracing in Cultured Cells

  • Objective: To trace the metabolic fate of 21-methyltricosanoic acid.

  • Methodology:

    • Synthesize ¹³C-labeled 21-methyltricosanoic acid.

    • Incubate cultured neuronal cells (e.g., SH-SY5Y) or hepatocytes (e.g., HepG2) with the labeled fatty acid.

    • After incubation, perform subcellular fractionation to isolate mitochondria and peroxisomes.

    • Extract acyl-CoAs from each fraction.

    • Analyze the acyl-CoA profiles using liquid chromatography-mass spectrometry (LC-MS) to identify ¹³C-labeled intermediates of beta-oxidation.

  • Data Presentation:

Subcellular Fraction¹³C-labeled Acyl-CoA IntermediateRelative Abundance (vs. Control)
PeroxisomeC22-methyl-acyl-CoA
C20-methyl-acyl-CoA
MitochondriaC16-methyl-acyl-CoA
C4-methyl-acyl-CoA (if applicable)

3. Gene Knockdown/Knockout Studies

  • Objective: To identify enzymes essential for the degradation of this compound.

  • Methodology:

    • Use CRISPR-Cas9 or siRNA to knockdown or knockout candidate genes in a relevant cell line. Candidate genes would include those encoding for peroxisomal beta-oxidation enzymes (e.g., ACOX1) and enzymes potentially involved in metabolizing methyl branches.

    • Incubate the modified cells with 21-methyltricosanoic acid.

    • Measure the intracellular accumulation of this compound and its metabolites using LC-MS.

  • Data Presentation:

Gene TargetIntracellular this compound Level (Fold Change vs. WT)Accumulation of Intermediates (Yes/No)
Control (Scrambled siRNA/gRNA)1.0No
ACOX1
Candidate methyl-branch enzyme 1
Candidate methyl-branch enzyme 2

Below is a DOT script visualizing a general experimental workflow for pathway validation.

Experimental_Workflow Hypothesis Formulation Hypothesis Formulation In Vitro Enzyme Assays In Vitro Enzyme Assays Hypothesis Formulation->In Vitro Enzyme Assays Stable Isotope Tracing Stable Isotope Tracing Hypothesis Formulation->Stable Isotope Tracing Gene Perturbation Studies Gene Perturbation Studies Hypothesis Formulation->Gene Perturbation Studies Data Analysis & Interpretation Data Analysis & Interpretation In Vitro Enzyme Assays->Data Analysis & Interpretation Stable Isotope Tracing->Data Analysis & Interpretation Gene Perturbation Studies->Data Analysis & Interpretation Pathway Validation/Refinement Pathway Validation/Refinement Data Analysis & Interpretation->Pathway Validation/Refinement

A general workflow for validating a metabolic pathway.

The metabolic role of this compound remains an open area of investigation. This guide provides a hypothetical framework for its biosynthesis and degradation, drawing parallels with established pathways of similar molecules. The proposed experimental protocols offer a starting point for researchers to elucidate the precise enzymatic steps and regulatory mechanisms governing the metabolism of this intriguing methyl-branched very-long-chain acyl-CoA. Such studies will be crucial for understanding its physiological significance, particularly in the context of neuronal health and disease.

References

Comparative Analysis of 21-Methyltricosanoyl-CoA Levels in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of 21-Methyltricosanoyl-CoA levels across various cell types, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related pathologies. This compound is a very long-chain, branched-chain fatty acyl-CoA, a class of molecules increasingly recognized for their significant roles in cellular signaling, membrane structure, and energy metabolism. Dysregulation of these lipids has been implicated in a range of disorders, including neurological and metabolic diseases.

This publication provides a summary of hypothetical, yet biologically plausible, quantitative data for this compound in different cell lines, detailed experimental protocols for its quantification, and a visual representation of a key metabolic pathway.

Quantitative Data Summary

The following table summarizes illustrative levels of this compound in various cell types. These values are hypothetical and intended to reflect potential relative differences based on the known functions of these cells. Actual concentrations can vary significantly based on cell line, culture conditions, and analytical methods.

Cell TypeCell Line ExamplePrimary FunctionHypothetical this compound Level (pmol/mg protein)
Neuronal CellsSH-SY5Y (Neuroblastoma)Neurotransmission, Myelination1.25
HepatocytesHepG2 (Hepatocellular Carcinoma)Lipid Metabolism, Detoxification0.85
Adipocytes3T3-L1 (Mouse Adipocyte)Energy Storage, Adipokine Secretion0.60
MyocytesC2C12 (Mouse Myoblast)Muscle Contraction, Energy Metabolism0.45
MacrophagesRAW 264.7 (Mouse Macrophage)Immune Response, Phagocytosis0.30

Experimental Protocols

The quantification of this compound and other very long-chain fatty acyl-CoAs is a methodologically intensive process that requires high sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.

Cell Culture and Harvesting
  • Cell Culture: Cells are cultured in their respective recommended media and conditions until they reach approximately 80-90% confluency.

  • Harvesting:

    • For adherent cells, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

    • Cells are then scraped into a minimal volume of ice-cold PBS and transferred to a microcentrifuge tube.

    • For suspension cells, they are collected by centrifugation.

  • Cell Lysis: An ice-cold extraction solvent (e.g., 80% methanol) is added to the cell pellet. The mixture is then subjected to sonication or homogenization to ensure complete cell lysis and protein precipitation.

Acyl-CoA Extraction
  • Solid-Phase Extraction (SPE): The cell lysate is centrifuged to pellet the precipitated protein. The supernatant containing the acyl-CoAs is then loaded onto a pre-conditioned SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge).

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: The acyl-CoAs are eluted from the cartridge using an appropriate solvent mixture (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase liquid chromatography column with a gradient elution program.

  • Mass Spectrometric Detection: The separated acyl-CoAs are introduced into a tandem mass spectrometer. Quantification is typically performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous this compound to that of a stable isotope-labeled internal standard added at the beginning of the extraction process.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway involving fatty acyl-CoAs and a typical experimental workflow for their analysis.

fatty_acyl_coa_signaling Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Activation Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA PPARα PPARα Fatty Acyl-CoA->PPARα Binding & Activation Gene Expression Gene Expression PPARα->Gene Expression Transcriptional Regulation Metabolic Enzymes Metabolic Enzymes Gene Expression->Metabolic Enzymes Upregulation

Fatty Acyl-CoA Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Cell Harvesting Cell Harvesting Cell Culture->Cell Harvesting Lysis & Extraction Lysis & Extraction Cell Harvesting->Lysis & Extraction LC-MS/MS LC-MS/MS Lysis & Extraction->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

Experimental Workflow for Acyl-CoA Analysis

A Comparative Guide to the Detection of 21-Methyltricosanoyl-CoA: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate detection and quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) such as 21-Methyltricosanoyl-CoA is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective methodologies, performance metrics, and workflows to assist you in selecting the optimal method for your research needs.

Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound and other VLCFA-CoAs hinges on a trade-off between chromatographic resolution, sample preparation complexity, and the desired analytical outcomes. The following table summarizes the key quantitative performance metrics for each technique based on published data for similar long-chain and very-long-chain fatty acyl-CoAs.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Method dependent, can be in the low ng/mL range with appropriate derivatization.Reported as low as sub-ng/mL levels for long-chain fatty acids. A median LOD of 5 ng/ml has been reported for a broad spectrum of VLCFAs.[1]
Limit of Quantification (LOQ) Typically higher than LOD, dependent on derivatization efficiency and analyte response.A Lower Limit of Quantification (LLOQ) in the low pmol range has been demonstrated for acyl-CoAs.[2]
Linear Dynamic Range Generally good, but can be affected by the derivatization process.A linear dynamic range of 100-fold has been reported for VLCFA analysis.[1]
Accuracy Dependent on complete derivatization and the availability of appropriate internal standards.High accuracy, with reported ranges of 94.8% to 110.8% for long-chain acyl-CoAs.[3]
Precision (CV%) Good, with intra-batch precision for similar fatty acids reported at <2%.[4]Excellent, with inter-run precisions between 2.6% and 12.2%, and intra-run precisions between 1.2% and 4.4% for long-chain acyl-CoAs.[3]
Sample Preparation Requires hydrolysis of the CoA ester and derivatization (e.g., methylation or silylation) to increase volatility. This is a multi-step and time-consuming process.[5]Generally simpler, often involving solid-phase extraction (SPE) without the need for derivatization.[3]
Throughput Lower, due to the extensive sample preparation required.Higher, with faster sample preparation and analysis cycles.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines the general steps for the analysis of this compound as a fatty acid methyl ester (FAME) derivative.

1. Sample Hydrolysis:

  • To cleave the fatty acid from the Coenzyme A moiety, samples are subjected to acid or base hydrolysis. For instance, incubation in a reagent mixture at 70°C for 90 minutes.[6]

2. Extraction:

  • The hydrolyzed fatty acids are extracted from the aqueous matrix using an organic solvent, such as a hexane (B92381) or chloroform/methanol mixture.[4]

3. Derivatization (Methylation):

  • The extracted fatty acid is converted to its volatile methyl ester. This is a critical step for GC analysis. A common method involves heating the sample with a methylation reagent like methanolic HCl.

4. GC-MS Analysis:

  • Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography: The FAMEs are separated on a capillary column (e.g., DB-23). A typical temperature program starts at 60°C, holds for 2 minutes, and then ramps up to 220°C.[4]

  • Mass Spectrometry: The separated compounds are ionized (commonly by electron impact) and detected by the mass spectrometer. The resulting mass spectra provide fragmentation patterns that are characteristic of the specific fatty acid methyl ester, allowing for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol describes a method for the direct analysis of the intact this compound molecule.

1. Sample Extraction:

  • A rapid solid-phase extraction (SPE) method is often employed to isolate the acyl-CoAs from the sample matrix.[7][3] This avoids the need for lengthy evaporation steps.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: The extracted acyl-CoAs are separated using a reversed-phase column, such as a C18 column. A common mobile phase consists of a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) at a high pH (e.g., 10.5).[7][3]

  • Tandem Mass Spectrometry:

    • Ionization: The separated analytes are ionized using electrospray ionization (ESI) in positive mode.

    • Detection: A triple quadrupole mass spectrometer is used for detection. For quantification, Multiple Reaction Monitoring (MRM) is employed, which provides high selectivity and sensitivity. A characteristic neutral loss of 507 Da is often monitored for the profiling of acyl-CoA mixtures.[7][3]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and LC-MS/MS analysis of this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Hydrolysis Sample->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization to FAME Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Workflow for this compound (as FAME)

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC_Separation LC Separation SPE->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis

References

21-Methyltricosanoyl-CoA versus palmitoyl-CoA in enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: This guide provides a detailed analysis of the enzyme kinetics of palmitoyl-CoA, a crucial molecule in cellular metabolism. Our initial goal was to compare palmitoyl-CoA with 21-methyltricosanoyl-CoA. However, a comprehensive search of the scientific literature revealed no available data on the enzyme kinetics, metabolic pathways, or biological significance of this compound. Therefore, this document will focus exclusively on the well-documented enzymatic reactions involving palmitoyl-CoA.

Introduction to Palmitoyl-CoA

Palmitoyl-coenzyme A (palmitoyl-CoA) is the activated form of palmitic acid, a common 16-carbon saturated fatty acid. This activation, which occurs in the cytosol, primes the fatty acid for various metabolic processes.[1] Palmitoyl-CoA is a central hub in lipid metabolism, serving as a substrate for energy production through β-oxidation and as a precursor for the synthesis of complex lipids like sphingolipids.[1] Understanding the kinetics of enzymes that interact with palmitoyl-CoA is fundamental for researchers in metabolism, cell biology, and drug development.

Quantitative Data on Enzyme Kinetics

The following table summarizes key kinetic parameters for enzymes that utilize palmitoyl-CoA as a substrate. These values, particularly the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the efficiency and substrate affinity of these enzymatic reactions.

EnzymeOrganism/TissueSubstrate(s)Km (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)Reference(s)
Carnitine Palmitoyltransferase I (CPT I)Rat Liver MitochondriaPalmitoyl-CoA, L-Carnitine2.55 ± 0.8219.69 ± 5.48-[2]
Acyl-CoA Synthetase 1 (ACS1)MurinePalmitic Acid, ATP, CoA---[3]
Serine Palmitoyltransferase (SPT)Sphingomonas paucimobilisPalmitoyl-CoA, L-Serine--0.44[4]

Data for Acyl-CoA Synthetase 1 was noted as being more active on long-chain fatty acids like palmitate compared to very-long-chain fatty acids, but specific Km and Vmax values for palmitoyl-CoA were not provided in the search result.[3] The kcat value for Serine Palmitoyltransferase is for a mutant enzyme with an altered substrate range.[4]

Key Metabolic Pathways Involving Palmitoyl-CoA

Palmitoyl-CoA is a critical intermediate in two major metabolic pathways: β-oxidation for energy production and the de novo synthesis of sphingolipids.

Beta-Oxidation Pathway

In the mitochondrial matrix, palmitoyl-CoA undergoes a cyclic series of four reactions known as β-oxidation.[1] Each cycle shortens the fatty acyl chain by two carbons, releasing a molecule of acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[1] This process also produces the reducing equivalents FADH₂ and NADH.[1]

Beta_Oxidation cluster_cycle Mitochondrial β-Oxidation Cycle Palmitoyl_CoA Palmitoyl-CoA (C16) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Palmitoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Myristoyl_CoA Myristoyl-CoA (C14) Ketoacyl_CoA->Myristoyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Next Cycle Myristoyl_CoA->Next Cycle

Caption: The mitochondrial beta-oxidation spiral of palmitoyl-CoA.

Sphingolipid Synthesis Pathway

De novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and the amino acid serine, a reaction catalyzed by serine palmitoyltransferase (SPT). This initial step forms 3-ketodihydrosphingosine, the precursor to the ceramide backbone of all sphingolipids.

Sphingolipid_Synthesis cluster_synthesis De Novo Sphingolipid Biosynthesis Palmitoyl_CoA Palmitoyl-CoA Ketodihydrosphingosine 3-Ketodihydrosphingosine Palmitoyl_CoA->Ketodihydrosphingosine Serine Serine Serine->Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Dihydrosphingosine Dihydrosphingosine Ketodihydrosphingosine->Dihydrosphingosine 3-Ketodihydrosphingosine Reductase (NADPH -> NADP⁺) Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (Acyl-CoA) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (FAD -> FADH₂) Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids

Caption: De novo biosynthesis pathway of sphingolipids from palmitoyl-CoA.

Experimental Protocols

Accurate measurement of enzyme kinetics is crucial for understanding the function of enzymes that metabolize palmitoyl-CoA. Below are generalized protocols for assaying two key enzymes.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the activity of ACS by quantifying the formation of acyl-CoA.

Principle: The formation of palmitoyl-CoA is coupled to subsequent enzymatic reactions that produce a detectable signal, such as a fluorescent or colored product. In one common method, the produced acyl-CoA is oxidized by acyl-CoA oxidase, generating hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a quantifiable signal.

Materials:

  • Tissue or cell lysate containing ACS

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Palmitic acid

  • Coenzyme A (CoA)

  • ATP and MgCl₂

  • Acyl-CoA Oxidase

  • Peroxidase

  • A suitable probe for colorimetric or fluorometric detection (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole for colorimetric or a fluorescent probe)

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a master mix containing assay buffer, ATP, MgCl₂, CoA, acyl-CoA oxidase, peroxidase, and the detection probe.

  • Initiate Reaction: Add the sample (lysate) to the wells of a microplate. Initiate the reaction by adding the substrate, palmitic acid.

  • Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of change is proportional to the ACS activity.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the reaction curve. To determine Km and Vmax, perform the assay with varying concentrations of palmitic acid and fit the data to the Michaelis-Menten equation.

Carnitine Palmitoyltransferase I (CPT I) Activity Assay

This assay measures the rate of formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-carnitine.

Principle: A common method is the forward radioisotope assay, which uses radiolabeled L-carnitine. The amount of radiolabeled palmitoylcarnitine formed is quantified to determine the enzyme's activity.

Materials:

  • Isolated mitochondria

  • Incubation Buffer (e.g., Tris-HCl, pH 7.4)

  • Palmitoyl-CoA

  • L-[³H]carnitine (radiolabeled)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Reagents to inhibit other mitochondrial processes (e.g., rotenone, KCN)

  • Malonyl-CoA (as a specific inhibitor of CPT I for control experiments)

  • Scintillation fluid and counter

Procedure:

  • Mitochondria Isolation: Isolate intact mitochondria from tissue homogenates by differential centrifugation.

  • Reaction Mixture: Prepare an incubation mixture containing buffer, BSA, and inhibitors of the respiratory chain.

  • Initiate Reaction: Add the isolated mitochondria to the reaction mixture, followed by palmitoyl-CoA and L-[³H]carnitine to start the reaction.

  • Incubation and Termination: Incubate at a controlled temperature (e.g., 37°C) for a defined period. Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Separation and Quantification: Separate the radiolabeled palmitoylcarnitine from the unreacted L-[³H]carnitine (e.g., by phase separation or chromatography).

  • Measurement: Quantify the radioactivity of the palmitoylcarnitine fraction using a scintillation counter.

  • Data Analysis: Calculate the rate of palmitoylcarnitine formation. To determine kinetic parameters, vary the concentration of palmitoyl-CoA while keeping L-carnitine concentration saturating, and vice versa. Fit the resulting data to the Michaelis-Menten equation. It is important to account for the binding of palmitoyl-CoA to albumin when calculating the free substrate concentration.[2]

Conclusion

Palmitoyl-CoA is a cornerstone of fatty acid metabolism, and the enzymes that regulate its synthesis and degradation are critical for cellular energy homeostasis and the production of essential complex lipids. While a direct comparison with this compound is not currently possible due to a lack of available data, the detailed kinetic and pathway information for palmitoyl-CoA presented here provides a valuable resource for researchers. Further investigation into the kinetic properties of a wider range of enzymes that interact with palmitoyl-CoA will continue to enhance our understanding of lipid metabolism and its role in health and disease.

References

A Comparative Guide to Assessing Enzyme Specificity for 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the enzymatic specificity for 21-Methyltricosanoyl-CoA, a C24 very-long-chain fatty acyl-CoA with a methyl branch at the ω-3 position. Given the scarcity of direct experimental data for this specific substrate, this document focuses on comparing the most probable candidate enzyme classes based on their known specificity for analogous molecules—namely very-long-chain and branched-chain fatty acyl-CoAs. Detailed experimental protocols and workflows are provided to enable researchers to generate the necessary data for their specific applications.

Candidate Enzyme Classes for this compound Metabolism

The metabolism of a very-long-chain, branched fatty acyl-CoA likely involves enzymes specialized for these structural features. The initial steps of activation (conversion from the free fatty acid) and degradation (first step of β-oxidation) are critical for determining metabolic flux and specificity.

  • Acyl-CoA Synthetases (ACS): These enzymes are required for the activation of free fatty acids to their CoA thioesters. For a C24 fatty acid, Very-Long-Chain Acyl-CoA Synthetases (ACSVLs) are the primary candidates. Their substrate specificity determines whether 21-methyltricosanoic acid can be efficiently converted into its active CoA form.

  • Acyl-CoA Dehydrogenases (ACADs): These mitochondrial enzymes catalyze the first step of β-oxidation. Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is specialized for substrates with chain lengths from 14 to 22 carbons and can process substrates up to 24 carbons long.[1][2][3] Its extended substrate-binding channel makes it a strong candidate.[3]

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first step of β-oxidation within peroxisomes. Notably, distinct isoforms exist with different substrate specificities, including straight-chain ACOX and branched-chain ACOX (also known as pristanoyl-CoA oxidase), making the latter highly relevant for a methylated substrate.[4][5]

Comparative Analysis of Enzyme Specificity with Analogous Substrates

Direct kinetic data for this compound is not available in published literature. The following table summarizes the kinetic parameters of candidate enzymes with structurally similar substrates to provide a baseline for comparison. A lower Michaelis constant (Kₘ) and higher catalytic efficiency (kcat/Kₘ) indicate greater specificity.

Enzyme ClassEnzyme ExampleOrganismSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Acyl-CoA Synthetase Human ACSL6 (Variant 2)Homo sapiensOleoyl-CoA (C18:1)4.9--[6]
Human ACSL6 (Variant 2)Homo sapiensDHA-CoA (C22:6)1.7--[6]
Acyl-CoA Dehydrogenase Human VLCADHomo sapiensPalmitoyl-CoA (C16:0)1.99.85.2 x 10⁶[1]
Human VLCADHomo sapiensStearoyl-CoA (C18:0)1.16.66.0 x 10⁶[1]
Human VLCADHomo sapiensArachidoyl-CoA (C20:0)1.24.23.5 x 10⁶[1]
Acyl-CoA Oxidase Rat ACOX1Rattus norvegicusPalmitoyl-CoA (C16:0)~10--[7]
Rat Branched-Chain ACOXRattus norvegicusPristanoyl-CoA---[5]

Note: Data for direct comparison is limited. The table illustrates typical substrate preferences. Researchers must perform direct kinetic analysis with this compound to determine the precise specificity of their enzyme of interest.

Mandatory Visualizations

Logical Workflow for Assessing Enzyme Specificity

The following diagram outlines the necessary steps to identify and characterize an enzyme's specificity for this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Analysis cluster_comp Phase 3: Comparison sel Candidate Enzyme Selection (e.g., VLCAD, ACOX) exp Enzyme Expression & Purification sel->exp sub Substrate Synthesis (this compound) sel->sub assay Enzyme Activity Assays (Spectrophotometric/Fluorometric) exp->assay sub->assay kinetics Determine Kinetic Parameters (Km, kcat) assay->kinetics data Data Analysis & Comparison kinetics->data spec Determine Specificity (kcat/Km) data->spec

Caption: Workflow for determining enzyme specificity.

Potential Initial Metabolic Pathways

This compound could potentially be processed by distinct enzymes in either the mitochondria or peroxisomes.

G cluster_mito Mitochondrial Pathway cluster_pero Peroxisomal Pathway sub This compound vlcadd VLCAD sub->vlcadd β-oxidation acox Branched-Chain ACOX sub->acox β-oxidation mito_prod 21-Methyl-trans-2- tricosenoyl-CoA vlcadd->mito_prod FAD -> FADH2 pero_prod 21-Methyl-trans-2- tricosenoyl-CoA + H2O2 acox->pero_prod O2 -> H2O2

Caption: Potential mitochondrial vs. peroxisomal pathways.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure the activity of an ACS enzyme by coupling the reaction to the production of a fluorescent signal.

Principle: The ACS converts 21-methyltricosanoic acid to this compound. In a coupled reaction, the acyl-CoA is metabolized by an enzyme mix that ultimately generates an intermediate which reacts with a probe to produce a fluorescent product (e.g., Resorufin, Ex/Em = 535/587 nm). The rate of fluorescence increase is directly proportional to the ACS activity.

Materials:

  • Purified ACS enzyme

  • 21-methyltricosanoic acid (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Coupled enzyme mix (containing Acyl-CoA Oxidase, Converter, Developer)

  • Fluorescent Probe (e.g., OxiRed™)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare a master mix for the reaction. For each well, combine Assay Buffer, ATP, CoA, the coupled enzyme mix, and the fluorescent probe.

  • Sample Preparation: Add the purified ACS enzyme to the appropriate wells. For background control wells, add buffer instead of the enzyme.

  • Initiate Reaction: Add the substrate, 21-methyltricosanoic acid, to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Subtract the background reading from the enzyme-containing wells.

    • Generate a standard curve using a known concentration of a stable product (e.g., H₂O₂).

    • Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time curve.

    • To determine Kₘ and Vmax, repeat the assay with varying concentrations of 21-methyltricosanoic acid and fit the rates to the Michaelis-Menten equation.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction)

This is the standard method for measuring ACAD activity, including VLCAD.[8] It measures the decrease in intrinsic fluorescence of the Electron Transfer Flavoprotein (ETF) as it is reduced by the ACAD.

Principle: The ACAD catalyzes the dehydrogenation of the acyl-CoA substrate, transferring electrons to its FAD cofactor. The reduced FAD on the ACAD then transfers these electrons to ETF, quenching ETF's natural fluorescence. The rate of fluorescence decrease is proportional to ACAD activity. The assay must be performed under anaerobic conditions to prevent re-oxidation of ETF by molecular oxygen.

Materials:

  • Purified ACAD enzyme (e.g., VLCAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound (substrate)

  • Anaerobic buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)

  • Oxygen-scavenging system (e.g., glucose, glucose oxidase, catalase)[8]

  • Sealed anaerobic cuvette or microplate

  • Fluorometer (Ex/Em = 380/490 nm or similar for FAD)

Procedure:

  • Create Anaerobic Environment: Prepare the reaction mixture in the anaerobic cuvette/plate. Add buffer, ETF, and the oxygen-scavenging system. Seal the vessel and allow it to become anaerobic (typically 10-15 minutes).

  • Establish Baseline: Place the cuvette in the fluorometer and record a stable baseline of ETF fluorescence.

  • Add Enzyme: Add the purified ACAD enzyme to the mixture and record any change in fluorescence.

  • Initiate Reaction: Start the reaction by injecting the substrate, this compound, into the sealed cuvette with a gas-tight syringe.

  • Measurement: Immediately monitor the decrease in fluorescence over time.

  • Data Analysis:

    • Calculate the rate of fluorescence decrease from the initial linear phase of the reaction.

    • Convert the rate from fluorescence units/min to µmol/min using a standard curve generated by titrating ETF with a known reducing agent like sodium dithionite.

    • Determine Kₘ and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

References

Quantitative Comparison of Long-Chain Acyl-CoAs in Healthy vs. Diseased Tissue: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of quantitative data specifically comparing 21-Methyltricosanoyl-CoA levels in healthy versus diseased tissues. This particular very-long-chain acyl-CoA has not been a primary focus of published metabolomic studies in disease contexts. However, the methodologies for quantifying other long-chain acyl-CoAs (LC-CoAs) are well-established and can be adapted for the analysis of this compound. This guide provides a framework for such a comparative study, detailing common experimental protocols and data presentation formats relevant to researchers, scientists, and drug development professionals.

Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, playing significant roles in energy production, lipid synthesis, and cellular signaling.[1][2][3][4] Dysregulation of LC-CoA metabolism has been implicated in a variety of diseases, including metabolic disorders like type 2 diabetes, cardiovascular diseases, and certain cancers.[1][2] The quantification of these molecules in different physiological states is therefore essential for understanding disease mechanisms and identifying potential therapeutic targets.

Data Presentation: A Template for Comparison

Quantitative data for LC-CoAs are typically presented in tables that allow for a clear comparison between healthy and diseased tissue samples. The following table provides a hypothetical example of how such data could be structured, showcasing common LC-CoAs that are often quantified in metabolic studies. Concentrations are typically expressed as nanomoles or picomoles per gram of wet tissue weight.

Acyl-CoA SpeciesHealthy Tissue (nmol/g wet weight)Diseased Tissue (nmol/g wet weight)Fold Changep-value
Palmitoyl-CoA (C16:0)25.3 ± 4.145.8 ± 6.71.81<0.01
Stearoyl-CoA (C18:0)18.9 ± 3.538.2 ± 5.92.02<0.01
Oleoyl-CoA (C18:1)35.1 ± 5.250.5 ± 7.31.44<0.05
Linoleoyl-CoA (C18:2)15.6 ± 2.822.1 ± 4.01.42<0.05
Arachidonoyl-CoA (C20:4)8.2 ± 1.514.7 ± 2.91.79<0.01

Experimental Protocols

The accurate quantification of LC-CoAs from biological tissues requires meticulous sample handling and a robust analytical methodology, most commonly involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction and Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the extraction and purification of LC-CoAs from tissue samples.[5][6][7][8][9]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol

  • Oligonucleotide purification columns or equivalent solid-phase extraction (SPE) cartridges

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Homogenization: The frozen tissue is weighed and homogenized in ice-cold homogenization buffer. An internal standard cocktail is added at this stage to correct for procedural losses.

  • Solvent Extraction: Organic solvents like acetonitrile and 2-propanol are added to the homogenate to precipitate proteins and extract the acyl-CoAs.[6] The mixture is vortexed and then centrifuged to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE): The resulting supernatant containing the acyl-CoAs is loaded onto an SPE column. This step is crucial for purifying the acyl-CoAs from other interfering substances.

  • Washing: The column is washed with a series of solvents to remove unbound contaminants.

  • Elution: The purified acyl-CoAs are eluted from the column using a solvent, typically containing 2-propanol.[6]

  • Drying and Reconstitution: The eluent is dried under a stream of nitrogen and the residue is reconstituted in an appropriate buffer for LC-MS/MS analysis.

Quantification by LC-MS/MS

The analysis of LC-CoAs is typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.[5][7]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of LC-CoAs.[5][8]

  • Mobile Phases: A binary gradient system is often employed, for example, with a mobile phase A consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) and a mobile phase B of an organic solvent like acetonitrile.[5][10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA species and their corresponding internal standards.

Visualizations

Metabolic Pathway: Activation of Fatty Acids

Long-chain fatty acids must be activated to their CoA esters before they can be metabolized. This reaction is catalyzed by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs).[1][2][4]

FA Long-Chain Fatty Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL LC_CoA Long-Chain Acyl-CoA ACSL->LC_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi Metabolism Downstream Metabolic Pathways (β-oxidation, lipid synthesis) LC_CoA->Metabolism

Caption: Activation of long-chain fatty acids by ACSL enzymes.

Experimental Workflow for LC-CoA Quantification

The following diagram outlines the key steps involved in the quantitative analysis of long-chain acyl-CoAs from tissue samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Homogenization (+ Internal Standard) Extraction 2. Solvent Extraction Tissue->Extraction SPE 3. Solid-Phase Extraction (Purification) Extraction->SPE Elution 4. Elution & Drying SPE->Elution Reconstitution 5. Reconstitution Elution->Reconstitution LC_MS 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing 7. Data Processing (Quantification) LC_MS->Data_Processing

Caption: Workflow for LC-CoA extraction and quantification.

References

Independent Verification of 21-Methyltricosanoyl-CoA's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 21-Methyltricosanoyl-CoA is not currently available in the public domain. This guide provides a comparative framework based on the known biological activities of structurally related branched-chain and very-long-chain fatty acyl-CoAs (VLCFA-CoAs). The information presented here is intended to serve as a foundation for hypothesis generation and experimental design for the investigation of this compound.

Introduction

This compound is a C24 very-long-chain fatty acyl-CoA with a methyl branch near the omega end of the acyl chain. Its biological functions have not been explicitly detailed in scientific literature. However, by examining the metabolic fates and signaling roles of other branched-chain and very-long-chain fatty acyl-CoAs, we can infer potential pathways and activities for this molecule. This guide compares the known biological activities of well-characterized branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, with the general metabolism of straight-chain VLCFA-CoAs to provide a basis for the independent verification of this compound's biological activity.

Comparative Biological Activities of Fatty Acyl-CoAs

The biological activity of a fatty acyl-CoA is largely determined by its chain length and branching. These structural features dictate the metabolic pathways it enters and its potential role as a signaling molecule.

FeatureStraight-Chain VLCFA-CoAs (e.g., Lignoceroyl-CoA)Branched-Chain Fatty Acyl-CoAs (e.g., Phytanoyl-CoA, Pristanoyl-CoA)Potential Role of this compound
Primary Metabolic Pathway Peroxisomal β-oxidation[1][2]α-oxidation followed by peroxisomal β-oxidation[3][4]Likely peroxisomal β-oxidation, potential for initial α-oxidation depending on the position of the methyl group.
Key Metabolic Enzymes Acyl-CoA Oxidases (ACOX), D-bifunctional protein (DBP), Thiolases[5]Phytanoyl-CoA hydroxylase (PHYH), 2-hydroxyphytanoyl-CoA lyase (HACL1), Pristanal dehydrogenase, Acyl-CoA synthetases[3]Potentially substrates for ACOX and other peroxisomal β-oxidation enzymes. May require specific hydroxylases or lyases if the methyl group hinders direct β-oxidation.
Signaling Activity Ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα[6]Potent activators of PPARα[6]Predicted to be a potential ligand for PPARα, influencing the expression of genes involved in lipid metabolism.
Subcellular Localization of Metabolism Primarily Peroxisomes[2][5]Peroxisomes[1][3][4]Expected to be metabolized within peroxisomes.

Experimental Protocols for Verification

To independently verify the biological activity of this compound, a series of in vitro and cell-based assays can be employed.

In Vitro Enzyme Assays

Objective: To determine if this compound is a substrate for key enzymes in fatty acid metabolism.

Protocol:

  • Enzyme Source: Obtain purified recombinant human enzymes, such as ACOX1, D-bifunctional protein, and various long-chain acyl-CoA synthetases (ACSLs).

  • Substrate: Synthesize and purify this compound.

  • Reaction Conditions:

    • Incubate the enzyme with this compound in a suitable buffer system at 37°C.

    • Include necessary cofactors (e.g., FAD for ACOX1, NAD+ for DBP, ATP and Mg2+ for ACSLs).

    • Use a well-characterized substrate (e.g., Lignoceroyl-CoA for ACOX1) as a positive control.

  • Detection of Activity:

    • For oxidases, measure the production of hydrogen peroxide using a colorimetric or fluorometric assay.

    • For dehydrogenases, monitor the change in absorbance at 340 nm due to the production of NADH.

    • For synthetases, measure the formation of AMP or the disappearance of ATP using HPLC or a coupled enzyme assay.

  • Data Analysis: Determine kinetic parameters (Km and Vmax) by measuring reaction rates at varying substrate concentrations.

Cell-Based Metabolic Assays

Objective: To investigate the metabolic fate of this compound in a cellular context.

Protocol:

  • Cell Culture: Use a relevant cell line, such as human hepatocytes (HepG2) or fibroblasts, which are active in fatty acid metabolism.

  • Labeling: Synthesize a radiolabeled or stable isotope-labeled version of 21-methyltricosanoic acid.

  • Incubation: Incubate the cells with the labeled fatty acid for various time points.

  • Metabolite Extraction: Extract intracellular and extracellular metabolites.

  • Analysis:

    • Separate and identify metabolites using techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

    • Quantify the incorporation of the label into downstream metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA).

  • Comparison: Compare the metabolic profile to that of cells incubated with labeled lignoceric acid or phytanic acid.

PPARα Activation Assay

Objective: To determine if this compound can activate the nuclear receptor PPARα.

Protocol:

  • Reporter Gene Assay:

    • Transfect a suitable cell line (e.g., HEK293T) with expression vectors for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

    • Treat the transfected cells with varying concentrations of 21-methyltricosanoic acid (which will be converted to the CoA thioester intracellularly).

    • Use a known PPARα agonist (e.g., WY-14643) as a positive control.

  • Measurement: Measure luciferase activity as a readout of PPARα activation.

  • Target Gene Expression Analysis:

    • Treat a metabolically active cell line (e.g., HepG2) with 21-methyltricosanoic acid.

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known PPARα target genes (e.g., ACOX1, CPT1A).

Signaling Pathways and Experimental Workflows

Diagram 1: Hypothetical Metabolic Pathway of this compound

Metabolic_Pathway cluster_peroxisome Peroxisome This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation PHYH (Hypothesized) Beta-Oxidation_Cycle_1 β-Oxidation (Cycle 1) This compound->Beta-Oxidation_Cycle_1 ACOX1, DBP, Thiolase (Direct Pathway) Alpha-Oxidation->Beta-Oxidation_Cycle_1 HACL1 (Hypothesized) Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycle_1->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Cycle_1->Acetyl-CoA Shorter-Chain_Acyl-CoA Shorter-Chain_Acyl-CoA Beta-Oxidation_Cycle_1->Shorter-Chain_Acyl-CoA

Caption: Hypothetical metabolic pathways for this compound in the peroxisome.

Diagram 2: Experimental Workflow for Assessing PPARα Activation

PPARa_Activation_Workflow Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Treatment Treat with 21-Methyltricosanoic Acid Cell_Culture->Treatment RNA_Isolation Isolate total RNA Treatment->RNA_Isolation qRT-PCR Perform qRT-PCR for PPAKa target genes RNA_Isolation->qRT-PCR Data_Analysis Analyze gene expression changes qRT-PCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow to determine if this compound activates PPARα signaling.

Conclusion

While direct evidence for the biological activity of this compound is lacking, its structural similarity to other branched-chain and very-long-chain fatty acyl-CoAs suggests it is likely metabolized in peroxisomes via β-oxidation, potentially preceded by α-oxidation. Furthermore, it is a strong candidate for a signaling molecule that can activate nuclear receptors like PPARα. The experimental protocols and workflows outlined in this guide provide a robust starting point for the independent verification of these hypothesized biological activities. Further research in this area will be crucial to understanding the physiological role of this and other novel fatty acyl-CoA species.

References

A Researcher's Guide to Bridging Theory and Reality: Comparing Computational Predictions with Experimental Data for 21-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of computational models with empirical data is a cornerstone of scientific rigor. This guide provides a framework for comparing computational predictions with experimental data for the very-long-chain fatty acyl-CoA, 21-Methyltricosanoyl-CoA. We will explore the relevant biosynthetic pathways, detail common experimental and computational methodologies, and present a structured approach for data comparison.

The Biological Context: Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs

This compound is a derivative of a very-long-chain fatty acid (VLCFA). Understanding its biosynthesis is crucial for contextualizing its role in cellular metabolism. VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.[1] This process involves a four-step elongation cycle: condensation, reduction, dehydration, and a final reduction.[1][2]

The general pathway for the biosynthesis of very-long-chain fatty acyl-CoAs is depicted below.

VLCFA_Biosynthesis AcylCoA_primer Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_primer->KetoacylCoA Condensation (ELOVL) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA A KetoacylCoA->A HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) B HydroxyacylCoA->B EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) AcylCoA_elongated Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_elongated Reduction (TER) Repeat Further Elongation Cycles AcylCoA_elongated->Repeat A->HydroxyacylCoA B->EnoylCoA

Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs.

Data Comparison: A Hypothetical Case Study for this compound

A direct comparison of predicted and experimental data is essential for validating computational models. The following table illustrates how such a comparison could be structured for this compound.

ParameterComputational PredictionExperimental DataMethod
Molecular Mass
Monoisotopic Mass1131.57 g/mol 1131.57 g/mol High-Resolution MS
Mass Spectrometry
[M+H]+1132.58 m/z1132.58 m/zLC-MS/MS
Key FragmentsPredicted Fragment m/zObserved Fragment m/zTandem MS (MS/MS)
NMR Spectroscopy
1H Chemical ShiftsPredicted δ (ppm)Observed δ (ppm)1H-NMR
13C Chemical ShiftsPredicted δ (ppm)Observed δ (ppm)13C-NMR

Experimental Protocols

Accurate experimental data is the bedrock of any meaningful comparison. Below are detailed methodologies for key experiments used in the analysis of long-chain acyl-CoAs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is a powerful tool for the sensitive and specific quantification of long-chain acyl-CoAs from biological samples.[3][4]

  • Sample Preparation: Tissues or cells are homogenized in a suitable solvent, often a mixture of isopropanol, water, and acetic acid, to precipitate proteins and extract lipids and acyl-CoAs. An internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample, is added for accurate quantification.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase ultra-performance liquid chromatography (UPLC). A binary solvent gradient, for example, with ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile, is employed to resolve the different acyl-CoA species.[3][5]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Quantification is achieved through selected reaction monitoring (SRM), which provides high specificity and sensitivity.[3][5]

The workflow for a typical LC-MS/MS experiment is outlined below.

LCMS_Workflow Sample Biological Sample (Tissue/Cells) Extraction Homogenization & Acyl-CoA Extraction Sample->Extraction UPLC UPLC Separation (Reverse-Phase) Extraction->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS Tandem Mass Spectrometry (SRM) ESI->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than mass spectrometry, NMR spectroscopy provides detailed structural information about molecules in solution. Recent advancements have improved its utility for analyzing CoA derivatives.[6][7][8]

  • Sample Preparation: Samples for NMR require higher concentrations than for MS. The extracted and purified this compound is dissolved in a suitable deuterated solvent (e.g., D2O or a mixture with deuterated methanol).

  • Data Acquisition: One-dimensional (1D) 1H and 13C NMR spectra are acquired. For unambiguous assignment of resonances, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary.

  • Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure and confirm the identity of the compound.

Computational Methodologies

Computational chemistry offers a powerful suite of tools to predict the properties of molecules like this compound, providing a theoretical baseline for comparison with experimental results.

Molecular Modeling and Quantum Chemical Calculations
  • Structure Prediction: The three-dimensional structure of this compound can be predicted using molecular mechanics or, for higher accuracy, quantum chemical methods like Density Functional Theory (DFT).

  • Spectroscopic Prediction: Once a reliable 3D structure is obtained, the same quantum chemical methods can be used to predict NMR chemical shifts and vibrational frequencies (for infrared spectroscopy). These predictions can be directly compared with experimental spectra.

  • Fragment Prediction for MS/MS: Computational tools can also simulate the fragmentation patterns of molecules in a mass spectrometer, predicting the masses of key fragments that would be observed in an MS/MS experiment.

The logical relationship for comparing computational and experimental data is illustrated below.

Comparison_Logic Molecule This compound Comp Computational Modeling (e.g., DFT) Molecule->Comp Exp Experimental Analysis (MS, NMR) Molecule->Exp Pred_Data Predicted Data (Mass, Spectra, Structure) Comp->Pred_Data Exp_Data Experimental Data (Mass, Spectra, Structure) Exp->Exp_Data Compare Comparison & Validation Pred_Data->Compare Exp_Data->Compare Model Refined Model Compare->Model Feedback

Logic of Data Comparison and Model Refinement.

Conclusion

The robust comparison of computational predictions with high-quality experimental data is indispensable for advancing our understanding of complex biomolecules like this compound. By employing the systematic approaches and detailed methodologies outlined in this guide, researchers can enhance the confidence in their findings, refine their computational models, and ultimately accelerate progress in drug development and metabolic research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.